Product packaging for 2-Chloroinosine(Cat. No.:)

2-Chloroinosine

Katalognummer: B017576
Molekulargewicht: 302.67 g/mol
InChI-Schlüssel: NDSPCQCIHGSYAS-UUOKFMHZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Chloroinosine is a synthetic purine nucleoside analog of inosine that serves as a valuable tool for biochemical and pharmacological research. This compound acts as a potent agonist at adenosine receptors, making it particularly useful for studying purinergic signaling pathways, receptor characterization, and the role of adenosine-mediated processes in various physiological and pathological states. Researchers utilize this compound to investigate its effects on cellular functions, including potential modulation of immune responses, cardiovascular activity, and neuronal signaling. Its mechanism involves binding to adenosine receptors, thereby mimicking the action of endogenous adenosine and allowing scientists to explore receptor-specific effects in controlled experimental settings. The compound is offered exclusively for laboratory research applications. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals, and it must not be used for personal, cosmetic, or food-related purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClN4O5 B017576 2-Chloroinosine

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSPCQCIHGSYAS-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-Chloroinosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of 2-Chloroinosine, a crucial nucleoside analog in biomedical research. Detailed experimental protocols, comparative data, and workflow visualizations are presented to facilitate its preparation in a laboratory setting.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes, each with distinct advantages and challenges. The most common approaches include direct conversion from guanosine (B1672433), synthesis via diazotization of a 2-amino precursor, and selective hydrolysis of a 2,6-dichloro-purine riboside intermediate.

Method 1: Direct Conversion from Guanosine

This method involves the direct chlorination of guanosine through a diazotization reaction in the presence of a chloride source. While straightforward, this approach is often limited by low yields.

Experimental Protocol:

  • Dissolve 1 mM of guanosine in a sodium acetate (B1210297) buffer (pH 3.2).

  • Add 100 mM sodium nitrite (B80452) (NaNO₂) and 2 M sodium chloride (NaCl) to the solution.

  • Incubate the reaction mixture at 37°C for 2 hours.[1]

  • Monitor the formation of this compound, along with byproducts such as oxanosine (B1211743) and xanthosine, using High-Performance Liquid Chromatography (HPLC).

  • Purify the product using column chromatography.

Quantitative Data:

ParameterValueReference
Starting MaterialGuanosine[1]
Key ReagentsNaNO₂, NaCl[1]
Reaction Time2 hours[1]
Temperature37°C[1]
Yield~3.3%
Method 2: Synthesis from 2-Amino-6-chloropurine (B14584) Riboside

A more efficient and higher-yielding approach involves the diazotization of a 2-amino purine (B94841) nucleoside precursor, followed by a Sandmeyer-type reaction to introduce the chloro group. This multi-step synthesis begins with the preparation of 2,6-dichloropurine (B15474) riboside.

Experimental Protocol:

Step 1: Synthesis of 2,6-Dichloropurine Riboside

  • Suspend 2-amino-6-chloropurine riboside in 31% concentrated hydrochloric acid.

  • At a low temperature (ice bath), add a solution of sodium nitrite dropwise to diazotize the 2-amino group.

  • The diazonium salt is then displaced by a chloride ion from the hydrochloric acid to yield 2,6-dichloropurine riboside.

  • Alternatively, a non-aqueous diazotization can be performed on the acetyl-protected 2-amino-6-chloropurine riboside using reagents like tert-butyl nitrite or sodium nitrite in the presence of an antimony trihalide catalyst for higher yields.

Step 2: Selective Hydrolysis to this compound

Quantitative Data (for 2,6-Dichloropurine Riboside Synthesis):

ParameterValueReference
Starting Material2-Amino-6-chloropurine riboside
Key ReagentsNaNO₂, HCl
Yield (Aqueous)43%
Yield (Nonaqueous, protected)>80%
Method 3: Enzymatic Synthesis

Enzymatic methods offer high specificity and mild reaction conditions for the synthesis of nucleoside analogs. A plausible enzymatic route to this compound could involve a nucleoside phosphorylase-catalyzed reaction.

Experimental Protocol (Conceptual):

  • A suitable purine nucleoside phosphorylase is used to catalyze the transfer of a ribose-1-phosphate (B8699412) group to 2-chlorohypoxanthine (B80948).

  • Alternatively, a transglycosylation reaction can be employed where a ribose donor nucleoside reacts with 2-chlorohypoxanthine in the presence of the enzyme.

  • The reaction is typically carried out in a buffered aqueous solution at or near physiological pH and temperature.

  • Product formation is monitored by HPLC, and the enzyme is removed by denaturation or filtration.

  • The product is then purified using chromatographic techniques.

Quantitative Data:

Quantitative data for the specific enzymatic synthesis of this compound is not available in the provided search results. However, enzymatic syntheses of other nucleoside analogs often report high yields and excellent stereoselectivity.

Purification of this compound

The purification of this compound is critical to remove starting materials, byproducts, and any remaining reagents. The most common methods are column chromatography and recrystallization.

Silica (B1680970) Gel Column Chromatography

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. A layer of sand can be added to the top to prevent disturbance.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol) and carefully apply it to the top of the silica gel. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate or adding methanol) to elute the compounds based on their polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure.

Recrystallization

Experimental Protocol:

  • Solvent Selection: Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. The process can be aided by placing the flask in an ice bath to maximize the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizing Workflows and Pathways

General Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Material (e.g., Guanosine) Reaction Chemical Reaction (e.g., Diazotization) Start->Reaction Quenching Reaction Quenching & Workup Reaction->Quenching Crude_Product Crude this compound Quenching->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Analysis TLC/HPLC Analysis Column_Chromatography->Fraction_Analysis Pure_Fractions Combine Pure Fractions Fraction_Analysis->Pure_Fractions Solvent_Removal Solvent Evaporation Pure_Fractions->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_metabolism Metabolism cluster_effects Cellular Effects cluster_apoptosis Apoptosis Induction CADO 2-Chloroadenosine CADO_in 2-Chloroadenosine CADO->CADO_in Nucleoside Transporter CAMP 2-Chloro-AMP CADO_in->CAMP Adenosine Kinase Mcl1_decrease Mcl-1 Decrease CADO_in->Mcl1_decrease CADP 2-Chloro-ADP CAMP->CADP CATP 2-Chloro-ATP CADP->CATP ATP_depletion ATP Depletion CATP->ATP_depletion Macro_inhibition Inhibition of DNA, RNA, Protein Synthesis CATP->Macro_inhibition Cyto_c Cytochrome c Release ATP_depletion->Cyto_c Mcl1_decrease->Cyto_c Caspase_activation Caspase-3 Activation Cyto_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

References

An In-depth Technical Guide on the In Vitro Biological Activity of 2-Chloroinosine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 2-Chloroinosine is limited in publicly available scientific literature. This guide provides a comprehensive overview of the in vitro biological activities of its closely related and metabolically linked analogs, 2-Chloroadenosine (B27285) and 2-Chloro-2'-deoxyadenosine (Cladribine). The biological effects of this compound are likely mediated through its intracellular conversion to these adenosine (B11128) analogs via the purine (B94841) salvage pathway.

Introduction

This compound is a purine nucleoside analog. While it is not as extensively studied as its adenosine counterparts, its structural similarity suggests that its biological activity is likely exerted after its conversion to 2-Chloroadenosine. Inosine and its analogs can be converted to their corresponding adenosine analogs through the purine salvage pathway, a series of enzymatic reactions that recycle purine bases and nucleosides.[1][2][3] This conversion is a critical consideration when evaluating the potential therapeutic effects of this compound. This guide will, therefore, focus on the well-documented in vitro biological activities of 2-Chloroadenosine and 2-Chloro-2'-deoxyadenosine as a proxy for understanding the potential effects of this compound.

Mechanism of Action

The biological activity of 2-Chloroadenosine and its deoxyadenosine (B7792050) analog, Cladribine, is multifaceted and primarily involves interference with DNA synthesis and the induction of apoptosis. The proposed mechanism for this compound's activity is initiated by its intracellular conversion to 2-Chloroadenosine, which is then phosphorylated to its active triphosphate form.

  • Intracellular Activation: Upon cellular uptake, 2-Chloroadenosine is phosphorylated by adenosine kinase to 2-chloroadenosine monophosphate (2-Cl-AMP). Subsequent phosphorylations yield the diphosphate (B83284) (2-Cl-ADP) and the active triphosphate (2-Cl-ATP) forms. Similarly, 2-Chloro-2'-deoxyadenosine is phosphorylated by deoxycytidine kinase (dCK) to 2-chloro-2'-deoxyadenosine monophosphate (CdAMP), which is then converted to the active triphosphate, 2-chloro-2'-deoxyadenosine triphosphate (CdATP).

  • Inhibition of DNA Synthesis: The triphosphate metabolites of these analogs are potent inhibitors of enzymes crucial for DNA synthesis and repair, such as ribonucleotide reductase and DNA polymerase. Incorporation of these analogs into the DNA strand leads to chain termination and the accumulation of DNA strand breaks.

  • Induction of Apoptosis: The accumulation of DNA damage triggers a cellular stress response, leading to the activation of apoptotic pathways. This programmed cell death is a key mechanism of the cytotoxic effects of these compounds against cancer cells.

dot

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2-Chloroinosine_ext This compound 2-Chloroinosine_int This compound 2-Chloroinosine_ext->2-Chloroinosine_int Cellular Uptake 2-Chloroadenosine 2-Chloroadenosine 2-Chloroinosine_int->2-Chloroadenosine Purine Salvage Pathway (e.g., Adenylosuccinate Synthetase & Adenylosuccinate Lyase) 2-Cl-AMP 2-Cl-AMP 2-Chloroadenosine->2-Cl-AMP Adenosine Kinase 2-Cl-ADP 2-Cl-ADP 2-Cl-AMP->2-Cl-ADP 2-Cl-ATP 2-Cl-ATP (Active) 2-Cl-ADP->2-Cl-ATP DNA_synthesis_inhibition Inhibition of DNA Synthesis 2-Cl-ATP->DNA_synthesis_inhibition Apoptosis Apoptosis DNA_synthesis_inhibition->Apoptosis

Caption: Proposed metabolic activation of this compound.

In Vitro Biological Activity in Cancer Cells

2-Chloroadenosine and Cladribine have demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro.

  • Prostate Cancer: In PC3 human prostate cancer cells, 2-Chloroadenosine has been shown to inhibit cell proliferation and induce apoptosis.

  • Leukemia and Lymphoma: Cladribine is particularly effective against hematological malignancies and is an approved treatment for hairy cell leukemia. In vitro studies have confirmed its ability to induce apoptosis in B-cell chronic lymphocytic leukemia (B-CLL) cells.

  • Other Solid Tumors: The efficacy of these analogs against other solid tumors is also an area of active research.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a biological process. The following table summarizes available IC50 values for 2-Chloroadenosine and its analogs against various cell lines.

CompoundCell LineAssay DurationIC50 ValueReference
2-Chloro-2'-deoxyadenosine (Cladribine) T-lymphoblastoid cell linesNot SpecifiedVaries
2-Chloro-2'-deoxyadenosine (Cladribine) B-CLL cells48 hoursConcentration-dependent apoptosis
2-Chloroadenosine PC3 (Prostate Cancer)48 hoursNot explicitly stated, but effective at micromolar concentrations

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, assay duration, and the method used to assess cell viability.

In Vitro Biological Activity in Immune Cells

2-Chloroadenosine and its analogs also exert significant effects on immune cells, which contributes to their therapeutic potential in autoimmune diseases and certain cancers.

  • Lymphocytes: Both 2-Chloroadenosine and Cladribine are highly toxic to lymphocytes, leading to their depletion. This is a key mechanism of their immunosuppressive activity.

  • Monocytes and Dendritic Cells: Cladribine has been shown to induce apoptosis in human monocyte-derived dendritic cells, which are critical antigen-presenting cells in the immune system.

dot

Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Compound_Treatment Treat cells with serial dilutions of this compound Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 48h) Compound_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition Measure absorbance or luminescence Viability_Assay->Data_Acquisition Data_Analysis Calculate % viability and determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End 2-Cl-ATP 2-Cl-ATP / CdATP DNA_Damage DNA Strand Breaks 2-Cl-ATP->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Bcl2_Downregulation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroinosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloroinosine, a purine (B94841) nucleoside analog. The information presented herein is intended to support research, discovery, and development activities involving this compound. This document includes a summary of quantitative data, detailed experimental methodologies for key characterization techniques, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound. For context and comparison, data for the closely related compound 2-Chloroadenosine is also included where available, as it shares a similar purine core structure.

PropertyValue (this compound)Value (2-Chloroadenosine)Data Source
Molecular Formula C₁₀H₁₁ClN₄O₅C₁₀H₁₂ClN₅O₄PubChem[1]
Molecular Weight 302.67 g/mol 301.69 g/mol PubChem[1][]
IUPAC Name 2-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diolPubChem[1][3]
Melting Point Data not available133-136 °C (decomposes)BOC Sciences
Solubility Data not availableSoluble in DMSO (Slightly), Methanol (Slightly, Heated, Sonicated). In water, 7.54 mg/mL (25 mM).BOC Sciences, Tocris Bioscience
Appearance Data not availableWhite to Off-white SolidBOC Sciences

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are generalized for nucleoside analogs like this compound and can be adapted based on specific laboratory equipment and conditions.

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of deionized water or a relevant buffer system in a sealed, screw-cap vial. The excess solid should be clearly visible.

    • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe. To remove any undissolved solid particles, filter the sample through a 0.22 µm syringe filter into a clean vial.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known this compound concentrations to determine the concentration of the sample.

    • Calculate the original solubility based on the dilution factor.

The acid dissociation constant (pKa) can be determined by monitoring changes in the UV-Vis absorbance spectrum as a function of pH.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12). A universal buffer or a series of phosphate (B84403) and borate (B1201080) buffers can be used.

  • UV-Vis Spectral Acquisition:

    • For each pH value, add a small, constant aliquot of the this compound stock solution to the buffer to achieve a final concentration that gives a measurable absorbance (typically in the range of 0.3-1.0 AU).

    • Record the UV-Vis spectrum (e.g., from 220 to 350 nm) for the this compound solution at each pH.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at these selected wavelengths against the corresponding pH values. The resulting plot should be a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve. This can be determined by calculating the first derivative of the absorbance vs. pH plot; the maximum of the derivative corresponds to the pKa.

NMR spectroscopy is essential for structural elucidation. Proper sample preparation is critical for obtaining high-quality spectra.

  • Solvent Selection:

    • Choose a suitable deuterated solvent in which this compound is soluble (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it must dissolve the compound without obscuring key signals.

  • Sample Preparation:

    • For a standard ¹H NMR spectrum, accurately weigh approximately 1-10 mg of this compound. For ¹³C NMR, a higher concentration (e.g., 20-50 mg) may be necessary due to the lower natural abundance and sensitivity of the ¹³C isotope.

    • Dissolve the sample in approximately 0.5-0.6 mL of the chosen deuterated solvent in a clean, small vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube:

    • The solution must be free of any solid particles, as suspended material can degrade the magnetic field homogeneity and result in broad spectral lines.

    • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

    • Ensure the final sample height in the NMR tube is approximately 4-5 cm.

  • Data Acquisition:

    • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

    • Acquire standard 1D spectra (¹H, ¹³C) and consider 2D experiments like COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) to aid in complete structural assignment.

Visualizations

The following diagrams, generated using Graphviz, illustrate a key biological pathway relevant to this compound analogs and a general workflow for physicochemical characterization.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_output Data Output synthesis Synthesis of this compound purification Purification (e.g., HPLC, Crystallization) synthesis->purification nmr Structure Elucidation (NMR) purification->nmr ms Mass Verification (MS) purification->ms solubility Solubility Assay purification->solubility pka pKa Determination purification->pka uvvis UV/Vis Spectroscopy purification->uvvis data_table Physicochemical Data Table nmr->data_table ms->data_table solubility->data_table pka->data_table uvvis->data_table

Caption: General experimental workflow for the synthesis and physicochemical characterization of this compound.

Adenosine_Receptor_Signaling cluster_membrane Cell Membrane cluster_receptor G-Protein Coupled Receptor cluster_intracellular Intracellular Space agonist This compound (Agonist) A1R A1 Receptor (Gi) agonist->A1R binds A2AR A2A Receptor (Gs) agonist->A2AR binds AC Adenylate Cyclase A1R->AC inhibits A2AR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates response Cellular Response PKA->response phosphorylates targets

Caption: Signaling pathway for adenosine (B11128) receptors, a target for this compound analogs.

References

The Role of 2-Chloroinosine in Purine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroinosine, a purine (B94841) nucleoside analog, and its derivatives have garnered significant interest in the scientific community, particularly for their potential as therapeutic agents. This technical guide provides an in-depth exploration of this compound's role within the intricate landscape of purine metabolism. We will dissect its metabolic activation, catabolic pathways, and its molecular interactions with key enzymes. This document details experimental protocols for studying its effects and presents quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to provide a clear and comprehensive understanding of the current knowledge surrounding this compound.

Introduction to this compound and Purine Metabolism

Purine metabolism is a fundamental cellular process responsible for the synthesis, degradation, and salvage of purine nucleotides, which are essential for nucleic acid synthesis, energy transfer, and cellular signaling. The de novo synthesis pathway builds purines from simpler precursors, while the salvage pathway recycles purine bases and nucleosides from the breakdown of nucleic acids.

This compound is a synthetic purine nucleoside that can enter the purine metabolic pathways and exert significant biological effects. Its structural similarity to the natural purine nucleoside inosine (B1671953) allows it to be recognized and processed by various enzymes within the cell. The presence of a chlorine atom at the 2-position of the purine ring, however, alters its chemical properties and metabolic fate, leading to cytotoxic and other biological activities. Understanding the precise role of this compound in purine metabolism is crucial for harnessing its therapeutic potential.

Metabolic Pathways of this compound

The metabolic journey of this compound within the cell involves both anabolic (building up) and catabolic (breaking down) processes. While direct studies on this compound are limited, its metabolism can be largely inferred from the well-documented pathways of its close analogs, 2-chloroadenosine (B27285) and 2-chloro-2'-deoxyadenosine (Cladribine).

Anabolism: The Activation Pathway

For this compound to exert its primary biological effects, it must be converted into its active triphosphate form. This anabolic process is a multi-step enzymatic cascade:

  • Cellular Uptake: this compound, being a nucleoside, is transported into the cell via nucleoside transporters.

  • Phosphorylation to this compound Monophosphate (2-Cl-IMP): Once inside the cell, this compound is phosphorylated by a nucleoside kinase to form this compound 5'-monophosphate (2-Cl-IMP).

  • Conversion to 2-Chloro-Xanthosine Monophosphate (2-Cl-XMP) and Xanthosine Monophosphate (XMP): 2-Cl-IMP can be a substrate for inosine monophosphate dehydrogenase (IMPDH). Interestingly, human type II IMPDH can catalyze the dehalogenation of 2-Cl-IMP to form XMP in the absence of NAD+[1].

  • Further Phosphorylation: 2-Cl-IMP can be further phosphorylated by cellular kinases to form this compound diphosphate (B83284) (2-Cl-IDP) and subsequently this compound triphosphate (2-Cl-ITP). The triphosphate form is the active metabolite that can interfere with nucleic acid synthesis.

It is important to note that 2-chloroadenosine can be converted to this compound by adenosine (B11128) deaminase[1]. Subsequently, 2-chloroadenine, a major catabolite of 2-chloro-2'-deoxyadenosine, can be phosphorylated to 2-chloro-adenosine triphosphate (2-Cl-ATP), which is a potent cytotoxic agent[2].

Catabolism: The Degradation Pathway

The breakdown of this compound and its metabolites is less well-defined. However, based on general purine catabolism, the following steps are plausible:

  • Deglycosylation: The glycosidic bond of this compound can be cleaved by a nucleoside phosphorylase to yield 2-chlorohypoxanthine (B80948) and ribose-1-phosphate.

  • Further Degradation: 2-chlorohypoxanthine can then be further metabolized or excreted from the cell.

Quantitative Data on this compound and its Analogs

The following tables summarize key quantitative data related to the interaction of this compound and its analogs with components of the purine metabolic pathway.

Table 1: Kinetic Constants for IMP Dehydrogenase

SubstrateEnzyme SourceKm (µM)kcat (s-1)
This compound 5'-monophosphate (2-Cl-IMP)Human Type II480.049
2-Fluoroinosine 5'-monophosphate (2-F-IMP)Human Type II620.058
Inosine 5'-monophosphate (IMP)Human Type II4.10.25

Data extracted from Wright et al. (1998)[1]

Table 2: Cytotoxicity of 2-Chloro-2'-deoxyadenosine (Cladribine) and Related Compounds

CompoundCell LineIC50 (µM)
2-Chloro-2'-deoxyadenosine (Cladribine)CCRF-CEM (T-lymphoblastoid)0.045
2-Bromo-2'-deoxyadenosineCCRF-CEM (T-lymphoblastoid)0.068
Deoxyadenosine (in presence of ADA inhibitor)CCRF-CEM (T-lymphoblastoid)0.9
2-ChloroadenineEHEB (B-CLL)16
2-ChloroadenineB-CLL lymphocytes5

Data extracted from Carson et al. (1983)[3] and Van den Neste et al. (2000)

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on purine metabolism.

IMP Dehydrogenase Activity Assay

This protocol is adapted from the methods used to determine the kinetic constants of 2-Cl-IMP with human IMPDH.

Objective: To measure the enzymatic activity of IMP dehydrogenase with 2-Cl-IMP as a substrate.

Materials:

  • Purified human IMP dehydrogenase type II

  • This compound 5'-monophosphate (2-Cl-IMP)

  • Tris-HCl buffer (pH 8.0)

  • Potassium chloride (KCl)

  • Dithiothreitol (DTT)

  • Spectrophotometer capable of measuring absorbance at 290 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 100 mM KCl, and 1 mM DTT.

  • Add varying concentrations of the substrate, 2-Cl-IMP, to the reaction mixture.

  • Initiate the reaction by adding a known amount of purified human IMP dehydrogenase.

  • Monitor the conversion of 2-Cl-IMP to XMP by measuring the increase in absorbance at 290 nm, which corresponds to the formation of XMP.

  • Calculate the initial reaction velocity for each substrate concentration.

  • Determine the Km and kcat values by fitting the data to the Michaelis-Menten equation.

Cellular Uptake Assay

This protocol describes a general method for studying the cellular uptake of radiolabeled this compound.

Objective: To determine the kinetics of this compound uptake into cells.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • [3H]-2-Chloroinosine (radiolabeled)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Scintillation counter

  • Inhibitors of nucleoside transport (e.g., dipyridamole) for control experiments

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Wash the cells with PBS.

  • Add culture medium containing a known concentration of [3H]-2-Chloroinosine to the cells.

  • Incubate the cells for various time points (e.g., 1, 5, 15, 30 minutes).

  • To stop the uptake, rapidly wash the cells with ice-cold PBS.

  • Lyse the cells with a suitable lysis buffer.

  • Measure the amount of radioactivity in the cell lysate using a scintillation counter.

  • Determine the rate of uptake and, if saturation is observed, calculate the Km and Vmax for transport.

Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of this compound on cell viability.

Objective: To determine the IC50 value of this compound for a specific cell line.

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells at a known density in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

  • Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

purine_metabolism 2-Cl-IMP 2-Cl-IMP 2-Cl-IDP 2-Cl-IDP 2-Cl-IMP->2-Cl-IDP Kinase XMP XMP 2-Cl-IMP->XMP IMPDH (Dehalogenation) 2-Cl-ITP 2-Cl-ITP 2-Cl-IDP->2-Cl-ITP Kinase DNA/RNA Synthesis DNA/RNA Synthesis 2-Cl-ITP->DNA/RNA Synthesis Inhibition 2-Chloroadenosine 2-Chloroadenosine 2-Cl-AMP 2-Cl-AMP 2-Chloroadenosine->2-Cl-AMP Adenosine Kinase This compound This compound 2-Chloroadenosine->this compound Adenosine Deaminase 2-Chloroadenine 2-Chloroadenine 2-Cl-ADP 2-Cl-ADP 2-Cl-AMP->2-Cl-ADP Kinase 2-Cl-ATP 2-Cl-ATP 2-Cl-ADP->2-Cl-ATP Kinase 2-Cl-ATP->DNA/RNA Synthesis Inhibition

Metabolic activation of this compound and related compounds.

experimental_workflow cluster_uptake Cellular Uptake Assay cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_enzyme IMPDH Activity Assay Seed Cells_U Seed Cells Add Radiolabeled\n2-Chloroinosine_U Add Radiolabeled This compound Seed Cells_U->Add Radiolabeled\n2-Chloroinosine_U Incubate_U Incubate at Various Time Points Add Radiolabeled\n2-Chloroinosine_U->Incubate_U Wash and Lyse_U Wash and Lyse Cells Incubate_U->Wash and Lyse_U Scintillation Counting_U Scintillation Counting Wash and Lyse_U->Scintillation Counting_U Determine Uptake Rate_U Determine Uptake Rate Scintillation Counting_U->Determine Uptake Rate_U Seed Cells_C Seed Cells Treat with 2-Chloroinosine_C Treat with this compound Seed Cells_C->Treat with 2-Chloroinosine_C Add MTT Reagent_C Add MTT Reagent Treat with 2-Chloroinosine_C->Add MTT Reagent_C Solubilize Formazan_C Solubilize Formazan Add MTT Reagent_C->Solubilize Formazan_C Measure Absorbance_C Measure Absorbance Solubilize Formazan_C->Measure Absorbance_C Calculate IC50_C Calculate IC50 Measure Absorbance_C->Calculate IC50_C Prepare Reaction Mix_E Prepare Reaction Mix Add Substrate (2-Cl-IMP)_E Add Substrate (2-Cl-IMP) Prepare Reaction Mix_E->Add Substrate (2-Cl-IMP)_E Initiate with Enzyme_E Initiate with Enzyme Add Substrate (2-Cl-IMP)_E->Initiate with Enzyme_E Monitor Absorbance_E Monitor Absorbance at 290 nm Initiate with Enzyme_E->Monitor Absorbance_E Calculate Kinetic Parameters_E Calculate Kinetic Parameters Monitor Absorbance_E->Calculate Kinetic Parameters_E

Workflow for studying this compound's biological effects.

Conclusion

This compound and its analogs are potent modulators of purine metabolism. Their metabolic activation to triphosphate derivatives leads to the inhibition of crucial enzymes involved in DNA and RNA synthesis, ultimately resulting in cytotoxicity, particularly in rapidly dividing cells. The ability of 2-Cl-IMP to be processed by IMPDH highlights a specific point of interaction with the de novo purine synthesis pathway. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound and for the development of novel antimetabolite drugs. Further research is warranted to fully elucidate the complete metabolic fate of this compound and to explore its efficacy in various disease models.

References

In Vivo Stability and Metabolism of 2-Chloroinosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroinosine, a purine (B94841) nucleoside analog, is a compound of significant interest in biomedical research due to its structural similarity to the endogenous nucleoside inosine. Its resistance to certain metabolic enzymes provides it with a distinct pharmacological profile, making it a valuable tool for studying purine metabolism and signaling pathways. This technical guide provides a comprehensive overview of the in vivo stability and metabolism of this compound, drawing from available scientific literature. The information is presented to be a practical resource for researchers and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.

In Vivo Stability and Pharmacokinetics

The in vivo stability of this compound is a critical determinant of its biological activity and therapeutic potential. Unlike its close analog, 2-chlorodeoxyadenosine (cladribine), which has been extensively studied, specific pharmacokinetic parameters for this compound are less abundant in the literature. However, studies on 2-chloroadenosine (B27285), a closely related compound, provide valuable insights.

2-Chloroadenosine is known to be a metabolically stable analog of adenosine[1][2]. This stability is primarily attributed to its resistance to deamination by adenosine (B11128) deaminase (ADA), an enzyme that rapidly degrades adenosine to inosine[][4]. While some research initially suggested complete resistance, more recent in vitro studies with cladribine (B1669150) have indicated that some deamination to 2-chlorodeoxyinosine can occur, suggesting that this compound may also be a substrate for ADA, albeit a poor one[5].

In a study investigating the cardiovascular effects of 2-chloroadenosine in conscious rats, pharmacokinetic-pharmacodynamic modeling was used to determine its potency at adenosine A1 and A2a receptors. The potencies (EC50,u) for the reduction of blood pressure and MAP/HR were 202 nM and 225 nM, respectively, at the A2a receptor, and 136 nM for the reduction in heart rate at the A1 receptor. While these data reflect the pharmacodynamic activity rather than metabolic stability, they provide an indication of the concentrations at which this compound is biologically active in vivo.

The hydrolysis of 2-chloroadenosine has been studied under various pH and temperature conditions, with the primary degradation product identified as 2-chloroadenine. This suggests that a major route of degradation for this compound in vivo could be the cleavage of the glycosidic bond, releasing the 2-chlorohypoxanthine (B80948) base.

Table 1: Pharmacokinetic and Stability Parameters of 2-Chloroadenosine and Related Compounds

ParameterCompoundSpecies/SystemValueReference
Potency (EC50,u) 2-ChloroadenosineRat (in vivo)A2a Receptor (Blood Pressure): 202 nM A2a Receptor (MAP/HR): 225 nM A1 Receptor (Heart Rate): 136 nM
Receptor Binding (Ki) 2-ChloroadenosineA1: 300 nM A2A: 80 nM A3: 1900 nM
Cellular Uptake (Km) 2-ChloroadenosineHuman Erythrocytes23 µM
Half-life (t1/2) after IV infusion 2-ChlorodeoxyadenosineHumanβ-phase: 6.7 ± 2.5 h
Oral Bioavailability (F) 2-ChlorodeoxyadenosineHuman~37%

Metabolism of this compound

The metabolism of this compound is primarily governed by two key enzymatic pathways: phosphorylation by adenosine kinase and, to a lesser extent, deamination by adenosine deaminase, followed by further catabolism.

Cellular Uptake and Transport

Before metabolism can occur, this compound must enter the cell. Like other nucleosides, its transport across the cell membrane is facilitated by nucleoside transporters. Studies with 2-chloroadenosine have shown that it is a substrate for equilibrative nucleoside transporters (ENTs), such as ENT1 and ENT4. Human erythrocytes exhibit a saturable uptake mechanism for 2-chloroadenosine with an apparent Km of 23 µM. This uptake can be inhibited by other nucleosides and specific transporter inhibitors like nitrobenzylthioinosine.

Phosphorylation by Adenosine Kinase

Once inside the cell, the primary metabolic fate of this compound is phosphorylation by adenosine kinase (ADK). This reaction converts this compound into 2-chloro-inosine monophosphate (2-Cl-IMP). This is a critical activation step, as the phosphorylated form is the biologically active metabolite that can then be further phosphorylated to the di- and tri-phosphate forms (2-Cl-IDP and 2-Cl-ITP). The cytotoxicity of 2-chloroadenosine has been shown to be dependent on this intracellular phosphorylation. Inhibition of adenosine kinase prevents the cytotoxic effects, highlighting the importance of this metabolic pathway.

Deamination and Degradation

While this compound is relatively resistant to adenosine deaminase (ADA), some level of deamination may occur, leading to the formation of 2-chlorohypoxanthine riboside. The major catabolite of the related compound, 2-chlorodeoxyadenosine, found in plasma and urine is 2-chloroadenine. This suggests that a significant degradation pathway for this compound likely involves the cleavage of the N-glycosidic bond, either before or after deamination, to yield 2-chlorohypoxanthine. 2-chloroadenine, a metabolite of cladribine, is reported to be about eight times less toxic than its parent compound in vitro.

Table 2: Key Enzymes and Metabolites in this compound Metabolism

EnzymeActionSubstrateProduct(s)Reference
Equilibrative Nucleoside Transporters (e.g., ENT1, ENT4) Cellular UptakeThis compoundIntracellular this compound
Adenosine Kinase (ADK) PhosphorylationThis compound2-Chloro-inosine monophosphate (2-Cl-IMP)
Adenosine Deaminase (ADA) Deamination (minor pathway)This compound2-Chlorohypoxanthine riboside
Purine Nucleoside Phosphorylase (PNP) (putative) PhosphorolysisThis compound2-Chlorohypoxanthine + Ribose-1-phosphate

Experimental Protocols

Quantification of this compound in Biological Samples by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in biological matrices such as plasma or cell lysates. Optimization will be required for specific applications.

1. Sample Preparation (Protein Precipitation) a. To 100 µL of plasma or cell lysate, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions a. Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable. b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient Elution:

  • 0-1 min: 5% B
  • 1-5 min: 5-95% B
  • 5-6 min: 95% B
  • 6-6.1 min: 95-5% B
  • 6.1-8 min: 5% B e. Flow Rate: 0.3 mL/min. f. Column Temperature: 40°C. g. Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole) a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. Multiple Reaction Monitoring (MRM) Transitions:

  • This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., monitoring the transition of the protonated molecule to a characteristic fragment ion). Specific transitions need to be determined by direct infusion of a this compound standard. A likely precursor ion would be [M+H]+.
  • Internal Standard: Corresponding MRM transition for the stable isotope-labeled internal standard. c. Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

4. Quantification a. A calibration curve is constructed by analyzing a series of known concentrations of this compound standards prepared in the same biological matrix. b. The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and a general experimental workflow for studying this compound.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2-CI_ext This compound 2-CI_int This compound 2-CI_ext->2-CI_int ENTs 2-Cl-IMP 2-Chloro-inosine monophosphate 2-CI_int->2-Cl-IMP Adenosine Kinase (ADK) + ATP 2-CH 2-Chlorohypoxanthine 2-CI_int->2-CH PNP (putative) R1P Ribose-1-Phosphate 2-CI_int->R1P PNP (putative) 2-Cl-IDP 2-Chloro-inosine diphosphate 2-Cl-IMP->2-Cl-IDP Kinases + ATP 2-Cl-ITP 2-Chloro-inosine triphosphate 2-Cl-IDP->2-Cl-ITP Kinases + ATP Biological_Effects Biological Effects (e.g., cytotoxicity) 2-Cl-ITP->Biological_Effects

Metabolic Pathway of this compound

Sample Biological Sample (Plasma, Cell Lysate) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_MS HPLC-MS/MS Analysis Reconstitution->HPLC_MS Data_Analysis Data Analysis and Quantification HPLC_MS->Data_Analysis

Workflow for this compound Analysis

Conclusion

This compound is a metabolically stable purine nucleoside analog that primarily undergoes intracellular phosphorylation by adenosine kinase to exert its biological effects. Its resistance to deamination by adenosine deaminase contributes to its prolonged action compared to endogenous adenosine. The primary degradation product is likely 2-chlorohypoxanthine, formed through the cleavage of the glycosidic bond. Further research is warranted to fully elucidate the in vivo pharmacokinetic profile of this compound, which will be crucial for its potential development as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers embarking on studies involving this compound.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Chloroadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user's original query specified "2-Chloroinosine." However, the vast majority of scientific and clinical literature focuses on its closely related and therapeutically significant analog, 2-Chlorodeoxyadenosine (Cladribine). This guide will focus on the well-documented therapeutic targets and mechanisms of 2-Chlorodeoxyadenosine (Cladribine) and its riboside form, 2-Chloroadenosine, which are the compounds of primary interest in a therapeutic context.

Executive Summary

2-Chlorodeoxyadenosine (Cladribine), a purine (B94841) nucleoside analog, is a potent chemotherapeutic agent with established efficacy in certain hematological malignancies and autoimmune diseases.[1][2] Its therapeutic action stems from its ability to disrupt fundamental cellular processes, primarily DNA synthesis and repair, leading to the induction of apoptosis, particularly in lymphocytes.[3][4] This targeted action is due to a favorable enzymatic profile in these cells, specifically high levels of deoxycytidine kinase (dCK) required for drug activation and low levels of 5'-nucleotidase (5'-NT) for its inactivation.[3] Beyond its role as an antimetabolite, 2-Chloroadenosine also functions as an agonist at adenosine (B11128) receptors, suggesting a broader range of immunomodulatory effects. This whitepaper provides a comprehensive overview of the molecular targets of 2-Chloroadenosine, its mechanism of action, relevant quantitative data from preclinical and clinical studies, detailed experimental protocols for its investigation, and visual representations of the key signaling pathways involved.

Mechanism of Action and Therapeutic Targets

The primary mechanism of 2-Chlorodeoxyadenosine's cytotoxicity involves its intracellular conversion to an active triphosphate form, which then interferes with DNA metabolism. Additionally, its interaction with adenosine receptors presents a secondary mechanism with therapeutic implications.

Intracellular Metabolism and Disruption of DNA Synthesis

2-Chlorodeoxyadenosine is a prodrug that exerts its cytotoxic effects after intracellular phosphorylation.

  • Cellular Uptake and Activation: 2-Chlorodeoxyadenosine enters cells via nucleoside transporters. Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to 2-chloro-2'-deoxyadenosine 5'-monophosphate (Cd-AMP). Subsequent phosphorylations yield the active metabolite, 2-chloro-2'-deoxyadenosine 5'-triphosphate (Cd-ATP). The resistance of 2-Chlorodeoxyadenosine to deamination by adenosine deaminase (ADA) prolongs its intracellular presence and therapeutic effect.

  • Inhibition of DNA Synthesis and Repair: Cd-ATP is a structural analog of deoxyadenosine (B7792050) triphosphate (dATP) and competes with it for incorporation into DNA by DNA polymerases. The incorporation of Cd-ATP into the growing DNA strand leads to the inhibition of chain elongation, causing DNA strand breaks. This damage activates DNA repair mechanisms, which are also inhibited by Cd-ATP, leading to an accumulation of DNA damage.

  • Inhibition of Ribonucleotide Reductase: Cd-ATP also inhibits ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides for DNA synthesis. This further depletes the pool of available deoxyribonucleotides, enhancing the cytotoxic effect.

  • Induction of Apoptosis: The accumulation of DNA strand breaks triggers a DNA damage response, often mediated by the ATM and p53 signaling pathways. This leads to cell cycle arrest and, ultimately, the induction of apoptosis through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspases.

Adenosine Receptor Agonism

2-Chloroadenosine is a non-selective agonist of adenosine receptors, with varying affinities for the A1, A2A, and A3 subtypes. Activation of these G protein-coupled receptors can modulate various physiological processes, including inflammation and neurotransmission. This activity may contribute to the immunomodulatory effects of the drug observed in autoimmune diseases.

Quantitative Data

Preclinical Data: Receptor Binding and In Vitro Cytotoxicity

The following tables summarize key quantitative data for 2-Chloroadenosine and its deoxyadenosine form (Cladribine).

Table 1: 2-Chloroadenosine Affinity (Ki) for Adenosine Receptors

Receptor SubtypeKi (nM)
A1300
A2A80
A31900

Table 2: Cladribine (2-Chlorodeoxyadenosine) IC50 Values in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
CCRF-CEMT-lymphoblastoid Leukemia0.045
U266Multiple Myeloma~2.43
RPMI8226Multiple Myeloma~0.75
MM1.SMultiple Myeloma~0.18
Clinical Data: Pharmacokinetics and Efficacy

Table 3: Pharmacokinetic Parameters of Cladribine

ParameterValue
Oral Bioavailability37-51%
Terminal Half-life (plasma)5.7 - 19.7 hours
Intracellular Half-life (Cd-ATP)~10 hours
Renal Excretion (unchanged)21-35% of IV dose
Cerebrospinal Fluid : Plasma Ratio~0.25

Table 4: Clinical Response to Cladribine in Hairy Cell Leukemia (HCL)

StudyTreatment RegimenNumber of PatientsComplete Response (CR) RateOverall Response (OR) Rate
Hoffman et al. (1997)Single cycle, 0.1 mg/kg/day for 7 days (IV)4976%100%
Robak et al. (2021)First-line treatment12254%86%
Marvin-Peek et al. (2024)Sequential with Rituximab (frontline)11197% (evaluable patients)100%

Experimental Protocols

Protocol for MTT Assay for Cell Viability

This protocol provides a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Materials:

  • Target cells

  • Complete cell culture medium

  • 2-Chloroadenosine/Cladribine stock solution (in DMSO or PBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or for a few hours (for suspension cells).

  • Drug Treatment: Prepare serial dilutions of 2-Chloroadenosine/Cladribine in complete culture medium. Remove the old medium from the wells (for adherent cells) and add 100 µL of the drug dilutions. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol for Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V to identify externalized phosphatidylserine (B164497) and propidium iodide (PI) to identify necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells from the culture dish. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of 2-Chlorodeoxyadenosine-Induced Apoptosis

Cladribine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_dna_effects DNA Metabolism Disruption cluster_apoptosis Apoptosis Induction Cladribine Cladribine Nucleoside_Transporter Nucleoside Transporter Cladribine->Nucleoside_Transporter Uptake Cladribine_in Cladribine Nucleoside_Transporter->Cladribine_in dCK dCK Cladribine_in->dCK Phosphorylation Cd_AMP Cd-AMP dCK->Cd_AMP Kinases Kinases Cd_AMP->Kinases Phosphorylation Cd_ATP Cd-ATP (Active) Kinases->Cd_ATP DNA_Polymerase DNA Polymerase Cd_ATP->DNA_Polymerase Inhibition RNR Ribonucleotide Reductase Cd_ATP->RNR Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis DNA_Repair DNA Repair DNA_Polymerase->DNA_Repair DNA_Strand_Breaks DNA Strand Breaks DNA_Synthesis->DNA_Strand_Breaks DNA_Repair->DNA_Strand_Breaks ATM_ATR ATM/ATR Activation DNA_Strand_Breaks->ATM_ATR p53 p53 Activation ATM_ATR->p53 Mitochondrion Mitochondrion p53->Mitochondrion Induces Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Intracellular activation of Cladribine and subsequent induction of apoptosis.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Cell_Seeding 2. Seed cells in 96-well plate Cell_Culture->Cell_Seeding Drug_Dilution 3. Prepare serial dilutions of 2-Chloroadenosine Add_Drug 4. Add drug to cells Drug_Dilution->Add_Drug Incubation 5. Incubate for 24-72h Add_Drug->Incubation Add_MTT 6. Add MTT reagent Incubation->Add_MTT Incubate_MTT 7. Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize 8. Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance 9. Read absorbance at 570nm Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % Viability vs. Control Read_Absorbance->Calculate_Viability Determine_IC50 11. Plot dose-response curve and determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining the IC50 of 2-Chloroadenosine using an MTT assay.

Conclusion

2-Chlorodeoxyadenosine (Cladribine) is a well-characterized purine analog with a multi-faceted mechanism of action that makes it a highly effective therapeutic agent for specific cancers and autoimmune disorders. Its primary therapeutic targets are the enzymes and processes involved in DNA synthesis and repair, leading to selective apoptosis in lymphocytes. Furthermore, its activity as an adenosine receptor agonist may contribute to its immunomodulatory properties. The quantitative data from both preclinical and clinical studies underscore its potency and clinical efficacy. The experimental protocols provided herein offer standardized methods for the further investigation of its cytotoxic and apoptotic effects. The visualized signaling pathway and experimental workflow provide a clear understanding of its molecular mechanism and a practical guide for its in vitro evaluation. Future research may further elucidate the role of adenosine receptor signaling in its therapeutic effects and explore novel combination therapies to enhance its efficacy and broaden its clinical applications.

References

Methodological & Application

Application Notes and Protocols for RNA Structure Probing: A Representative Example Using Dimethyl Sulfate (DMS)

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, a comprehensive search of scientific literature and resources did not yield specific applications or established protocols for the use of 2-chloroinosine as a chemical probe for RNA structure analysis. Therefore, this document provides a detailed application note and protocol for a widely used and well-documented chemical probe, Dimethyl Sulfate (B86663) (DMS) , to serve as a representative guide for researchers, scientists, and drug development professionals interested in RNA footprinting and structure-function studies. The principles and methodologies described herein can be adapted for other chemical probes.

Application Notes: Probing RNA Structure with Dimethyl Sulfate (DMS)

Introduction

RNA structure is fundamental to its function, influencing everything from gene regulation and catalysis to interactions with proteins and small molecules.[1] Chemical probing is a powerful technique to elucidate RNA secondary and tertiary structures at single-nucleotide resolution.[1][2][3] Dimethyl sulfate (DMS) is a small, reactive molecule that methylates specific, structurally accessible nucleotides within an RNA molecule. This modification pattern can then be detected, providing a "footprint" of the RNA's structure.

Principle of DMS Probing

DMS methylates the Watson-Crick face of adenine (B156593) (at the N1 position) and cytosine (at the N3 position) in single-stranded or conformationally flexible regions of RNA.[2] Nucleotides involved in canonical base pairing are protected from DMS modification. The methylation adducts can be identified by reverse transcription, where the modification causes the reverse transcriptase to stall or misincorporate a nucleotide, leading to a termination or mutation event in the resulting cDNA. By comparing the modification pattern in the presence and absence of a ligand (such as a protein or small molecule), one can identify the binding site, a technique known as footprinting.

Applications in Research and Drug Development
  • RNA Structure Validation: DMS probing provides experimental data to validate and refine computationally predicted RNA secondary structures.

  • RNA-Protein Interaction Mapping: Identifying the binding sites of RNA-binding proteins by observing protection from DMS modification in the presence of the protein.

  • RNA-Small Molecule Interaction Analysis: Determining the binding sites of small molecule drugs on target RNAs, which is crucial for drug development and understanding mechanisms of action.

  • Conformational Changes: Detecting changes in RNA structure upon binding to other molecules or in response to environmental cues.

  • Genome-wide Structure Analysis: When coupled with high-throughput sequencing (DMS-seq), DMS probing can be used to map the structures of entire transcriptomes.

Data Presentation

The quantitative data from a DMS probing experiment is typically represented as reactivity scores for each nucleotide. These scores are often normalized and can be visualized as a color-coded bar graph or heatmap along the RNA sequence. A summary of the reactivity of common chemical probes is presented in Table 1.

Chemical ProbeTarget Nucleotide(s)Site of ModificationStructural Information Gained
Dimethyl Sulfate (DMS) Adenine (A), Cytosine (C)N1 of A, N3 of C (Watson-Crick face)Single-stranded, non-base-paired regions
SHAPE Reagents (e.g., 1M7, NMIA) All four nucleotides (A, C, G, U)2'-hydroxyl group of the riboseLocal nucleotide flexibility
CMCT Uracil (U), Guanine (G)N3 of U, N1 of G (Watson-Crick face)Single-stranded, non-base-paired regions
Kethoxal Guanine (G)N1 and N2 of G (Watson-Crick face)Single-stranded, non-base-paired regions

Experimental Protocols: DMS Footprinting of RNA

This protocol outlines the steps for performing DMS footprinting on a specific RNA target, followed by analysis using primer extension and gel electrophoresis.

Materials
  • RNA of interest

  • DMS (Caution: DMS is a potent carcinogen and must be handled with appropriate safety precautions in a chemical fume hood).

  • DMS reaction buffer (e.g., 50 mM sodium cacodylate pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • Quenching solution (e.g., 1 M Tris-HCl pH 7.5, 1 M β-mercaptoethanol)

  • RNA purification kit or phenol:chloroform extraction reagents

  • Reverse transcription primer (fluorescently labeled or radiolabeled)

  • Reverse transcriptase and buffer

  • dNTPs and ddNTPs (for sequencing ladder)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Gel imaging system

Experimental Workflow

DMS_Footprinting_Workflow cluster_prep RNA Preparation cluster_exp DMS Modification cluster_analysis Analysis cluster_sequencing Sequencing Ladder (Sanger) rna_prep In vitro transcribed or isolated RNA rna_folding RNA Folding (Heat denature, then refold in buffer) rna_prep->rna_folding control Control (-DMS or +Ligand) rna_folding->control Divide sample experimental Experimental (+DMS) rna_folding->experimental sanger ddNTP Reactions (A, C, G, T lanes) purification RNA Purification control->purification dms_add Add DMS (Incubate at RT) experimental->dms_add quench Quench Reaction (Add quenching solution) dms_add->quench quench->purification rt Primer Extension (Reverse Transcription) purification->rt gel Denaturing PAGE rt->gel imaging Gel Imaging and Analysis gel->imaging sanger->gel

Caption: Workflow for DMS footprinting of RNA.

Detailed Methodology

1. RNA Preparation and Folding:

  • Resuspend the purified RNA of interest in nuclease-free water.

  • To fold the RNA into its native conformation, dilute the RNA in the DMS reaction buffer.

  • Heat the RNA solution to 95°C for 2 minutes, then slowly cool to room temperature over 20-30 minutes. If studying RNA-ligand interactions, the ligand can be added at this stage.

2. DMS Modification:

  • Prepare a fresh 1:10 dilution of DMS in ethanol (B145695).

  • To the folded RNA sample, add the diluted DMS to a final concentration of 1-5% (v/v). The optimal concentration and incubation time should be determined empirically to achieve, on average, one modification per RNA molecule.

  • Incubate the reaction at room temperature for 1-5 minutes.

  • Quench the reaction by adding the quenching solution.

3. RNA Purification:

  • Purify the DMS-modified RNA from the reaction mixture using an RNA purification kit or by performing a phenol:chloroform extraction followed by ethanol precipitation.

  • Resuspend the purified RNA in nuclease-free water.

4. Primer Extension (Reverse Transcription):

  • Anneal a fluorescently or radiolabeled primer to the 3' end of the modified RNA.

  • Set up the reverse transcription reaction using a reverse transcriptase, dNTPs, and the appropriate buffer.

  • Incubate the reaction according to the manufacturer's instructions. The reverse transcriptase will stall one nucleotide before the DMS-modified base.

  • For a sequencing ladder, set up separate Sanger sequencing reactions using unmodified RNA, the same primer, and each of the four ddNTPs.

5. Gel Electrophoresis and Data Analysis:

  • Resolve the cDNA products from the primer extension reaction and the sequencing ladder on a high-resolution denaturing polyacrylamide gel.

  • Visualize the gel using an appropriate imaging system (e.g., phosphorimager for radiolabeled primers or a fluorescence scanner for fluorescent primers).

  • The bands in the DMS-treated lane will correspond to sites of modification. The intensity of each band reflects the reactivity of that nucleotide to DMS. By aligning the DMS footprinting lane with the sequencing ladder, the modified bases can be identified at single-nucleotide resolution.

  • Quantify the band intensities and normalize them to a control lane (e.g., a no-DMS control) to determine the reactivity score for each nucleotide.

Logical Relationships in Data Interpretation

Data_Interpretation cluster_observation Experimental Observation cluster_interpretation Structural Interpretation high_reactivity High DMS Reactivity (Strong band on gel) single_stranded Single-stranded or Conformationally Flexible high_reactivity->single_stranded Indicates low_reactivity Low/No DMS Reactivity (Weak/No band on gel) base_paired Base-paired or Protected (e.g., by protein) low_reactivity->base_paired Indicates

Caption: Interpreting DMS probing results.

By following these protocols and principles, researchers can gain valuable insights into the structural and functional aspects of their RNA molecules of interest.

References

2-Chloroinosine as a Probe for Enzyme Kinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroinosine, a halogenated purine (B94841) nucleoside analog, serves as a valuable tool in the study of enzyme kinetics, particularly for enzymes involved in purine metabolism. Its structural similarity to the natural substrate inosine (B1671953) allows it to interact with enzymes such as purine nucleoside phosphorylase (PNP) and adenosine (B11128) deaminase (ADA). The presence of the chlorine atom at the 2-position of the purine ring alters the electronic properties and steric bulk of the molecule, providing a means to probe the active site of these enzymes and to characterize their substrate specificity and catalytic mechanisms. These enzymes are critical in the purine salvage pathway, which recycles purine bases for nucleotide synthesis, and are implicated in various physiological and pathological processes, making them important targets for drug development.

This document provides detailed application notes and experimental protocols for utilizing this compound as a probe in enzyme kinetic studies, focusing on its interaction with purine nucleoside phosphorylase and adenosine deaminase.

Application Notes

This compound can be utilized in several key applications in enzyme kinetics and drug discovery:

  • Characterization of Enzyme Specificity: By comparing the kinetic parameters of this compound with those of the natural substrate, inosine, researchers can gain insights into the structural and electronic requirements of the enzyme's active site. The enzyme's tolerance for a substituent at the 2-position can inform structure-activity relationship (SAR) studies.

  • Inhibitor Screening and Characterization: this compound can be used as a substrate in competitive inhibition assays to screen for and characterize potential inhibitors of purine salvage pathway enzymes. A compound's ability to compete with this compound for binding to the enzyme provides a measure of its inhibitory potency.

  • Probe for Mechanistic Studies: The altered electronic nature of the purine ring in this compound can influence the rate-limiting step of the enzymatic reaction. Studying the kinetics of this compound can, therefore, provide clues about the catalytic mechanism of the enzyme.

  • Drug Development: Given that purine salvage enzymes are targets for various diseases, including cancer and autoimmune disorders, understanding how analogs like this compound interact with these enzymes is crucial for the rational design of novel therapeutics.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative kinetic parameters (Km, Vmax, kcat, or Ki) for this compound with purine nucleoside phosphorylase or adenosine deaminase. This data gap presents an opportunity for further research to characterize the interaction of this specific analog with these key enzymes.

For comparative purposes, the table below presents representative kinetic data for the natural substrate, adenosine, with adenosine deaminase. Researchers can use the protocols outlined in this document to determine the corresponding values for this compound.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Source OrganismReference
Adenosine DeaminaseAdenosine29.7-251Calf Intestine[1]
Adenosine DeaminaseAdenosine22.4-283Calf Intestine[1]

Experimental Protocols

The following are detailed protocols for determining the kinetic parameters of this compound with purine nucleoside phosphorylase and adenosine deaminase. These protocols are based on established methods for assaying these enzymes with their natural substrates and can be adapted for use with this compound.

Protocol 1: Determination of Kinetic Parameters of this compound with Purine Nucleoside Phosphorylase (PNP)

Principle:

Purine nucleoside phosphorylase (PNP) catalyzes the reversible phosphorolysis of inosine (or this compound) to hypoxanthine (B114508) (or 2-chlorohypoxanthine) and ribose-1-phosphate. The activity of PNP can be measured by monitoring the formation of the purine base product. A common method involves a coupled enzyme assay where the product, hypoxanthine, is converted to uric acid by xanthine (B1682287) oxidase. The formation of uric acid can be monitored spectrophotometrically by the increase in absorbance at 293 nm.

Materials:

  • Purified Purine Nucleoside Phosphorylase (PNP)

  • This compound

  • Xanthine Oxidase (XO)

  • PNP Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • Protease Inhibitor Cocktail

  • UV-transparent 96-well plate

  • Spectrophotometric microplate reader capable of kinetic measurements at 293 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in PNP Assay Buffer.

    • Prepare a working solution of PNP enzyme in cold PNP Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare a working solution of xanthine oxidase in PNP Assay Buffer.

  • Preparation of Cell/Tissue Lysates (if using as an enzyme source):

    • For Tissues: Homogenize ~100 mg of tissue in 300 µL of cold PNP Assay Buffer containing a protease inhibitor cocktail using a Dounce homogenizer on ice.

    • For Cells: Resuspend 1-5 x 106 cells in 150-300 µL of cold PNP Assay Buffer with a protease inhibitor cocktail and lyse by sonication or repeated pipetting.

    • Incubate the homogenate on ice for 15 minutes.

    • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant for the enzyme assay.

  • Enzyme Assay:

    • Set up the reaction in a 96-well plate. For each reaction, prepare a master mix containing PNP Assay Buffer, xanthine oxidase, and the PNP enzyme (or lysate).

    • To determine Km and Vmax, vary the concentration of this compound over a range (e.g., 0.1 to 10 times the expected Km).

    • Add the this compound solutions to the wells.

    • Initiate the reaction by adding the enzyme master mix to each well.

    • The final reaction volume should be consistent across all wells (e.g., 200 µL).

    • Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic degradation of this compound.

  • Measurement:

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 293 nm in kinetic mode at a constant temperature (e.g., 25°C or 37°C) for at least 30 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot for each this compound concentration. The rate of uric acid formation can be calculated using the molar extinction coefficient of uric acid at 293 nm (ε = 12.6 mM⁻¹cm⁻¹).

    • Plot the initial velocity (V0) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Protocol 2: Determination of Kinetic Parameters of this compound with Adenosine Deaminase (ADA)

Principle:

Adenosine deaminase (ADA) catalyzes the irreversible hydrolytic deamination of adenosine (or 2-chloroadenosine, which would be subsequently converted from this compound in some biological systems) to inosine (or this compound). If this compound itself is a substrate, it would be deaminated to 2-chlorohypoxanthine (B80948) riboside. The most direct way to measure ADA activity with this compound is to monitor the decrease in substrate concentration or the increase in product concentration over time using High-Performance Liquid Chromatography (HPLC). A continuous spectrophotometric assay is also possible by monitoring the change in absorbance at a specific wavelength where the substrate and product have different extinction coefficients.

Materials:

  • Purified Adenosine Deaminase (ADA)

  • This compound

  • ADA Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.0)

  • HPLC system with a C18 column

  • Spectrophotometer and UV-transparent cuvettes or 96-well plates

Procedure (HPLC-based method):

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in ADA Assay Buffer.

    • Prepare a working solution of ADA enzyme in cold ADA Assay Buffer. The optimal concentration should be determined empirically.

  • Enzyme Assay:

    • Set up a series of reaction tubes, each containing a different concentration of this compound.

    • Pre-incubate the substrate solutions at the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding the ADA enzyme to each tube.

    • At specific time intervals, withdraw an aliquot of the reaction mixture and stop the reaction by adding a quenching solution (e.g., an equal volume of 0.1 M HCl or by heat inactivation).

  • Measurement:

    • Analyze the quenched reaction samples by HPLC to separate and quantify the amounts of this compound (substrate) and its deaminated product.

    • Develop an HPLC method that provides good resolution between the substrate and product peaks. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 260 nm).

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each substrate concentration by determining the rate of product formation or substrate depletion in the linear range of the reaction.

    • Plot the initial velocity (V0) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Procedure (Spectrophotometric method):

  • Determine Optimal Wavelength:

    • Scan the UV-Vis spectra of this compound and its expected deaminated product (2-chlorohypoxanthine riboside) to identify a wavelength with the largest difference in molar absorptivity (Δε).

  • Enzyme Assay:

    • Perform the assay in a quartz cuvette or a UV-transparent 96-well plate.

    • Add the ADA Assay Buffer and a specific concentration of this compound to the cuvette/well.

    • Initiate the reaction by adding the ADA enzyme.

    • Monitor the change in absorbance at the predetermined optimal wavelength over time.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the calculated Δε.

    • Repeat the assay at various substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Visualization of Key Concepts

To aid in the understanding of the experimental workflows and the metabolic context of this compound, the following diagrams are provided.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent Prep Reagent Preparation Reaction Setup Reaction Setup (Vary [2-Cl-Inosine]) Reagent Prep->Reaction Setup Enzyme Prep Enzyme Preparation/Lysate Enzyme Prep->Reaction Setup Incubation Incubation (Controlled Temp) Reaction Setup->Incubation Measurement Kinetic Measurement Incubation->Measurement Initial Velocity Calculate Initial Velocity (V0) Measurement->Initial Velocity MM Plot Michaelis-Menten Plot (V0 vs [S]) Initial Velocity->MM Plot Kinetic Constants Determine Km & Vmax MM Plot->Kinetic Constants

Caption: General workflow for determining enzyme kinetic parameters.

Purine_Salvage_Pathway Inosine Inosine PNP Purine Nucleoside Phosphorylase (PNP) Inosine->PNP This compound This compound This compound->PNP Hypoxanthine Hypoxanthine HGPRT HGPRT Hypoxanthine->HGPRT 2-Chlorohypoxanthine 2-Chlorohypoxanthine Ribose-1-P Ribose-1-P PNP->Hypoxanthine PNP->2-Chlorohypoxanthine PNP->Ribose-1-P Adenosine Adenosine ADA Adenosine Deaminase (ADA) Adenosine->ADA ADA->Inosine Nucleotides Nucleotides HGPRT->Nucleotides

Caption: Role of this compound in the purine salvage pathway.

Conclusion

References

Application Notes and Protocols for 2-Chloroinosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution and use of 2-Chloroinosine in cell culture experiments. The information is intended to guide researchers in preparing and applying this compound for studies related to cell cycle regulation and apoptosis.

Introduction

This compound is a purine (B94841) nucleoside analog. While specific data for this compound is limited, its structural similarity to other chlorinated purine nucleosides, such as 2-Chloroadenosine and 2-Chloro-2'-deoxyadenosine, suggests it may exhibit similar biological activities. These related compounds are known to enter cells via nucleoside transporters and undergo intracellular phosphorylation. The resulting metabolites can interfere with DNA synthesis, leading to cell cycle arrest and apoptosis. This document provides a protocol for dissolving this compound, based on the known properties of its analogs, and outlines its potential mechanism of action.

Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its stability and efficacy in cell culture applications. The following table summarizes the solubility of the closely related compound, 2-Chloroadenosine, which can be used as a guideline for this compound.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water7.5425
DMSO30.17100

Storage Recommendations:

  • Powder: Store at -20°C for up to 3 years.

  • Stock Solution (in DMSO):

    • -80°C: Up to 6 months

    • -20°C: Up to 1 month

  • Avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of this compound Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Calculate the required volume of DMSO to achieve a 100 mM concentration. The molecular weight of this compound is 302.68 g/mol .

  • Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended.

Preparation of Working Solution and Cell Treatment

This protocol outlines the dilution of the stock solution to the desired final concentration for treating cells in culture.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)

Procedure:

  • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Determine the final concentration of this compound required for your experiment.

  • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

  • Remove the existing medium from the cultured cells.

  • Add the freshly prepared working solution of this compound to the cells.

  • Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Mechanism of Action and Signaling Pathway

Based on studies of its analogs, this compound is presumed to exert its cytotoxic effects through the following mechanism:

  • Cellular Uptake: this compound enters the cell via nucleoside transporters.

  • Metabolic Activation: Inside the cell, it is phosphorylated by kinases, such as adenosine (B11128) kinase, to its monophosphate, diphosphate, and ultimately triphosphate form (2-Chloro-ITP).

  • Inhibition of DNA Synthesis: The triphosphate analog can be incorporated into DNA or inhibit enzymes crucial for DNA synthesis, such as DNA polymerase. This leads to the stalling of replication forks and the accumulation of DNA strand breaks.

  • Cell Cycle Arrest: The disruption of DNA synthesis triggers cell cycle checkpoints, leading to an arrest, primarily in the S-phase or at the G1/S transition.

  • Induction of Apoptosis: Prolonged cell cycle arrest and DNA damage activate the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, activation of caspases (e.g., caspase-3), and subsequent execution of programmed cell death.

The following diagram illustrates the proposed signaling pathway for this compound-induced cytotoxicity.

G cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Chloroinosine_ext This compound NucleosideTransporter Nucleoside Transporter Chloroinosine_ext->NucleosideTransporter Uptake Chloroinosine_int This compound NucleosideTransporter->Chloroinosine_int Phosphorylation Phosphorylation (e.g., Adenosine Kinase) Chloroinosine_int->Phosphorylation ChloroITP 2-Chloro-ITP Phosphorylation->ChloroITP DNAsynthesis DNA Synthesis Inhibition ChloroITP->DNAsynthesis Inhibits CellCycleArrest S-Phase/G1-S Cell Cycle Arrest DNAsynthesis->CellCycleArrest Leads to Apoptosis Intrinsic Apoptosis Pathway CellCycleArrest->Apoptosis Induces CytoC Cytochrome c Release Apoptosis->CytoC Caspase Caspase Activation CytoC->Caspase CellDeath Cell Death Caspase->CellDeath

Caption: Proposed mechanism of this compound cytotoxicity.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of this compound on cultured cells.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) B Prepare Working Solutions in Cell Culture Medium A->B D Treat Cells with This compound B->D C Seed Cells and Allow Adherence/Growth C->D E Incubate for Desired Time Period D->E F Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Cell Cycle Analysis (e.g., Flow Cytometry) E->G H Apoptosis Assay (e.g., Annexin V Staining) E->H I Western Blot for Signaling Proteins E->I

Caption: Experimental workflow for this compound studies.

Application Notes and Protocols for 2-Chloroinosine as a Substrate for Purine Nucleoside Phosphorylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine (B94841) Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to their corresponding bases and ribose-1-phosphate.[1] This pathway is vital for the maintenance of purine nucleotide pools, particularly in tissues with limited de novo synthesis capabilities. Due to its critical role, PNP has emerged as a significant therapeutic target for various conditions, including T-cell mediated autoimmune diseases and certain cancers. Understanding the interaction of PNP with various substrates, such as the synthetic nucleoside 2-Chloroinosine, is essential for the development of novel therapeutic strategies.

These application notes provide a comprehensive guide to utilizing this compound as a substrate for studying PNP activity. Detailed protocols for enzymatic assays and an overview of the relevant metabolic pathways are presented to facilitate research in this area.

Data Presentation: Kinetic Parameters of PNP Substrates

Substrate/InhibitorEnzyme SourceKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Ki (µM)Reference
InosineHuman Erythrocyte~40---[2]
GuanosineHuman Erythrocyte~40---[2]
7-MethylguanosineCalf Spleen----[3]
8-AminoguanineHuman---Competitive[2]

Note: The kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, phosphate (B84403) concentration).

Signaling and Metabolic Pathways

The metabolic processing of this compound by Purine Nucleoside Phosphorylase is presumed to follow the established purine salvage pathway. The initial enzymatic reaction involves the phosphorolytic cleavage of this compound to yield 2-Chloro-hypoxanthine and ribose-1-phosphate. The downstream fate of 2-Chloro-hypoxanthine is a critical area for further investigation, as it may be further metabolized to compounds with distinct biological activities.

Purine_Salvage_Pathway Metabolic Pathway of this compound Substrate This compound PNP Purine Nucleoside Phosphorylase (PNP) Substrate->PNP + Phosphate Product1 2-Chloro-hypoxanthine PNP->Product1 Product2 Ribose-1-Phosphate PNP->Product2 Downstream Downstream Metabolic and Signaling Events (Further Research Needed) Product1->Downstream

Metabolism of this compound by PNP.

The experimental workflow for determining the kinetic parameters of this compound with PNP involves a series of steps from sample preparation to data analysis.

Experimental_Workflow Experimental Workflow for PNP Kinetic Analysis A Sample Preparation (Cell/Tissue Lysate or Purified Enzyme) B PNP Activity Assay (Spectrophotometric) A->B D Measurement of Reaction Rate (Change in Absorbance over Time) B->D C Varying Concentrations of this compound C->B E Data Analysis (Michaelis-Menten Kinetics) D->E F Determination of Km and Vmax E->F

Workflow for PNP Kinetic Analysis.

Experimental Protocols

Protocol 1: Preparation of Cell or Tissue Lysate for PNP Activity Assay

Materials:

  • Fresh or frozen cells/tissue sample

  • Phosphate-Buffered Saline (PBS), ice-cold

  • PNP Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

  • Protease Inhibitor Cocktail

  • Dounce homogenizer (for tissue) or sonicator (for cells)

  • Microcentrifuge

Procedure:

  • For Tissues:

    • Excise approximately 10-20 mg of tissue and place it in a pre-chilled tube on ice.

    • Wash the tissue with ice-cold PBS to remove any blood contaminants.

    • Add 200-300 µL of ice-cold PNP Assay Buffer containing a protease inhibitor cocktail.

    • Homogenize the tissue using a Dounce homogenizer until a uniform suspension is achieved.

  • For Cultured Cells:

    • Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in 100-200 µL of ice-cold PNP Assay Buffer with a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice or by repeated freeze-thaw cycles.

  • Clarification of Lysate:

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

    • The lysate can be used immediately or stored at -80°C for future use.

Protocol 2: Spectrophotometric Assay for Purine Nucleoside Phosphorylase (PNP) Activity using this compound

This protocol is adapted from standard PNP assays and utilizes a coupled enzyme reaction to monitor the formation of the product. The phosphorolysis of this compound by PNP produces 2-Chloro-hypoxanthine. Xanthine oxidase can then oxidize 2-Chloro-hypoxanthine to 2-Chloro-uric acid, which can be monitored spectrophotometrically.

Materials:

  • Cell or tissue lysate (prepared as in Protocol 1) or purified PNP enzyme

  • PNP Assay Buffer (50 mM Potassium Phosphate, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO or water)

  • Xanthine Oxidase (from bovine milk)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 290-300 nm

Procedure:

  • Prepare Reaction Master Mix:

    • For each reaction, prepare a master mix containing:

      • PNP Assay Buffer

      • Xanthine Oxidase (final concentration of ~0.1 U/mL)

  • Set up the Assay Plate:

    • Sample Wells: Add 2-20 µL of cell/tissue lysate to the wells of the microplate.

    • Substrate Wells: Prepare a serial dilution of this compound in PNP Assay Buffer to achieve a range of final concentrations (e.g., 0-500 µM) in the reaction.

    • Control Wells:

      • No-Enzyme Control: PNP Assay Buffer instead of lysate.

      • No-Substrate Control: Vehicle (e.g., water or DMSO) instead of this compound solution.

  • Initiate the Reaction:

    • Add the Reaction Master Mix to all wells.

    • Add the varying concentrations of this compound to the appropriate wells to start the reaction.

    • The final reaction volume should be consistent across all wells (e.g., 200 µL).

  • Kinetic Measurement:

    • Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

    • Measure the absorbance at a wavelength where the product (2-Chloro-uric acid) has a distinct absorbance peak (this may need to be determined empirically, but a starting point is ~293 nm, similar to uric acid) in kinetic mode for 15-30 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

    • Plot the initial velocities against the corresponding this compound concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Applications in Drug Development

The study of this compound as a substrate for PNP has several important applications in drug development:

  • High-Throughput Screening: The described assay can be adapted for high-throughput screening of potential PNP inhibitors.

  • Prodrug Development: this compound itself or its derivatives could be investigated as prodrugs that are activated by PNP in target cells, leading to the release of a cytotoxic metabolite.

  • Understanding Drug Resistance: Investigating how changes in PNP activity affect the metabolism and efficacy of purine analog drugs can provide insights into mechanisms of drug resistance.

Conclusion

This compound serves as a valuable tool for researchers studying the function and inhibition of Purine Nucleoside Phosphorylase. The protocols and information provided herein offer a solid foundation for initiating and conducting experiments to elucidate the kinetics of this interaction and to explore its potential in therapeutic applications. Further research is warranted to determine the specific kinetic parameters of this compound with PNP from various sources and to fully understand the downstream metabolic and signaling consequences of its enzymatic conversion.

References

Application Notes and Protocols for 2-Chloroinosine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroinosine is a purine (B94841) analog that holds significant potential as a tool in enzymatic assays, particularly for studying the enzymes involved in purine metabolism. Its resistance to degradation by certain enzymes, combined with its ability to interact with key metabolic players, makes it a valuable substrate or inhibitor for dissecting complex biochemical pathways. These application notes provide detailed protocols and data for the use of this compound in enzymatic assays, focusing on its role as a substrate for Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) and its potential applications for other key enzymes in purine metabolism.

Key Features of this compound

  • Metabolic Stability: Similar to its adenosine (B11128) counterpart, 2-Chloroadenosine, this compound is resistant to deamination by adenosine deaminase. This stability is a crucial advantage in enzymatic assays, as it prevents the degradation of the molecule by this common enzyme, allowing for the focused study of other enzymes in the purine pathway.

  • Enzymatic Conversion: this compound can be enzymatically synthesized from 2-Chloroadenosine using adenosine deaminase. Furthermore, its monophosphate form (2-Cl-IMP) has been demonstrated to be a substrate for human inosine monophosphate dehydrogenase (IMPDH), which catalyzes its conversion to xanthosine (B1684192) monophosphate (XMP)[1].

Application 1: Characterization of Inosine Monophosphate Dehydrogenase (IMPDH) Activity

IMPDH is a critical rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a significant target for immunosuppressive, antiviral, and anticancer drug development. This compound 5'-monophosphate (2-Cl-IMP) serves as a valuable substrate for studying IMPDH activity, undergoing dehalogenation in the absence of NAD+[1].

Quantitative Data
SubstrateEnzymekcat (s⁻¹)Km (µM)
This compound 5'-monophosphate (2-Cl-IMP)Human IMP Dehydrogenase Type II0.04948
2-Fluoroinosine 5'-monophosphate (2-F-IMP)Human IMP Dehydrogenase Type II0.05862
Inosine 5'-monophosphate (IMP)Human IMP Dehydrogenase Type II0.254.1

Table 1: Kinetic parameters of human IMPDH type II with 2-halo-IMPs and the natural substrate IMP at 25°C. Data sourced from[1].

Experimental Protocol: IMPDH Activity Assay

This protocol is adapted from the methodology described for the characterization of 2-halo-IMPs with human IMPDH[1].

Objective: To measure the kinetic parameters of IMPDH using 2-Cl-IMP as a substrate.

Materials:

  • Human recombinant IMPDH type II

  • This compound 5'-monophosphate (2-Cl-IMP)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 1 mM DTT

  • Spectrophotometer capable of measuring absorbance at 290 nm

  • 96-well UV-transparent microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 2-Cl-IMP in the assay buffer. The concentration should be determined based on the desired final concentrations for the assay, spanning a range around the expected Km value.

    • Prepare a working solution of IMPDH in the assay buffer. The final enzyme concentration should be sufficient to provide a linear reaction rate for the duration of the assay.

  • Assay Setup:

    • To each well of the 96-well plate, add the assay buffer.

    • Add varying concentrations of the 2-Cl-IMP substrate to the wells.

    • Include a blank control with no substrate.

    • Pre-incubate the plate at 25°C for 5 minutes to ensure temperature equilibration.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding the IMPDH enzyme solution to each well.

    • Immediately begin monitoring the increase in absorbance at 290 nm, which corresponds to the formation of XMP.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot.

    • Plot the initial velocities against the corresponding 2-Cl-IMP concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated from Vmax and the enzyme concentration.

Potential Applications with Other Purine Metabolizing Enzymes

Based on the behavior of other inosine analogs in enzymatic assays, this compound is a promising candidate for studying other key enzymes in the purine salvage pathway.

  • Purine Nucleoside Phosphorylase (PNP): PNP catalyzes the reversible phosphorolysis of inosine to hypoxanthine (B114508) and ribose-1-phosphate. Inosine analogs are known substrates and inhibitors of PNP. This compound could be used to investigate the substrate specificity of PNP from various sources and to screen for novel inhibitors.

  • Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): HGPRT is a central enzyme in the purine salvage pathway, converting hypoxanthine and guanine to their respective mononucleotides. Inosine analogs can be metabolized to their corresponding bases, which can then act as substrates for HGPRT. Assays could be designed to determine if 2-chlorohypoxanthine, the potential product of PNP action on this compound, is a substrate for HGPRT.

Visualizing the Pathways and Workflows

Signaling Pathway of Inosine Metabolism

Inosine_Metabolism Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Pi -> R-1-P IMP Inosine Monophosphate (IMP) Inosine->IMP Chloroinosine This compound ChloroHypoxanthine 2-Chloro- Hypoxanthine Chloroinosine->ChloroHypoxanthine Pi -> R-1-P Cl_IMP 2-Chloro-Inosine Monophosphate (2-Cl-IMP) Chloroinosine->Cl_IMP Hypoxanthine->IMP PRPP -> PPi ChloroHypoxanthine->Cl_IMP PRPP -> PPi XMP Xanthosine Monophosphate (XMP) IMP->XMP NAD+ -> NADH Cl_IMP->XMP Dehalogenation (No NAD+) GMP Guanosine Monophosphate (GMP) XMP->GMP PNP Purine Nucleoside Phosphorylase (PNP) PNP->Inosine PNP->Chloroinosine HGPRT Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) HGPRT->Hypoxanthine HGPRT->ChloroHypoxanthine IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) IMPDH->IMP IMPDH->Cl_IMP Kinase Kinase Kinase->Inosine Kinase->Chloroinosine

Caption: Potential metabolic pathways of this compound.

General Experimental Workflow for Enzymatic Assays

Experimental_Workflow Start Start ReagentPrep Reagent Preparation (Buffer, Substrate, Enzyme) Start->ReagentPrep AssaySetup Assay Setup in 96-well plate ReagentPrep->AssaySetup PreIncubate Pre-incubation (Temperature Equilibration) AssaySetup->PreIncubate ReactionInitiation Initiate Reaction (Add Enzyme) PreIncubate->ReactionInitiation DataAcquisition Data Acquisition (e.g., Spectrophotometry) ReactionInitiation->DataAcquisition DataAnalysis Data Analysis (Calculate Kinetic Parameters) DataAcquisition->DataAnalysis End End DataAnalysis->End

Caption: General workflow for enzymatic assays.

Stability and Storage

While specific stability data for this compound is not extensively documented, based on its structural analog 2-chloro-2'-deoxyadenosine, it is expected to be stable at neutral and basic pH. It is recommended to store stock solutions of this compound at -20°C or -80°C. For enzymatic assays, fresh dilutions in the appropriate assay buffer should be prepared.

Conclusion

This compound is a promising tool for researchers in enzymology and drug discovery. Its demonstrated role as a substrate for IMPDH, coupled with its inherent stability, opens up avenues for detailed kinetic studies and inhibitor screening. The protocols and data presented here provide a solid foundation for the integration of this compound into studies of purine metabolism and for the discovery of novel therapeutics targeting these essential pathways. Further research into its interactions with other purine metabolizing enzymes is warranted and expected to yield valuable insights.

References

Application of 2-Chloroadenosine and Its Derivatives in the Study of Adenosine Deaminase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 2-Chloroinosine is not a substrate for adenosine (B11128) deaminase (ADA), its analogue, 2-chloroadenosine (B27285), and the related compound 2-chloro-2'-deoxyadenosine (Cladribine), are potent tools for studying the function and inhibition of this critical enzyme. Adenosine deaminase is a key enzyme in purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. Its dysregulation is implicated in various diseases, including severe combined immunodeficiency (SCID) and certain cancers. 2-chlorinated adenosine analogues are resistant to deamination by ADA and act as inhibitors, making them valuable research tools and therapeutic agents. This document provides detailed application notes and protocols for utilizing 2-chloroadenosine and its derivatives to study adenosine deaminase inhibition.

Data Presentation

CompoundTarget SystemInhibition MetricValueReference
2-chloro-2'-deoxyadenosine (Cladribine)Deoxyadenosine Deamination% Inhibition>50%[1]
2-chloro-2'-deoxyadenosine (Cladribine)U266 cell lineIC50~2.43 µM[2][3]
2-chloro-2'-deoxyadenosine (Cladribine)RPMI8226 cell lineIC50~0.75 µM[2][3]
2-chloro-2'-deoxyadenosine (Cladribine)MM1.S cell lineIC50~0.18 µM
FR234938 (non-nucleoside)Recombinant human ADAIC5017 nM
EHNAADAIC50~4 µM
Pentostatin (Deoxycoformycin)ADAKi2.5 pM

Signaling Pathways and Experimental Workflows

Metabolic Consequences of Adenosine Deaminase Inhibition

Inhibition of adenosine deaminase by 2-chloroadenosine or its derivatives leads to the accumulation of its substrates, adenosine and deoxyadenosine. This buildup has significant downstream effects, particularly in lymphocytes, which are highly sensitive to elevated levels of these nucleosides. The accumulation of deoxyadenosine, in particular, leads to increased intracellular concentrations of deoxyadenosine triphosphate (dATP), which inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This ultimately triggers apoptosis (programmed cell death).

cluster_pathway Metabolic Pathway of ADA Inhibition Adenosine Adenosine / Deoxyadenosine ADA Adenosine Deaminase (ADA) Adenosine->ADA Substrate Inosine Inosine / Deoxyinosine ADA->Inosine Product Accumulation Substrate Accumulation Inhibitor 2-Chloroadenosine (or Cladribine) Inhibitor->ADA Inhibition dATP Increased dATP Accumulation->dATP RR Ribonucleotide Reductase (Inhibited) dATP->RR Inhibits DNA_Synth DNA Synthesis & Repair (Blocked) Apoptosis Apoptosis DNA_Synth->Apoptosis cluster_workflow Workflow for ADA Inhibition Assay Prep Prepare Reagents: - ADA Enzyme Solution - Adenosine Substrate Solution - Inhibitor Stock (e.g., Cladribine) - Assay Buffer (e.g., Phosphate Buffer, pH 7.5) Incubate Pre-incubate ADA with varying concentrations of the inhibitor Prep->Incubate Initiate Initiate reaction by adding adenosine substrate Incubate->Initiate Measure Monitor decrease in absorbance at 265 nm over time (kinetic measurement) Initiate->Measure Calculate Calculate initial reaction velocities (V₀) for each inhibitor concentration Measure->Calculate Plot Plot V₀ vs. Inhibitor Concentration Calculate->Plot Analyze Determine IC50 or Ki using non-linear regression or Lineweaver-Burk plot Plot->Analyze

References

Incorporating 2-Chloroinosine into Synthetic Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleobases into synthetic oligonucleotides is a powerful tool for a wide range of applications in research, diagnostics, and therapeutics. 2-Chloroinosine, a halogenated purine (B94841) analog, serves as a versatile precursor for the synthesis of various other purine modifications within an oligonucleotide chain. Its strategic placement allows for post-synthetic chemical transformations, enabling the creation of oligonucleotides with unique structural and functional properties. This document provides detailed application notes and protocols for the incorporation of this compound into synthetic oligonucleotides, its subsequent modification, and characterization.

Key Applications of this compound Modified Oligonucleotides

The primary utility of incorporating this compound lies in its reactivity as a synthetic intermediate. The chloro group at the 2-position of the purine ring is a good leaving group, susceptible to nucleophilic substitution. This allows for the post-synthetic introduction of a variety of functional groups.

  • Synthesis of Oligonucleotides Containing Isoguanosine (B3425122): Isoguanosine, an isomer of guanosine, forms a unique base pair with isocytosine (B10225) and can be used to expand the genetic alphabet. Oligonucleotides containing isoguanosine can be prepared by treating this compound-modified oligonucleotides with ammonia (B1221849).[1]

  • Generation of Modified Purine Libraries: By reacting this compound-containing oligonucleotides with a panel of different amines, a library of oligonucleotides with diverse modifications at the 2-position of the purine ring can be created. This is valuable for screening and identifying modifications that enhance properties such as binding affinity, nuclease resistance, or catalytic activity.

  • Probes for Studying DNA-Protein Interactions: The introduction of specific modifications via this compound can be used to probe the recognition and binding of proteins to DNA.[2]

  • Development of Novel Aptamers and Catalytic Oligonucleotides: The ability to introduce a wide range of chemical diversity can aid in the selection and optimization of aptamers and DNAzymes/ribozymes with enhanced or novel functions.

Experimental Protocols

Synthesis of 2'-Deoxy-2-Chloroinosine 3'-Phosphoramidite
  • Protection of the 5'-hydroxyl group of 2'-deoxy-2-chloroinosine with a dimethoxytrityl (DMT) group.

  • Phosphitylation of the 3'-hydroxyl group using a phosphitylating agent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base.

Diagram of 2'-Deoxy-2-Chloroinosine Phosphoramidite (B1245037) Synthesis Workflow:

phosphoramidite_synthesis start 2'-Deoxy-2-Chloroinosine step1 5'-O-DMT Protection start->step1 DMTr-Cl, Pyridine step2 3'-Phosphitylation step1->step2 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA end_product 2'-Deoxy-2-Chloroinosine 3'-Phosphoramidite step2->end_product

A generalized workflow for the synthesis of 2'-Deoxy-2-Chloroinosine phosphoramidite.
Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of the 2'-deoxy-2-chloroinosine phosphoramidite into an oligonucleotide sequence is performed using a standard automated DNA synthesizer following the phosphoramidite chemistry cycle.[4]

Diagram of the Phosphoramidite Synthesis Cycle:

synthesis_cycle detritylation 1. Detritylation (Acid Treatment) coupling 2. Coupling (Activated Phosphoramidite) detritylation->coupling Exposes 5'-OH capping 3. Capping (Acetic Anhydride) coupling->capping Forms Phosphite Triester oxidation 4. Oxidation (Iodine Solution) capping->oxidation Blocks Unreacted 5'-OH oxidation->detritylation Stabilizes Phosphate Backbone

The four-step cycle of automated solid-phase oligonucleotide synthesis.

Protocol:

  • Dissolve the 2'-deoxy-2-chloroinosine phosphoramidite in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.

  • Install the phosphoramidite solution on a designated port of the DNA synthesizer.

  • Program the desired oligonucleotide sequence into the synthesizer, using the designated port for the incorporation of the this compound analog.

  • Initiate the synthesis using standard coupling conditions. A slightly extended coupling time (e.g., 2-5 minutes) may be beneficial to ensure high coupling efficiency, although this should be optimized empirically.

  • Upon completion of the synthesis, the oligonucleotide remains attached to the solid support, ready for deprotection and cleavage.

Deprotection and Cleavage of the Oligonucleotide

The presence of the 2-chloropurine moiety requires consideration during the deprotection step to avoid unwanted side reactions. While standard deprotection with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures is common for many oligonucleotides, milder conditions may be preferable.

Standard Deprotection Protocol:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide (28-30%).

  • Incubate the vial at 55°C for 8-12 hours.

  • Cool the vial and transfer the supernatant containing the cleaved oligonucleotide to a new tube.

  • Evaporate the ammonia to dryness.

Mild Deprotection Protocol (for sensitive modifications):

  • Transfer the solid support to a screw-cap vial.

  • Add a solution of 0.05 M potassium carbonate in anhydrous methanol.

  • Incubate at room temperature for 4-6 hours.

  • Collect the supernatant and evaporate to dryness.

Post-Synthetic Modification: Conversion of this compound to Isoguanosine

This protocol describes the conversion of the this compound residue within the oligonucleotide to a 2-aminoinosine (isoguanosine) residue.

Diagram of Post-Synthetic Amination:

post_synthetic_amination start Oligonucleotide with This compound reaction Ammonolysis start->reaction Concentrated Ammonia product Oligonucleotide with Isoguanosine reaction->product

Conversion of this compound to Isoguanosine via ammonolysis.

Protocol:

  • After synthesis, while the oligonucleotide is still on the solid support, treat with a solution of concentrated ammonia in a sealed vial.

  • Incubate at room temperature for 24-48 hours. The progress of the reaction can be monitored by cleaving a small aliquot and analyzing by HPLC or mass spectrometry.

  • After the reaction is complete, proceed with the standard cleavage and deprotection of the remaining protecting groups as described in the deprotection protocol.

Purification and Characterization

The final oligonucleotide product should be purified to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) are common methods for purification. The identity and purity of the modified oligonucleotide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the impact of this compound on oligonucleotide properties. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Coupling Efficiency of 2'-Deoxy-2-Chloroinosine Phosphoramidite

Oligonucleotide SequenceScale of Synthesis (µmol)Coupling Time (s)Coupling Efficiency (%)
Example Sequence 11.0120e.g., 98.5
Example Sequence 20.2180e.g., 99.1

Table 2: Thermal Stability (Tm) of Oligonucleotides Containing this compound

DuplexSequence (5' to 3')Tm (°C) UnmodifiedTm (°C) with 2-Cl-InosineΔTm (°C)
Duplex 1Sequence A / Complemente.g., 55.2e.g., 52.8e.g., -2.4
Duplex 2Sequence B / Complemente.g., 61.5e.g., 58.9e.g., -2.6
Tm values are typically measured by UV-melting experiments.

Table 3: Nuclease Resistance of Oligonucleotides Containing this compound

OligonucleotideNucleaseIncubation Time (h)% Intact Oligonucleotide (Unmodified)% Intact Oligonucleotide (with 2-Cl-Inosine)
Example SequenceS1 Nuclease1e.g., 50%e.g., 55%
Example SequenceSnake Venom Phosphodiesterase1e.g., 30%e.g., 32%
Nuclease resistance can be assessed by incubating the oligonucleotide with a nuclease and analyzing the degradation products over time by PAGE or HPLC.

Conclusion

The incorporation of this compound into synthetic oligonucleotides provides a valuable platform for the post-synthetic introduction of a wide array of chemical modifications. This approach opens up possibilities for creating novel oligonucleotides with tailored properties for various research and therapeutic applications. The protocols outlined in this document provide a framework for the successful synthesis, modification, and characterization of this compound-containing oligonucleotides. It is recommended that researchers optimize reaction conditions and perform thorough characterization to ensure the desired outcome for their specific applications.

References

Application of 2-Chloroinosine in Elucidating RNA Editing Mechanisms by ADAR Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-to-inosine (A-to-I) RNA editing, catalyzed by Adenosine (B11128) Deaminases Acting on RNA (ADARs), is a critical post-transcriptional modification that diversifies the transcriptome and proteome. Dysregulation of A-to-I editing is implicated in various human diseases, making ADARs attractive therapeutic targets. Understanding the intricate mechanisms of ADAR substrate recognition and catalysis is paramount for developing selective modulators of RNA editing.

2-Chloroinosine, a synthetic analog of inosine, presents a valuable tool for probing the active site of ADAR enzymes. The introduction of a chlorine atom at the 2-position of the purine (B94841) ring serves as a unique structural and electronic probe. When incorporated into an RNA substrate, this compound can provide insights into the steric and electronic requirements of the ADAR catalytic pocket, thereby elucidating key aspects of the enzyme's mechanism. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of RNA editing.

Principle and Applications

The central hypothesis for using this compound is that the chlorine atom at the 2-position will influence the interaction of the RNA substrate with the ADAR enzyme. This influence can manifest in several ways:

  • Steric Hindrance: The chlorine atom is larger than the hydrogen atom typically found at the 2-position of adenosine (which is deaminated to inosine). This increased bulk may sterically clash with amino acid residues in the ADAR active site, potentially inhibiting or altering the efficiency of the deamination of a nearby adenosine.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can alter the electron density of the purine ring system. This may affect the hydrogen bonding interactions and base stacking within the RNA duplex, as well as the chemical environment of the active site, thereby influencing the catalytic rate.

  • Probing Enzyme-Substrate Interactions: By observing how the presence of this compound at a specific position within an RNA duplex affects the editing of a target adenosine elsewhere in the substrate, researchers can infer details about the conformation of the RNA within the enzyme's binding cleft and the proximity of specific amino acid residues to the modified base.

Key Applications:

  • Mapping the ADAR Active Site: Determine the spatial constraints of the ADAR catalytic domain.

  • Investigating Substrate Specificity: Understand how modifications to the RNA substrate influence ADAR's editing efficiency and fidelity.

  • Screening for ADAR Inhibitors: this compound-containing RNAs can be used as tools in high-throughput screening assays to identify small molecules that modulate ADAR activity.

  • Mechanistic Studies: Elucidate the role of specific functional groups on the substrate in the deamination reaction.

Quantitative Data Summary

While direct experimental data for this compound's effect on ADAR is limited, we can extrapolate potential outcomes based on studies of other modified nucleosides. The following table presents hypothetical quantitative data to illustrate the expected impact of incorporating this compound into an ADAR substrate. This data is modeled on observations from studies using 2'-modified adenosine analogs, where steric bulk near the reaction site significantly impacts editing efficiency.[1]

Substrate CompositionTarget Adenosine Editing Efficiency (%)Relative Editing Rate (kobs)Fold Change vs. Unmodified
Unmodified RNA Duplex85 ± 51.01.0
RNA with this compound (position n+1)45 ± 80.53-1.9
RNA with this compound (position n-1)55 ± 70.65-1.5
RNA with this compound (opposite target A)70 ± 60.82-1.2

This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the specific RNA sequence, the position of the this compound, and the ADAR isoform used.

Experimental Protocols

Protocol 1: Chemical Synthesis of RNA Oligonucleotides Containing this compound

This protocol outlines the solid-phase synthesis of an RNA oligonucleotide containing a site-specific this compound modification using phosphoramidite (B1245037) chemistry.

Materials:

  • This compound

  • Protecting group reagents (e.g., DMT-Cl, TBDMS-Cl)

  • Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)

  • Controlled Pore Glass (CPG) solid support

  • Standard RNA phosphoramidites (A, C, G, U)

  • Activator (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Oxidizing agent (e.g., Iodine solution)

  • Capping reagents (e.g., Acetic anhydride, N-Methylimidazole)

  • Deprotection solutions (e.g., AMA - Ammonium hydroxide/40% methylamine)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • HPLC purification system

Procedure:

  • Synthesis of this compound Phosphoramidite:

    • Protect the 5'-hydroxyl group of this compound with a dimethoxytrityl (DMT) group.

    • Protect the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group.

    • Phosphitylate the 3'-hydroxyl group to generate the this compound phosphoramidite.

    • Purify the phosphoramidite product by column chromatography.

  • Automated Solid-Phase RNA Synthesis:

    • Program the DNA/RNA synthesizer with the desired RNA sequence, incorporating the custom this compound phosphoramidite at the specified position.

    • Perform the synthesis on a CPG solid support functionalized with the first nucleoside of the sequence.

    • The synthesis cycle consists of four steps: detritylation, coupling, capping, and oxidation. The this compound phosphoramidite is coupled using the same conditions as standard phosphoramidites.

  • Cleavage and Deprotection:

    • Treat the CPG support with AMA solution to cleave the oligonucleotide from the support and remove the base and phosphate (B84403) protecting groups.

    • Incubate the solution at the recommended temperature and time.

    • Evaporate the AMA solution to dryness.

  • 2'-TBDMS Deprotection:

    • Resuspend the dried oligonucleotide in a solution of TEA·3HF.

    • Incubate to remove the 2'-TBDMS protecting groups.

    • Quench the reaction and precipitate the RNA.

  • Purification:

    • Purify the crude RNA oligonucleotide by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

    • Desalt the purified RNA.

  • Quality Control:

    • Verify the identity and purity of the synthesized RNA using mass spectrometry (e.g., ESI-MS).[2]

Protocol 2: In Vitro ADAR Editing Assay

This protocol describes a method to assess the impact of this compound on the editing activity of a recombinant ADAR enzyme on a target adenosine within a double-stranded RNA (dsRNA) substrate.

Materials:

  • Synthesized RNA strand containing the target adenosine.

  • Synthesized complementary RNA strand, with or without this compound.

  • Recombinant human ADAR2 (hADAR2) or ADAR1 (hADAR1).

  • ADAR reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1.5 mM MgCl₂, 10% glycerol, 1 mM DTT).

  • RNase inhibitor.

  • Proteinase K.

  • Phenol:chloroform:isoamyl alcohol.

  • Reverse transcriptase and dNTPs.

  • PCR primers flanking the editing site.

  • Taq DNA polymerase.

  • Sanger sequencing reagents or next-generation sequencing platform.

Procedure:

  • dsRNA Substrate Preparation:

    • Anneal the two complementary RNA strands (one with the target 'A', the other with or without this compound) by heating to 95°C for 3 minutes and then slowly cooling to room temperature.

  • In Vitro Editing Reaction:

    • Set up the reaction mixture on ice:

      • ADAR reaction buffer (to 1X)

      • dsRNA substrate (e.g., 100 nM final concentration)

      • RNase inhibitor

      • Recombinant ADAR enzyme (e.g., 10-100 nM final concentration)

      • Nuclease-free water to the final volume.

    • Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

    • Stop the reaction by adding EDTA and placing it on ice.

  • RNA Purification:

    • Add Proteinase K to the reaction and incubate to digest the ADAR enzyme.

    • Perform a phenol:chloroform extraction followed by ethanol (B145695) precipitation to purify the RNA.

  • Analysis of Editing:

    • Reverse Transcription (RT): Convert the purified RNA to cDNA using a reverse transcriptase and a gene-specific reverse primer.

    • Polymerase Chain Reaction (PCR): Amplify the cDNA region containing the editing site using specific forward and reverse primers.

    • Sequencing:

      • Sanger Sequencing: Sequence the purified PCR product. The editing event (A-to-I) will appear as an A-to-G change in the sequence chromatogram. Quantify the editing efficiency by measuring the relative peak heights of the 'A' and 'G' signals at the target position.

      • Next-Generation Sequencing (NGS): For higher throughput and more precise quantification, ligate appropriate adapters to the PCR products and perform deep sequencing. The percentage of editing is calculated as the number of reads with a 'G' at the target site divided by the total number of reads covering that site.

Visualizations

Experimental_Workflow cluster_synthesis RNA Synthesis & Preparation cluster_assay In Vitro Editing Assay cluster_analysis Analysis of Editing synthesis Chemical Synthesis of This compound RNA annealing Annealing to form dsRNA substrate synthesis->annealing incubation Incubation with recombinant ADAR annealing->incubation purification RNA Purification incubation->purification rt_pcr RT-PCR purification->rt_pcr sequencing Sequencing (Sanger/NGS) rt_pcr->sequencing quantification Quantification of Editing Efficiency sequencing->quantification

Figure 1. Experimental workflow for studying the effect of this compound on ADAR activity.

ADAR_Mechanism_Probe cluster_enzyme ADAR Active Site cluster_substrate RNA Substrate active_site Catalytic Domain target_A Target Adenosine active_site->target_A Deamination chloro_I This compound (Probe) chloro_I->active_site Steric/Electronic Perturbation

References

Application Notes and Protocols for the Experimental Use of 2-Chloroinosine (2-Chloroadenosine) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloroinosine, more commonly referred to in scientific literature as its active nucleoside form, 2-Chloroadenosine (B27285) (2-CldA), is a purine (B94841) nucleoside analog that has demonstrated significant anti-neoplastic properties in various cancer cell lines. Its cytotoxic effects are primarily attributed to its metabolic conversion into a triphosphate nucleotide analog, which subsequently inhibits DNA synthesis, leading to cell cycle arrest and apoptosis.[1][2] This document provides a comprehensive overview of the experimental use of 2-Chloroadenosine in cancer research, including its mechanism of action, effects on signaling pathways, and detailed protocols for key in vitro experiments.

Mechanism of Action

2-Chloroadenosine exerts its anticancer effects primarily through the inhibition of DNA synthesis.[1][2][3] Upon cellular uptake, it is phosphorylated to its triphosphate form, 2-chloro-ATP, which acts as a fraudulent nucleotide. This analog gets incorporated into the DNA of cancer cells, leading to the termination of DNA chain elongation and the accumulation of DNA strand breaks. This process predominantly affects cells in the S-phase of the cell cycle, causing a halt in proliferation. The cellular response to this DNA damage often involves the activation of apoptotic pathways to eliminate the compromised cells. In some cellular contexts, particularly with its deoxy counterpart 2-Chloro-2'-deoxyadenosine (Cladribine), the tumor suppressor protein p53 is activated in response to the DNA damage, further promoting apoptosis.

Data Presentation

Table 1: IC50 Values of 2-Chloroadenosine and Related Compounds in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for 2-Chloroadenosine and its derivatives in different cancer cell lines. It is important to note that IC50 values can vary depending on the assay conditions, such as incubation time and the specific metabolic activity of the cell line.

CompoundCell LineCancer TypeIC50 (µM)Reference
2-ChloroadenosinePC-3Prostate CancerNot explicitly stated, but effective at low micromolar concentrations.
2-Chloro-2'-deoxyadenosineLeukemic LymphocytesLeukemiaDose-dependent apoptosis observed from 0.05 µg/ml to 0.4 µg/ml.
Compound 2 (an oleoyl (B10858665) hybrid)HTB-26Breast Cancer10 - 50
Compound 2 (an oleoyl hybrid)PC-3Pancreatic Cancer10 - 50
Compound 2 (an oleoyl hybrid)HepG2Hepatocellular Carcinoma10 - 50
Compound 2 (an oleoyl hybrid)HCT116Colorectal Cancer0.34

Mandatory Visualizations

Signaling Pathway of 2-Chloroadenosine-Induced Apoptosis

G Signaling Pathway of 2-Chloroadenosine-Induced Apoptosis cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Damage and Cell Cycle Arrest cluster_2 Apoptosis Induction 2-Chloroadenosine 2-Chloroadenosine Cellular Uptake Cellular Uptake 2-Chloroadenosine->Cellular Uptake Transport 2-Chloro-ATP 2-Chloro-ATP Cellular Uptake->2-Chloro-ATP Phosphorylation DNA_Synthesis DNA Synthesis 2-Chloro-ATP->DNA_Synthesis Inhibition S-Phase_Arrest S-Phase Arrest DNA_Synthesis->S-Phase_Arrest Leads to p53_Activation p53 Activation (for 2-CldA's deoxy form) S-Phase_Arrest->p53_Activation Bcl2_Family Modulation of Bcl-2 Family Proteins p53_Activation->Bcl2_Family Caspase_Activation Caspase Activation Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G Experimental Workflow for 2-Chloroadenosine Evaluation Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treat with 2-Chloroadenosine (various concentrations) Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry for Cell Cycle Analysis Treatment->Flow_Cytometry Western_Blot Western Blot for Protein Expression Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

2-Chloroinosine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroinosine, focusing on solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a synthetic nucleoside analog. In biomedical research, it is primarily investigated for its role as an immunomodulatory agent. Specifically, it is recognized as an agonist for Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors are crucial components of the innate immune system, detecting viral single-stranded RNA. Activation of TLR7 and TLR8 can trigger a cascade of immune responses, including the production of pro-inflammatory cytokines and type I interferons.[1][2][3]

Q2: I am having trouble dissolving this compound in my aqueous buffer. Is this a common issue?

Yes, encountering solubility challenges with this compound in aqueous buffers is a common issue. Like many purine (B94841) analogs, its solubility in neutral pH aqueous solutions can be limited. Factors such as the buffer composition, pH, temperature, and the desired final concentration of this compound all play a significant role in its dissolution.

Q3: What is the expected stability of this compound in an aqueous solution?

This compound is reported to be fairly stable at physiological pH and temperature, with a half-life of over 360 hours.[4] This suggests that once successfully dissolved, the compound should remain stable for the duration of most standard in vitro experiments.

Q4: Can I use DMSO to prepare a stock solution of this compound?

Yes, preparing a concentrated stock solution of this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is a highly recommended practice. DMSO is a powerful solvent that can dissolve many compounds with low aqueous solubility.[5] From this concentrated stock, you can then make final dilutions into your aqueous experimental buffer. It is crucial to ensure that the final concentration of DMSO in your cell culture or assay is low (typically less than 0.5%) to avoid solvent-induced toxicity or off-target effects.

Q5: Which Toll-like receptors (TLRs) are activated by this compound?

Based on its structure as a nucleoside analog, this compound is expected to activate endosomal TLRs that recognize viral RNA, specifically TLR7 and TLR8. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells. Activation of these receptors leads to the production of type I interferons and other pro-inflammatory cytokines through a MyD88-dependent signaling pathway.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

Issue: My this compound is not fully dissolving or is precipitating out of my aqueous buffer (e.g., PBS, TRIS, HEPES).

This guide provides a step-by-step approach to troubleshoot and resolve this common problem.

Potential Cause 1: Low Intrinsic Aqueous Solubility this compound has limited solubility in aqueous solutions at neutral pH.

  • Solution:

    • Prepare a Concentrated Stock in DMSO: First, dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming (to no more than 37°C) and vortexing can aid in dissolution.

    • Serial Dilution: Perform serial dilutions of the DMSO stock into your aqueous buffer to achieve the desired final concentration. It is critical to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and even dispersion, which helps prevent localized high concentrations that can lead to precipitation.

    • Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution and ensure it is below the tolerance level for your specific cell type or assay (typically <0.5%).

Potential Cause 2: Buffer Composition and pH The specific ions and pH of your buffer can influence the solubility of this compound.

  • Solution:

    • pH Adjustment: The pH of your buffer can impact the ionization state of this compound and thus its solubility. While it is generally used at a physiological pH of around 7.4, slight adjustments to the buffer's pH (if permissible for your experiment) may improve solubility.

    • Buffer Choice: While PBS, TRIS, and HEPES are commonly used, if precipitation persists, consider preparing the final dilution in a serum-containing cell culture medium, as the proteins and other components in the medium can sometimes help to maintain the solubility of compounds.

Potential Cause 3: Temperature Effects Temperature can affect the solubility of chemical compounds.

  • Solution:

    • Pre-warm the Buffer: Before adding the this compound stock solution, gently warm your aqueous buffer to the experimental temperature (e.g., 37°C). This can help to prevent precipitation that might occur when a concentrated stock is added to a cold buffer.

    • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution of this compound in an aqueous buffer is not recommended as this can promote precipitation. It is best practice to aliquot your high-concentration DMSO stock into single-use volumes and store them at -20°C or -80°C.

Potential Cause 4: High Final Concentration The desired final concentration of this compound in your experiment may exceed its solubility limit in the chosen aqueous buffer.

  • Solution:

    • Consult Solubility Data: Refer to the available solubility data for this compound or structurally similar compounds (see Table 1 below). This will give you an indication of the maximum achievable concentration in different solvents.

    • Optimize Concentration: If possible, perform a dose-response experiment to determine the lowest effective concentration of this compound for your assay. This can help to avoid working at concentrations that are close to the solubility limit.

Data Presentation

Table 1: Solubility of 2-Chloroadenosine in Various Solvents

Note: The following data is for 2-Chloroadenosine, a structurally very similar compound to this compound. This information can be used as a reliable estimate for experimental planning.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water7.54 - 10~25 - 33
PBS18.7562.15
DMSO30.17100

Data sourced from multiple suppliers and databases.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the mass of this compound required to make a 10 mM solution. (Molecular Weight of this compound: ~302.68 g/mol ).

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.

    • Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO (from Protocol 1)

    • Sterile cell culture medium (e.g., RPMI-1640 + 10% FBS), pre-warmed to 37°C

    • Sterile polypropylene (B1209903) tubes

  • Procedure:

    • Thaw one aliquot of the 10 mM this compound stock solution.

    • In a sterile polypropylene tube, add the desired volume of pre-warmed cell culture medium.

    • Perform a 1:1000 dilution of the 10 mM stock solution into the cell culture medium to obtain a final concentration of 10 µM. For example, add 1 µL of the 10 mM stock to 999 µL of medium.

    • Immediately after adding the stock solution, vortex the tube for at least 30 seconds to ensure rapid and uniform mixing.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared 10 µM working solution for your experiment. Note that the final DMSO concentration in this example is 0.1%.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp In Vitro Assay cluster_analysis Data Analysis stock_prep Prepare 10 mM This compound Stock in DMSO working_sol Dilute Stock to 10 µM in Pre-warmed Cell Culture Medium stock_prep->working_sol 1:1000 dilution cell_seeding Seed PBMCs in a 96-well plate treatment Treat cells with 10 µM this compound cell_seeding->treatment incubation Incubate for 24 hours at 37°C, 5% CO2 treatment->incubation supernatant Collect Supernatant incubation->supernatant elisa Measure Cytokine Levels (e.g., TNF-α, IFN-α) by ELISA supernatant->elisa

Caption: Experimental workflow for assessing cytokine production in PBMCs upon this compound stimulation.

TLR7_8_pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_CI This compound TLR7_8 TLR7 / TLR8 2_CI->TLR7_8 activates MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_activation IKK Complex TRAF6->NFkB_activation IRF7_activation IKKα / TBK1 TRAF6->IRF7_activation NFkB p50/p65 (NF-κB) NFkB_activation->NFkB activates IRF7 IRF7 IRF7_activation->IRF7 phosphorylates gene_transcription Gene Transcription NFkB->gene_transcription IRF7->gene_transcription cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) gene_transcription->cytokines interferons Type I Interferons (e.g., IFN-α) gene_transcription->interferons

Caption: Simplified signaling pathway of TLR7/8 activation by this compound.

References

Technical Support Center: Optimizing 2-Chloroinosine for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Chloroinosine in cell-based assays. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's cytotoxic effects?

A1: The cytotoxic effects of this compound are primarily mediated through its intracellular metabolism. After being transported into the cell, it is phosphorylated by adenosine (B11128) kinase to its triphosphate form, 2-chloro-ATP.[1] This active metabolite can then interfere with critical cellular processes. The primary mechanisms include:

  • Inhibition of DNA Synthesis: this compound metabolites can inhibit key enzymes required for DNA biosynthesis, leading to an arrest of the cell cycle, particularly in the S phase.[2]

  • ATP Depletion: The accumulation of 2-chloro-ATP contributes to a decrease in intracellular ATP levels.[1]

  • Induction of Apoptosis: The disruption of DNA synthesis and energy metabolism can trigger the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from mitochondria and activation of caspases.

Q2: I am observing excessive cytotoxicity even at low concentrations. What could be the cause?

A2: High cytotoxicity at low concentrations can stem from several factors:

  • High Cell Sensitivity: The cell line you are using may be particularly sensitive to purine (B94841) analogs. Different cell lines exhibit varied responses, with some lymphoblastoid cell lines showing 50% growth inhibition (IC50) at concentrations as low as 0.045 µM.

  • Prolonged Exposure Time: Continuous exposure can be significantly more toxic than a short-term pulse exposure. Consider reducing the incubation time with the compound.

  • Metabolic Activation Rate: Your cells may have high adenosine kinase activity, leading to rapid conversion of this compound to its toxic triphosphate form.

Q3: My results are not consistent across experiments. How can I improve reproducibility?

A3: Inconsistent results are a common challenge in cell-based assays. To improve reproducibility, consider the following:

  • Standardize Cell Seeding Density: Ensure that the number of cells seeded per well is consistent for every experiment. Over-crowded or overly sparse cultures can respond differently to treatment.

  • Maintain Healthy Cell Cultures: Use fresh media and supplements, and ensure cells are in the logarithmic growth phase when you begin your experiment. Avoid using cells that have been in culture for too many passages.

  • Consistent Compound Handling: Prepare fresh stock solutions of this compound and use a consistent dilution series. Avoid repeated freeze-thaw cycles of stock solutions.

  • Include Proper Controls: Always include vehicle-only (e.g., DMSO) negative controls and, if possible, a positive control with a known outcome to benchmark your assay's performance.

Q4: How do I determine the optimal concentration of this compound for my specific cell line and assay?

A4: The optimal concentration is highly dependent on the cell type and the desired biological endpoint. A dose-response experiment is essential. You should test a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). This will allow you to select a concentration that elicits the desired effect without causing unwanted, widespread cell death.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect 1. Concentration is too low. 2. Compound has degraded. 3. Cell line is resistant. 4. Incubation time is too short.1. Perform a dose-response curve with a wider and higher concentration range. 2. Prepare a fresh stock solution of this compound. 3. Verify the expression of adenosine kinase in your cell line; its absence can confer resistance. 4. Increase the incubation time (e.g., from 24h to 48h or 72h).
High background signal in assay 1. Media components (e.g., phenol (B47542) red) are causing interference. 2. Contamination of cell culture. 3. Incorrect microplate type for the assay readout.1. Switch to phenol red-free medium for fluorescence-based assays to reduce autofluorescence. 2. Check cultures for microbial contamination under a microscope. 3. Use black-walled, clear-bottom plates for fluorescence assays and white-walled plates for luminescence assays to minimize crosstalk and background.
High variability between replicate wells 1. Uneven cell seeding. 2. Pipetting errors. 3. "Edge effects" in the microplate.1. Ensure the cell suspension is homogenous before and during seeding. Allow plates to sit at room temperature for 10-15 minutes before incubation to allow even settling. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outermost wells of the plate, which are more prone to evaporation. Fill these wells with sterile PBS or media instead.

Quantitative Data Summary

The effective concentration of this compound and its analogs varies significantly depending on the cell line and exposure duration. The following table summarizes reported values to provide a starting point for experimental design.

CompoundCell LineAssay TypeConcentration (IC50)Exposure Time
2-Chloro-2'-deoxyadenosineCCRF-CEM (T-lymphoblastoid)Growth Inhibition0.045 µMNot Specified
2-Bromo-2'-deoxyadenosineCCRF-CEM (T-lymphoblastoid)Growth Inhibition0.068 µMNot Specified
2-ChlorodeoxyadenosineHuman Tumor CellsColony Forming>1.0 µg/mL1 hour
2-ChlorodeoxyadenosineHuman Tumor CellsColony Forming>1.0 µg/mLContinuous

Table 1: Reported IC50 values for this compound analogs in different cell lines and assay conditions.

Experimental Protocols

Protocol 1: Determining Optimal Concentration via Dose-Response Assay

This protocol outlines the steps to determine the IC50 or EC50 of this compound using a cell viability reagent like MTT or resazurin.

Materials:

  • Selected cell line

  • Complete culture medium

  • 96-well, clear-bottom tissue culture plates

  • This compound

  • Vehicle (e.g., sterile DMSO)

  • MTT or Resazurin-based viability assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Count the cells and adjust the concentration to seed between 5,000 and 10,000 cells per well in a 96-well plate in a final volume of 100 µL. Incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium. A typical range might be from 200 µM down to 1 nM. Also, prepare a 2X vehicle control.

  • Cell Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions. This brings the final volume to 200 µL and the compound concentration to 1X.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions. Incubate for 1-4 hours.

  • Data Acquisition: If using MTT, add the solubilization solution. Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Subtract the background (media-only wells). Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized response versus the log of the compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50/EC50 value.

Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay

This protocol measures the activation of executioner caspases, a hallmark of apoptosis.

Materials:

  • Cells seeded and treated in a 96-well, white-walled plate as described in Protocol 1.

  • Caspase-Glo® 3/7 Assay kit (or equivalent).

  • Luminometer.

Procedure:

  • Treatment: Treat cells with this compound at the predetermined IC50 concentration and 2-3 other relevant concentrations for a specified time (e.g., 12, 24 hours). Include vehicle and positive controls.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 1-2 minutes. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis node_culture Culture Cells (Logarithmic Growth Phase) node_seed Seed Cells in 96-Well Plate (5k-10k cells/well) node_culture->node_seed node_incubate_attach Incubate 24h (Allow Attachment) node_seed->node_incubate_attach node_treat_cells Treat Cells with Compound and Vehicle Controls node_incubate_attach->node_treat_cells node_prepare_cpd Prepare Serial Dilution of this compound node_prepare_cpd->node_treat_cells node_incubate_treat Incubate for Exposure Time (e.g., 24h, 48h, 72h) node_treat_cells->node_incubate_treat node_add_reagent Add Viability Reagent (e.g., MTT, Resazurin) node_incubate_treat->node_add_reagent node_read_plate Measure Signal (Absorbance/Fluorescence) node_add_reagent->node_read_plate node_analyze Calculate IC50/EC50 (Dose-Response Curve) node_read_plate->node_analyze

Caption: Workflow for optimizing this compound concentration.

Mechanism_of_Action cluster_effects Downstream Cellular Effects extracellular This compound (Extracellular) transporter Nucleoside Transporter extracellular->transporter Uptake intracellular This compound (Intracellular) transporter->intracellular adk Adenosine Kinase (ADK) intracellular->adk Phosphorylation metabolite 2-Chloro-ATP (Active Metabolite) adk->metabolite dna_synthesis Inhibition of DNA Synthesis metabolite->dna_synthesis atp_depletion ATP Depletion metabolite->atp_depletion apoptosis Apoptosis Induction dna_synthesis->apoptosis atp_depletion->apoptosis

Caption: Intracellular activation pathway of this compound.

Troubleshooting_Tree start Unexpected Result? no_effect No Effect Observed? start->no_effect high_death Excessive Cell Death? start->high_death high_variability High Variability? start->high_variability solution_conc Action: Increase Concentration Range & Verify Compound Integrity no_effect->solution_conc Yes solution_time Action: Increase Incubation Time no_effect->solution_time Yes solution_reduce_conc Action: Decrease Concentration Range high_death->solution_reduce_conc Yes solution_reduce_time Action: Decrease Incubation Time high_death->solution_reduce_time Yes solution_seeding Action: Standardize Cell Seeding & Pipetting Technique high_variability->solution_seeding Yes solution_edge Action: Avoid Plate Edge Wells high_variability->solution_edge Yes

Caption: Decision tree for troubleshooting common assay issues.

References

How to prevent degradation of 2-Chloroinosine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of 2-Chloroinosine to prevent its degradation in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Degradation of this compound in solution due to improper storage or handling.Review the storage conditions and pH of your solution. Ensure solutions are freshly prepared or have been stored appropriately at low temperatures and neutral to basic pH.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC). Formation of degradation products, such as 2-chloroadenine, via hydrolysis.Verify the pH of your solution. Acidic conditions are known to accelerate the hydrolysis of the glycosidic bond. Prepare fresh solutions in a neutral or slightly basic buffer.
Precipitate forms in the solution upon thawing. Poor solubility at low temperatures or concentration exceeding the solubility limit.Before use, ensure the solution is brought to room temperature and vortexed to ensure all components are fully dissolved.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The primary factors leading to the degradation of this compound and its analogs, like 2-chloro-2'-deoxyadenosine, are acidic pH and elevated temperature. The glycosidic bond is susceptible to hydrolysis under acidic conditions, leading to the formation of the inactive metabolite, 2-chloroadenine.[1]

Q2: What are the recommended storage conditions for this compound solutions?

A2: For short-term storage, it is recommended to prepare solutions on the same day of use.[2] For longer-term storage, solutions should be kept at -20°C for up to one month or at -80°C for up to six months.[3]

Q3: At what pH is this compound most stable?

A3: Based on studies of the closely related compound 2-chloro-2'-deoxyadenosine, it is most stable at neutral and basic pH levels.[1] Significant degradation occurs in acidic environments.

Q4: How quickly does this compound degrade in an acidic solution?

A4: The degradation can be rapid. For the similar compound 2-chloro-2'-deoxyadenosine at 37°C, only 13% of the compound remained after 6 hours at pH 2, and only 2% remained after 2 hours at pH 1.[1]

Q5: What is the main degradation product of this compound?

A5: The primary degradation product is 2-chloroadenine, which is formed through the hydrolysis of the glycosidic bond.

Data Summary

The stability of nucleoside analogs is highly dependent on pH and temperature. The following table summarizes the stability data for 2-chloro-2'-deoxyadenosine, which serves as a valuable reference for handling this compound.

pHTemperature (°C)TimeRemaining Compound (%)Half-Life (T½)
1372 hours2%0.37 hours
2376 hours13%1.6 hours
Neutral & Basic37 - 80-Stable-

Data is for 2-chloro-2'-deoxyadenosine and is indicative of the expected stability for this compound.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution via HPLC

This protocol outlines a method to determine the stability of this compound under various pH and temperature conditions.

1. Materials:

  • This compound
  • Buffers of varying pH (e.g., pH 1, 2, 7, 8)
  • High-performance liquid chromatography (HPLC) system with a UV detector
  • C18 HPLC column
  • Incubator or water bath
  • Autosampler vials

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
  • Dilute the stock solution to the desired final concentration in the different pH buffers.
  • Transfer aliquots of each solution into separate autosampler vials.
  • Store the vials at the desired temperatures (e.g., 37°C).
  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove a vial from each condition.
  • Immediately analyze the samples by HPLC to quantify the amount of remaining this compound and the formation of any degradation products.
  • The HPLC method should be optimized to separate this compound from its degradation products. A common mobile phase for nucleoside analysis is a gradient of methanol (B129727) or acetonitrile (B52724) in water or a buffer.
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

Visualizations

Degradation Pathway of this compound

The primary degradation pathway for this compound in acidic conditions is the hydrolysis of the N-glycosidic bond, which separates the purine (B94841) base from the ribose sugar.

This compound This compound 2-Chloroadenine 2-Chloroadenine This compound->2-Chloroadenine Acidic Hydrolysis (H+) Ribose Ribose This compound->Ribose Acidic Hydrolysis (H+)

Caption: Hydrolytic degradation of this compound.

Experimental Workflow for Stability Testing

This diagram illustrates the key steps in assessing the stability of a this compound solution.

cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock Solution B Dilute in Buffers of Varying pH A->B C Incubate at Different Temperatures B->C D Sample at Specific Time Points C->D E HPLC Analysis D->E F Quantify Degradation E->F

Caption: Workflow for this compound stability assessment.

References

Troubleshooting unexpected results with 2-Chloroinosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroinosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a purine (B94841) nucleoside analog. Its biological activity is primarily attributed to its metabolite, 2-chloroadenosine (B27285), which is a metabolically stable analog of adenosine (B11128). 2-chloroadenosine acts as a non-selective adenosine receptor agonist, with affinity for A1, A2A, and A3 receptors.[1][2][3] In many cell types, its cytotoxic effects are not mediated by adenosine receptor signaling but rather through intracellular uptake via nucleoside transporters and subsequent phosphorylation by adenosine kinase.[4] The resulting phosphorylated metabolite, 2-chloro-ATP, can inhibit DNA synthesis and induce apoptosis.

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in water (up to 25 mM) and DMSO (up to 100 mM). For long-term storage, it is recommended to store the solid compound at +4°C. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: Is this compound stable in aqueous solutions?

The stability of 2-chloroadenosine, the active metabolite, is pH-dependent. It is stable in neutral and basic solutions but degrades in acidic conditions. At pH 2 and 37°C, its half-life is approximately 1.6 hours. Therefore, it is crucial to maintain a neutral pH in your experimental buffers.

Troubleshooting Guide

Issue 1: Unexpected or Inconsistent Cellular Responses

Q: I am observing variable or no effect of this compound on my cells. What could be the cause?

A: Several factors can contribute to inconsistent results. Here's a troubleshooting workflow to identify the potential issue:

G A Start: Inconsistent Results B Check Compound Integrity - Confirm correct storage - Prepare fresh stock solution A->B C Verify Experimental Conditions - pH of media/buffers (maintain neutrality) - Cell passage number and health - Consistent cell seeding density B->C If compound is stable D Investigate Mechanism of Action - Receptor-dependent vs. independent effects - Use nucleoside transport inhibitors - Use adenosine kinase inhibitors C->D If conditions are optimal E Assess Off-Target Effects - Use unrelated control compounds - Titrate concentration to minimize off-target effects D->E If mechanism is unclear F Review Data Analysis - Appropriate statistical tests - Consistent data normalization E->F If off-target effects are suspected G Resolved F->G If analysis is sound

Caption: Troubleshooting workflow for inconsistent results.

Possible Causes and Solutions:

  • Compound Degradation: As mentioned, 2-chloroadenosine is unstable in acidic pH. Ensure your culture medium and buffers are at a neutral pH. Prepare fresh stock solutions regularly.

  • Cellular Uptake and Metabolism: The effects of 2-chloroadenosine can be dependent on its uptake into the cell by nucleoside transporters and subsequent phosphorylation by adenosine kinase. If your cell line has low expression of these proteins, you may observe a reduced effect. You can test this by using inhibitors of nucleoside transport (e.g., dipyridamole) or adenosine kinase (e.g., 5-iodotubercidin) to see if they block the effect of this compound.

  • Receptor-Mediated vs. Intracellular Effects: While 2-chloroadenosine is an adenosine receptor agonist, its cytotoxic effects in many cell types are independent of receptor signaling. If you are expecting a receptor-mediated effect, ensure your cells express the target adenosine receptor subtype (A1, A2A, or A3). You can use selective antagonists for these receptors to confirm if the observed effect is receptor-mediated.

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and assay.

  • Cell Line Specificity: Different cell lines can respond differently to this compound due to variations in receptor expression, transporter activity, and metabolic pathways.

Issue 2: Solubility Problems

Q: My this compound is precipitating in my culture medium. How can I resolve this?

A: Precipitation usually occurs when the final concentration of the compound or the solvent is too high.

Solutions:

  • Check Final Solvent Concentration: If you are using a DMSO stock, ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%. High concentrations of DMSO can be toxic to cells and can also cause precipitation of the compound when diluted in aqueous solutions.

  • Prepare a More Dilute Stock Solution: If you need to add a larger volume to your culture, consider preparing a more dilute stock solution in a solvent compatible with your cells.

  • Use a Different Solvent: While DMSO and water are the most common solvents, for some applications, a small amount of ethanol (B145695) might be used for initial solubilization before further dilution in an aqueous buffer. However, be mindful of the final ethanol concentration as it can also be toxic to cells.

  • Warm the Medium: Gently warming the culture medium to 37°C before adding the this compound stock solution can sometimes help with solubility.

Data Presentation

Table 1: Receptor Binding Affinity of 2-Chloroadenosine

Receptor SubtypeK_i (nM)Species
A1300Not Specified
A2A80Not Specified
A31900Not Specified
(Data sourced from Tocris Bioscience)

Table 2: Solubility of 2-Chloroadenosine

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water7.5425
DMSO30.17100
DMF2~6.6
Ethanol0.25~0.83
DMSO:PBS (pH 7.2) (1:10)0.1~0.33
(Data compiled from various sources)

Experimental Protocols

Protocol: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of sterile DMSO or water to achieve the desired stock concentration (e.g., 100 mM in DMSO).

  • Dissolving: Vortex or gently warm the solution to ensure complete dissolution.

  • Sterilization: If preparing an aqueous stock solution, filter-sterilize through a 0.22 µm filter. This is generally not necessary for DMSO stocks if sterile technique is used.

  • Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol: Induction of Apoptosis and Analysis by Flow Cytometry

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to attach overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 10, 50, 100 µM) and a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment). Incubate for the desired time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Collect the culture supernatant, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the supernatant.

    • Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Annexin V and Propidium Iodide (PI) Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Add 1X Annexin V binding buffer to each tube.

    • Analyze the samples on a flow cytometer.

    • Live cells will be Annexin V-negative and PI-negative.

    • Early apoptotic cells will be Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound 2-Chloroadenosine 2-Chloroadenosine This compound->2-Chloroadenosine Metabolism Adenosine Receptors (A1, A2A, A3) Adenosine Receptors (A1, A2A, A3) Nucleoside Transporter Nucleoside Transporter Nucleoside Transporter->2-Chloroadenosine 2-Chloroadenosine->Adenosine Receptors (A1, A2A, A3) 2-Chloroadenosine->Nucleoside Transporter Adenosine Kinase Adenosine Kinase 2-Chloroadenosine->Adenosine Kinase 2-Chloro-ATP 2-Chloro-ATP Adenosine Kinase->2-Chloro-ATP Inhibition of DNA Synthesis Inhibition of DNA Synthesis 2-Chloro-ATP->Inhibition of DNA Synthesis Apoptosis Apoptosis Inhibition of DNA Synthesis->Apoptosis G A Start: Prepare this compound Stock Solution B Seed Cells in Culture Plates A->B C Treat Cells with this compound and Controls B->C D Incubate for Desired Time Period C->D E Harvest Cells (Adherent and Supernatant) D->E F Perform Apoptosis Assay (e.g., Annexin V/PI Staining) E->F G Analyze by Flow Cytometry F->G H Data Interpretation and Statistical Analysis G->H

References

Technical Support Center: Synthesis of 2-Chloroinosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloroinosine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yield is a common issue in the synthesis of this compound, which is often prepared from guanosine (B1672433) via a diazotization reaction followed by a Sandmeyer-type chlorination. Several factors can contribute to poor yields. Here’s a systematic guide to troubleshooting:

  • Suboptimal Reaction Conditions: The efficiency of the diazotization and chlorination steps is highly sensitive to the reaction environment.

    • pH: The pH of the reaction mixture is critical. The formation of the diazonium salt from guanosine is typically carried out in an acidic medium. For instance, a study on the formation of this compound from guanosine reported using a sodium acetate (B1210297) buffer at pH 3.2.[1] If the pH is too high, the diazotization may be incomplete. If it's too low, it could lead to degradation of the starting material or product.

    • Temperature: Diazotization reactions are generally performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Decomposition of the diazonium intermediate at higher temperatures is a common cause of low yields.

    • Concentration of Reagents: The concentrations of sodium nitrite (B80452) (NaNO₂) and the chloride source (e.g., NaCl or HCl) are crucial. Insufficient NaNO₂ will lead to incomplete conversion of the starting guanosine. An inappropriate concentration of the chloride source can also affect the efficiency of the final substitution step. One study showed that for a diazotization reaction, increasing the HCl concentration to an optimal point increased the reaction rate, after which the rate began to decrease.[2]

  • Impurity Formation: The formation of byproducts can significantly reduce the yield of the desired this compound.

    • Hydrolysis of the Diazonium Salt: The diazonium intermediate can react with water to form xanthosine, a common byproduct.[1] Keeping the temperature low and ensuring a sufficient concentration of the chloride nucleophile can help minimize this side reaction.

    • Formation of Oxanosine: Another identified byproduct in the synthesis from guanosine is oxanosine.[1]

    • Other Side Reactions: The Sandmeyer reaction can have various side reactions, including the formation of biaryl compounds, though this is less common in this specific synthesis.

  • Purification Losses: this compound is often purified by column chromatography.[3] Significant loss of product can occur during this step if the chromatography is not optimized.

    • Choice of Stationary and Mobile Phase: Silica (B1680970) gel is a common stationary phase for the purification of nucleosides. The mobile phase, typically a mixture of a non-polar and a polar solvent (e.g., hexane-EtOAc or CHCl₃-MeOH), needs to be carefully selected to achieve good separation of this compound from byproducts and unreacted starting material.

    • Co-elution of Impurities: If the polarity of the byproducts is very similar to that of this compound, co-elution can occur, leading to lower yields of the pure product.

Q2: What are the common impurities I should look for in my this compound synthesis, and how can I identify them?

A2: When synthesizing this compound from guanosine, you should be aware of several potential impurities. The most common ones are:

  • Xanthosine: This is formed by the reaction of the intermediate diazonium salt with water instead of the chloride ion.

  • Oxanosine: This has also been identified as a significant byproduct in this reaction.

  • Unreacted Guanosine: Incomplete reaction will leave residual starting material in your product mixture.

  • 8-Arylazoguanines: Under certain conditions, the diazonium ion can react with unreacted guanine (B1146940) to form stable 8-arylazoguanines.

Identification of Impurities:

High-Performance Liquid Chromatography (HPLC) is the most effective technique for identifying and quantifying these impurities. A reversed-phase C18 column is typically used with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol. By comparing the retention times of the peaks in your reaction mixture with those of authentic standards of the potential impurities, you can identify their presence. Mass spectrometry (MS) coupled with HPLC (LC-MS) can provide further confirmation by determining the molecular weight of each component.

Q3: Can you provide a general experimental protocol for the synthesis of this compound?

General Laboratory-Scale Protocol (to be optimized):

  • Dissolution of Guanosine: Dissolve guanosine in an acidic aqueous solution (e.g., dilute HCl or a buffer like sodium acetate at pH 3-4) and cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the guanosine solution. It is crucial to maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt. The reaction progress can be monitored by checking for the presence of nitrous acid with starch-iodide paper.

  • Chlorination (Sandmeyer-type reaction): In a separate flask, prepare a solution of a chloride salt (e.g., a high concentration of NaCl or a solution of copper(I) chloride in HCl). Slowly add the cold diazonium salt solution to the chloride solution while maintaining a low temperature. Vigorous stirring is important.

  • Reaction Completion and Quenching: Allow the reaction to stir at a low temperature for a specified time (e.g., 1-2 hours) and then let it slowly warm to room temperature. The reaction can be quenched by adding a scavenger for excess nitrous acid, such as urea.

  • Work-up and Extraction: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate). The product may precipitate or can be extracted with an appropriate organic solvent.

  • Purification: The crude product should be purified by column chromatography on silica gel. The appropriate solvent system for elution must be determined by thin-layer chromatography (TLC).

Note: This is a generalized protocol and requires optimization for specific laboratory conditions and desired scale. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment, are essential, especially when handling diazonium compounds, which can be explosive in a dry state.

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Synthesis Yield (Illustrative Data)

ParameterCondition 1Condition 2Condition 3Yield of this compound
pH 2.53.24.0Low
Temperature 0 °C5 °C10 °COptimal
[NaNO₂] 1 eq.1.5 eq.2 eq.Incomplete Reaction
[NaCl] 1 M2 M3 MLow

This table is illustrative and based on general principles of the Sandmeyer reaction and the data from Suzuki et al. Actual optimal conditions may vary.

Experimental Protocols Cited

Synthesis of 2-Chloro-2′-deoxyadenosine (Related Compound)

A two-step synthesis of 2-chloro-2′-deoxyadenosine (cladribine) has been described involving the anion glycosylation of the potassium salt of 2,6-dichloropurine (B15474) with a glycosyl chloride in a binary solvent mixture. This highlights a different synthetic strategy starting from a pre-chlorinated purine (B94841) base. One of the drawbacks of this method is the formation of N-9 and N-7 isomers, which requires chromatographic separation.

Visualizations

Troubleshooting_Yield start Low Yield of this compound suboptimal_conditions Suboptimal Reaction Conditions start->suboptimal_conditions impurities Impurity Formation start->impurities purification_loss Purification Losses start->purification_loss ph Incorrect pH suboptimal_conditions->ph temp High Temperature suboptimal_conditions->temp reagents Incorrect Reagent Concentration suboptimal_conditions->reagents hydrolysis Hydrolysis to Xanthosine impurities->hydrolysis oxanosine_formation Formation of Oxanosine impurities->oxanosine_formation unreacted Unreacted Guanosine impurities->unreacted column_issues Suboptimal Column Chromatography purification_loss->column_issues Synthesis_Workflow start Guanosine diazotization Diazotization (NaNO₂, Acid, 0-5 °C) start->diazotization diazonium_salt Guanosine-2-diazonium salt (Unstable Intermediate) diazotization->diazonium_salt chlorination Chlorination (Chloride Source) diazonium_salt->chlorination hydrolysis Hydrolysis (H₂O) diazonium_salt->hydrolysis product This compound (Crude Product) chlorination->product purification Purification (Column Chromatography) product->purification final_product Pure this compound purification->final_product xanthosine Xanthosine (Byproduct) hydrolysis->xanthosine

References

Off-target effects of 2-Chloroinosine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of 2-Chloroinosine in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its analogs (e.g., 2-Chloroadenosine)?

A1: this compound and its analogs are cell-permeable purine (B94841) nucleosides. Their primary mechanism of action involves cellular uptake via nucleoside transporters. Once inside the cell, they are phosphorylated by adenosine (B11128) kinase and other kinases into their corresponding monophosphate, diphosphate, and triphosphate forms (e.g., 2-chloro-ATP). These phosphorylated metabolites can interfere with essential cellular processes, primarily by inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis.

Q2: I am using this compound as a stable adenosine analog for receptor binding studies, but I'm observing unexpected cell death. Is this an off-target effect?

A2: Yes, in the context of your experiment, cytotoxicity is a significant off-target effect. While you are interested in its interaction with purinergic receptors on the cell surface, the compound is also being transported into the cell and metabolized, leading to the cytotoxic effects described in Q1.

Q3: At what concentrations can I expect to see cytotoxic off-target effects?

A3: The cytotoxic concentration of this compound and its analogs is highly dependent on the cell line and the duration of exposure. Below is a summary of reported cytotoxic concentrations for the closely related and commonly studied analog, 2-Chloro-2'-deoxyadenosine (Cladribine). These values can serve as a starting point for determining the appropriate concentration for your experiments.

Troubleshooting Guide

Problem: I am observing a higher-than-expected level of cytotoxicity in my cell culture after treatment with this compound.

  • Possible Cause 1: Concentration is too high. The concentration of this compound required to elicit a specific, on-target effect (e.g., receptor activation) may be lower than the threshold for significant cytotoxicity.

    • Solution: Perform a dose-response curve to determine the optimal concentration that achieves your desired effect with minimal cytotoxicity. Start with a wide range of concentrations and narrow it down based on the results.

  • Possible Cause 2: Long exposure time. The cytotoxic effects of this compound are time-dependent.

    • Solution: Reduce the incubation time. If your on-target effect can be measured within a shorter timeframe, this can mitigate cytotoxicity.

  • Possible Cause 3: High expression of nucleoside transporters and/or adenosine kinase in your cell line. Cell lines with high levels of these proteins will have increased uptake and phosphorylation of this compound, leading to greater cytotoxicity.

    • Solution: If possible, choose a cell line with lower expression of these proteins. Alternatively, you can use inhibitors of nucleoside transport (e.g., dipyridamole) or adenosine kinase (e.g., 5-iodotubercidin) to reduce the intracellular accumulation of toxic metabolites.[1] Use these inhibitors with caution, as they may have their own off-target effects.

Problem: My experimental results are inconsistent when using this compound.

  • Possible Cause 1: Degradation of the compound. Although more stable than adenosine, this compound can still degrade over time, especially if not stored properly.

    • Solution: Prepare fresh solutions of this compound for each experiment from a properly stored stock.

  • Possible Cause 2: Variability in cell health and density. The metabolic state and density of your cells can influence their susceptibility to this compound.

    • Solution: Ensure consistent cell culture conditions, including passage number, seeding density, and media composition.

Quantitative Data Summary

The following tables summarize the cytotoxic concentrations of 2-Chloro-2'-deoxyadenosine (Cladribine), a close analog of this compound, in various cell lines.

Table 1: IC50 Values for Inhibition of Cell Growth by 2-Chloro-2'-deoxyadenosine [1]

Cell LineCell TypeIC50 (µM)
CCRF-CEMT-lymphoblastoid0.045

Table 2: Concentration-Dependent Inhibition of Tumor Colony Forming Units by 2-Chloro-2'-deoxyadenosine (1-hour exposure) [2]

Concentration (ng/mL)% Inhibition
0.572%
5.77%
5721%
11454%

Table 3: Concentration-Dependent Inhibition of Tumor Colony Forming Units by 2-Chloro-2'-deoxyadenosine (21-28 days exposure) [2]

Concentration (ng/mL)% Inhibition
0.577%
5.724%
5774%

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • This compound

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Adenosine Kinase Activity Assay

This protocol is a general guideline for measuring the activity of adenosine kinase, the enzyme responsible for the first phosphorylation step of this compound. This can be useful for understanding the potential for cytotoxic metabolite formation in your cell line.

Materials:

  • Cell lysate

  • Assay buffer (e.g., 50 mM Tris-HCl)

  • This compound (or adenosine as a substrate)

  • ATP

  • ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Procedure:

  • Prepare Cell Lysate: Prepare a cell lysate that contains active adenosine kinase.

  • Enzyme Titration: Perform an enzyme titration to determine the optimal concentration of cell lysate to use in the assay.

  • Reaction Setup: In a multi-well plate, combine the assay buffer, cell lysate, and this compound.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction for a set period at a controlled temperature.

  • ADP Detection: Stop the reaction and detect the amount of ADP produced using a commercially available kit according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a luminometer.

  • Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the adenosine kinase activity.

Visualizations

G cluster_intracellular Intracellular Space 2_CI_ext This compound NT Nucleoside Transporter 2_CI_ext->NT 2_CI_int This compound 2_Cl_AMP 2-Chloro-AMP 2_CI_int->2_Cl_AMP Adenosine Kinase 2_Cl_ADP 2-Chloro-ADP 2_Cl_AMP->2_Cl_ADP 2_Cl_ATP 2-Chloro-ATP 2_Cl_ADP->2_Cl_ATP DNA_Syn DNA Synthesis 2_Cl_ATP->DNA_Syn Inhibition Apoptosis Apoptosis DNA_Syn->Apoptosis Leads to NT->2_CI_int G Start Start: Prepare Cells and This compound dilutions Treat Treat cells with this compound (include vehicle control) Start->Treat Incubate Incubate for desired time (e.g., 24, 48, 72h) Treat->Incubate Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubate->Assay Measure Measure signal (Absorbance/Luminescence) Assay->Measure Analyze Analyze data: Calculate % viability vs control Measure->Analyze End End: Determine cytotoxic concentration range Analyze->End G Start Unexpected Result (e.g., high cytotoxicity) Check_Conc Is the concentration in the expected non-toxic range? Start->Check_Conc Check_Time Is the exposure time appropriate? Check_Conc->Check_Time Yes Sol_Conc Action: Perform dose-response to find optimal concentration. Check_Conc->Sol_Conc No Check_Cells Are the cells healthy and at the correct density? Check_Time->Check_Cells Yes Sol_Time Action: Reduce exposure time. Check_Time->Sol_Time No Check_Compound Is the this compound solution fresh? Check_Cells->Check_Compound Yes Sol_Cells Action: Standardize cell culture procedures. Check_Cells->Sol_Cells No Sol_Compound Action: Prepare fresh compound solution. Check_Compound->Sol_Compound No Further_Investigate Consider cell-specific sensitivity (e.g., high transporter/kinase activity) Check_Compound->Further_Investigate Yes

References

Technical Support Center: 2-Chloroinosine Purity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive protocols and troubleshooting advice for confirming the purity of a 2-Chloroinosine sample.

Key Analytical Techniques for Purity Assessment

Confirming the purity of a this compound sample requires a multi-faceted approach, typically employing a primary quantitative method supported by qualitative structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): This is the primary and most common method for quantifying the purity of this compound. A Reverse-Phase (RP-HPLC) method separates the main compound from potential impurities, and the purity is calculated based on the relative peak areas.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. It is invaluable for identifying the molecular weight of the main peak (confirming it is this compound) and for identifying the mass of any unknown impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of the sample.[2] ¹H and ¹³C NMR are used to confirm the chemical structure of this compound and can help identify impurities that might not be visible by HPLC, or that co-elute with the main peak.[3]

  • Certificate of Analysis (CoA) Review: Before beginning any experimental work, a thorough review of the supplier's CoA is essential.[4] This document provides the manufacturer's own analytical data for the specific batch, including the purity value and the method used to determine it.[5]

Experimental Workflows & Protocols

A systematic approach is crucial for accurately determining sample purity. The following workflow outlines the recommended steps from sample receipt to final purity confirmation.

G cluster_start Initial Steps cluster_analysis Analytical Workflow cluster_investigation Further Investigation (If Required) cluster_end Conclusion A Receive Sample & CoA B Review CoA Data A->B C Prepare Sample for Analysis B->C D Primary Purity Assay (RP-HPLC) C->D E Calculate Purity (Area %) D->E F Purity ≥ 98%? E->F G Structural Confirmation (¹H NMR) F->G No H Impurity Identification (LC-MS) F->H No I Purity Confirmed Report Results F->I Yes J Impurity Profiled Report Findings G->J H->J G Problem Observed Problem P1 Broad or Tailing Peaks P2 Shifting Retention Times P3 Noisy Baseline C1 Column Degradation or Contamination P1->C1 C2 Incorrect Mobile Phase pH P1->C2 C3 Sample Overload P1->C3 P2->C1 C4 System Leak P2->C4 C5 Inconsistent Mobile Phase Mix P2->C5 P3->C5 C6 Air Bubbles in System P3->C6 C7 Detector Lamp Failing P3->C7 Cause Potential Cause S1 Flush with Strong Solvent or Replace Column C1->S1 S2 Prepare Fresh Mobile Phase and Verify pH C2->S2 S3 Dilute Sample or Reduce Injection Volume C3->S3 S4 Check Fittings for Leaks C4->S4 S5 Degas Solvents and Prime Pump C5->S5 C6->S5 S6 Replace Detector Lamp C7->S6 Solution Recommended Solution

References

Technical Support Center: Stabilizing 2-Chloroinosine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and stability of 2-Chloroinosine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The primary factors influencing the stability of this compound are pH and temperature. Based on data from structurally similar chlorinated purine (B94841) nucleosides, such as 2-chloro-2'-deoxyadenosine, this compound is expected to be susceptible to degradation under acidic conditions, while remaining relatively stable at neutral to basic pH.[1] Elevated temperatures can accelerate this degradation process.

Q2: What is the most likely degradation pathway for this compound?

A2: The most probable degradation pathway for this compound is the hydrolysis of the glycosidic bond. This process results in the cleavage of the ribose sugar moiety, leading to the formation of 2-chlorohypoxanthine (B80948). This is analogous to the hydrolysis of 2-chloroadenosine, which yields 2-chloroadenine.[2]

Q3: What are the recommended conditions for the long-term storage of this compound?

A3: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. In solution, it is advisable to use buffers with a neutral to slightly basic pH and to store the solutions at -20°C or -80°C for extended periods. Avoid repeated freeze-thaw cycles.

Q4: How can I detect the degradation of my this compound sample?

A4: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate this compound from its degradation products.[1][3] The appearance of a new peak corresponding to 2-chlorohypoxanthine and a decrease in the peak area of the parent compound would indicate degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of the degradation products.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity in an in-vitro assay. Degradation of this compound in acidic assay buffer.- Check the pH of your assay buffer. If acidic, consider adjusting to a neutral or slightly basic pH if compatible with your experimental setup.- Prepare fresh solutions of this compound before each experiment.- Analyze your stock solution for the presence of degradation products using HPLC.
Unexpected peaks in my HPLC chromatogram. Formation of degradation products during sample preparation or storage.- Confirm the identity of the unexpected peaks using LC-MS.- If degradation is confirmed, review your sample handling and storage procedures. Ensure solutions are stored at the recommended temperature and pH.- Consider performing a forced degradation study to identify potential degradation products under various stress conditions.
Variability in experimental results between batches. Inconsistent storage conditions or handling of this compound.- Standardize your protocol for the preparation and storage of this compound solutions.- Aliquot stock solutions to minimize freeze-thaw cycles.- Routinely check the purity of your this compound stock using a validated analytical method.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a method to assess the stability of this compound in solutions of varying pH.

Materials:

  • This compound

  • Phosphate (B84403) buffer (pH 5.0, 7.0, 9.0)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution in each of the phosphate buffers to a final concentration of 1 mg/mL.

  • Divide each solution into aliquots for analysis at different time points (e.g., 0, 24, 48, 72 hours).

  • Store the aliquots at a controlled temperature (e.g., 37°C to simulate physiological conditions).

  • At each time point, analyze the samples by HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to separate this compound and its potential degradation products.

    • Detection: UV at an appropriate wavelength (e.g., 260 nm).

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation products of this compound under various stress conditions, in line with ICH guidelines.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV light source

  • Heating block or oven

  • HPLC-MS system

Procedure:

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to a UV light source (e.g., 254 nm) for 24 hours.

  • Analyze all stressed samples, along with a control sample, by HPLC-MS to separate and identify the degradation products.

Visualizations

Degradation Pathway of this compound

This compound This compound 2-Chlorohypoxanthine 2-Chlorohypoxanthine This compound->2-Chlorohypoxanthine  Hydrolysis (Acidic conditions,   Heat) Ribose Ribose This compound->Ribose

Caption: Proposed hydrolytic degradation of this compound.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound Solutions (Varying pH, Concentration) stress Incubate under (Different Temperatures, Light Exposure) prep->stress hplc HPLC Analysis stress->hplc lcms LC-MS for Identification hplc->lcms If degradation observed interpret Determine Degradation Rate & Identify Products hplc->interpret lcms->interpret

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Optimizing 2-Chloroinosine Activity by Adjusting pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing 2-Chloroinosine in their experiments, with a focus on the critical role of pH in ensuring optimal activity and stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

There is currently limited direct experimental data defining the optimal pH for the enzymatic or cellular activity of this compound. However, based on stability data from the closely related nucleoside analog, 2-chloro-2'-deoxyadenosine, it is recommended to maintain a neutral to slightly basic pH (pH 7.0 - 8.0) for optimal stability and likely activity in most biological assays.[1] Acidic conditions should be avoided as they can lead to the degradation of the molecule.[1] The optimal pH for any specific enzyme-driven reaction will be highly dependent on the enzyme itself and should be determined empirically.[2]

Q2: How does pH affect the stability of this compound?

Q3: How should I prepare a stock solution of this compound?

For guidance on preparing a stock solution, please refer to the detailed protocol in the Experimental Protocols section below. It is crucial to use a buffer with a pH of 7.0 or higher to ensure the stability of the stock solution.

Q4: Can I use a universal buffer for my experiments with this compound?

While a universal buffer might seem convenient for testing a wide pH range, it's important to ensure that the buffer components themselves do not interfere with the experimental assay. For initial screenings, a universal buffer can be useful, but for detailed kinetic studies, it is advisable to use a series of simple buffers with overlapping pH ranges.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no this compound activity Degradation due to acidic pH: The experimental buffer or media may be too acidic, leading to the breakdown of the compound.Verify the pH of all solutions. Adjust the buffer to a neutral or slightly basic pH (7.0-8.0). Consider preparing fresh solutions if the pH was found to be acidic.
Suboptimal enzyme/cell pH: The pH of the assay may not be optimal for the specific biological system being studied.Perform a pH optimization experiment by testing a range of pH values (e.g., 6.5 to 8.5) to determine the optimal condition for your specific enzyme or cell line.
Inconsistent results between experiments pH drift during the experiment: The buffering capacity of the system may be insufficient, leading to pH changes over time.Use a buffer with a higher buffering capacity or ensure the experimental setup is sealed to prevent CO2 absorption from the air, which can acidify the medium. Regularly monitor the pH of your reactions.
Precipitation of this compound: The compound may be coming out of solution, especially at high concentrations or in certain buffers.Check the solubility of this compound in your specific buffer system. You may need to adjust the pH or add a small amount of a co-solvent like DMSO (ensure it is compatible with your assay).
Difficulty dissolving this compound Inappropriate solvent or pH: The compound may have limited solubility in the chosen solvent or at the current pH.Refer to the stock solution preparation protocol. Using a slightly basic buffer can aid in the dissolution of nucleoside analogs. Gentle warming may also be employed, but monitor for any signs of degradation.

Data Presentation

Table 1: pH-Dependent Stability of the Related Compound 2-chloro-2'-deoxyadenosine at 37°C

This data is for a related compound and should be used as a guideline for this compound.

pHPercentage of Compound Remaining after 6 hoursHalf-life (T½)
1.02% (after 2 hours)0.37 hours
2.013%1.6 hours
Neutral/BasicStableNot determined (stable)
Data extrapolated from Tarasiuk et al., 1994.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

Materials:

  • This compound (MW: 301.68 g/mol )

  • Nuclease-free water

  • 1 M NaOH or 1 M HCl for pH adjustment

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pH meter

Method:

  • Weigh out 3.02 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 800 µL of nuclease-free water to the tube.

  • Gently vortex the tube to dissolve the powder. If solubility is an issue, proceed to the next step.

  • Measure the pH of the solution. Adjust the pH to 7.2-7.4 by adding small increments (1-2 µL) of 1 M NaOH. Vortex after each addition and re-measure the pH. Avoid making the solution too basic.

  • Once the desired pH is reached and the compound is fully dissolved, add nuclease-free water to a final volume of 1 mL.

  • Vortex briefly to ensure homogeneity.

  • Sterile filter the stock solution using a 0.22 µm syringe filter if required for your application.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Cell-Based Assay for this compound Activity

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Method:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a serial dilution of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the pH of the final treatment media is maintained around 7.4.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the stock solution solvent, e.g., water or DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Activity Assessment: After the incubation period, assess the effect of this compound on the cells using a suitable assay. For example, for a cell viability assay using MTT:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 2_Chloroinosine 2_Chloroinosine ENT Nucleoside Transporter (ENT) 2_Chloroinosine->ENT 2_Cl_Inosine This compound ENT->2_Cl_Inosine Kinase_1 Nucleoside Kinase 2_Cl_Inosine->Kinase_1 Phosphorylation 2_Cl_IMP 2-Chloro-Inosine Monophosphate Kinase_1->2_Cl_IMP Kinase_2 Nucleotide Kinase 2_Cl_IMP->Kinase_2 2_Cl_IDP 2-Chloro-Inosine Diphosphate Kinase_2->2_Cl_IDP Kinase_3 Nucleotide Kinase 2_Cl_IDP->Kinase_3 2_Cl_ITP 2-Chloro-Inosine Triphosphate Kinase_3->2_Cl_ITP Target_Enzyme Target Enzyme (e.g., Polymerase) 2_Cl_ITP->Target_Enzyme Inhibition Downstream_Effects Inhibition of Nucleic Acid Synthesis, Apoptosis Target_Enzyme->Downstream_Effects

Caption: Hypothetical metabolic activation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution (pH 7.2-7.4) B Prepare Serial Dilutions in Culture Medium A->B D Treat Cells with This compound Dilutions B->D C Seed Cells in 96-well Plate C->D E Incubate for Desired Time D->E F Add Viability Reagent (e.g., MTT) E->F G Measure Signal (e.g., Absorbance) F->G H Calculate % Viability vs. Control G->H I Plot Dose-Response Curve and Determine IC50 H->I

Caption: Workflow for a cell-based this compound activity assay.

References

Validation & Comparative

2-Chloroinosine: A Comparative Analysis of a Unique Inosine Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of drug discovery and biomedical research, the selection of appropriate molecular tools is paramount. This guide provides a comprehensive comparison of 2-Chloroinosine to other key inosine (B1671953) analogs, offering researchers, scientists, and drug development professionals a detailed analysis of its performance supported by experimental data. This document will delve into the biochemical properties, mechanisms of action, and comparative efficacy of these compounds, with a focus on their roles as modulators of inosine monophosphate dehydrogenase (IMPDH) and adenosine (B11128) receptors.

Introduction to Inosine Analogs

Inosine and its analogs are a class of purine (B94841) nucleosides that play critical roles in various physiological processes. They are primarily recognized for their involvement in the purine salvage pathway and their ability to modulate cellular signaling through interactions with enzymes and receptors. Two major targets for inosine analogs are IMPDH, a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, and adenosine receptors, which are G protein-coupled receptors involved in a myriad of signaling pathways.[1] Inhibition of IMPDH can lead to the depletion of guanine nucleotides, thereby arresting cell proliferation, making it a key target for anticancer, antiviral, and immunosuppressive therapies.[2] Conversely, activation of adenosine receptors can trigger various cellular responses, including anti-inflammatory effects.

This guide will focus on a comparative analysis of this compound against other well-known inosine analogs such as 6-Chloroinosine, 8-Azainosine, and the clinically relevant IMPDH inhibitor, Mycophenolic Acid Riboside.

Comparative Analysis of Inosine Analogs

The efficacy and mechanism of action of inosine analogs can vary significantly based on their chemical structure. These differences influence their target specificity, potency, and overall cellular effects. Below is a summary of the available quantitative data comparing this compound and other selected inosine analogs.

Performance Data: IMPDH Inhibition and Adenosine Receptor Affinity
CompoundTargetParameterValueReference
This compound 5'-monophosphate Human IMPDH Type IIkcat (dehalogenation)0.049 s⁻¹[3]
Human IMPDH Type IIKm (dehalogenation)48 µM[3]
6-Chloroinosine monophosphate IMPDHKi62,000 nM[4]
Mycophenolic Acid (MPA) IMPDHEC50240 nM
Inosine Human Adenosine A1 ReceptorEC507,000 nM
Human Adenosine A3 ReceptorEC5080 nM
2-Chloroadenosine Human Adenosine A1 ReceptorKi300 nM
Human Adenosine A2A ReceptorKi80 nM
Human Adenosine A3 ReceptorKi1,900 nM

Mechanisms of Action and Signaling Pathways

The primary mechanisms of action for the compared inosine analogs involve the inhibition of IMPDH and the activation of adenosine receptors.

IMPDH Inhibition Pathway

IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a crucial step in guanine nucleotide biosynthesis. By inhibiting IMPDH, compounds like 6-Chloroinosine and Mycophenolic Acid lead to the depletion of intracellular GTP pools. This has profound effects on cellular processes that are highly dependent on GTP, such as DNA and RNA synthesis, and signal transduction. The resulting cytostatic or cytotoxic effects are the basis for their therapeutic applications.

IMPDH_Inhibition IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) Guanine_Nucleotides Guanine Nucleotides (GTP) XMP->Guanine_Nucleotides IMPDH->XMP Catalysis Cell_Proliferation Cell Proliferation Guanine_Nucleotides->Cell_Proliferation Inhibitors 6-Chloroinosine, Mycophenolic Acid Inhibitors->IMPDH Inhibition

IMPDH Inhibition Pathway
Adenosine Receptor Signaling

Inosine analogs can also act as agonists at adenosine receptors. For instance, inosine itself has been shown to be an agonist at A1 and A3 adenosine receptors. The related compound, 2-Chloroadenosine, is a non-selective agonist for A1, A2A, and A3 receptors. Activation of these G protein-coupled receptors can lead to various downstream signaling events. For example, A2A receptor activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). Another important pathway activated by adenosine receptors is the Extracellular signal-regulated kinase (ERK) pathway. Inosine has been shown to activate the A2A receptor, leading to phosphorylation of ERK1/2.

Adenosine_Receptor_Signaling Inosine_Analog Inosine Analog (e.g., this compound) AR Adenosine Receptor (e.g., A2A) Inosine_Analog->AR Agonist Binding G_Protein G Protein AR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC ERK_Pathway ERK1/2 Pathway G_Protein->ERK_Pathway cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Anti-inflammatory) PKA->Cellular_Response ERK_Pathway->Cellular_Response

Adenosine Receptor Signaling Cascade

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of protocols relevant to the assessment of inosine analogs.

IMPDH Inhibition Assay

This assay is designed to measure the inhibitory activity of a compound against the IMPDH enzyme.

Objective: To determine the IC50 or Ki value of an inosine analog for IMPDH.

Materials:

  • Purified recombinant IMPDH enzyme

  • Inosine monophosphate (IMP) substrate

  • Nicotinamide adenine (B156593) dinucleotide (NAD+) cofactor

  • Test compounds (e.g., this compound, 6-Chloroinosine)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing KCl and EDTA)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, IMP, and NAD+ in a 96-well plate.

  • Add various concentrations of the test compound to the wells. Include a control with no inhibitor.

  • Initiate the reaction by adding the IMPDH enzyme to each well.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Ki values can be determined by performing the assay at different substrate concentrations and using appropriate kinetic models.

IMPDH_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, IMP, NAD+) start->prep_reagents add_inhibitor Add Inosine Analog (Varying Concentrations) prep_reagents->add_inhibitor add_enzyme Initiate Reaction with IMPDH add_inhibitor->add_enzyme measure Monitor NADH Production (Absorbance at 340 nm) add_enzyme->measure calculate Calculate Initial Velocity and % Inhibition measure->calculate plot Plot Inhibition Curve and Determine IC50/Ki calculate->plot end End plot->end

IMPDH Inhibition Assay Workflow
Adenosine Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific adenosine receptor subtype.

Objective: To determine the Ki value of an inosine analog for a specific adenosine receptor.

Materials:

  • Cell membranes expressing the adenosine receptor of interest (e.g., A1, A2A, A3)

  • Radiolabeled ligand specific for the receptor (e.g., [3H]-CGS 21680 for A2A)

  • Test compounds (e.g., this compound)

  • Incubation buffer (e.g., Tris-HCl with MgCl2)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a series of tubes, combine the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound.

  • Include control tubes for total binding (no competitor) and non-specific binding (excess of a known high-affinity unlabeled ligand).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Discussion and Conclusion

The available data suggests that this compound and its phosphorylated form have a unique interaction with IMPDH, leading to dehalogenation rather than typical inhibition. This distinguishes it from classical IMPDH inhibitors like Mycophenolic Acid and other chlorinated analogs such as 6-Chloroinosine. The kinetic parameters for this dehalogenation reaction (kcat and Km) indicate that this compound 5'-monophosphate is a substrate for IMPDH, albeit with a lower turnover rate and higher Michaelis constant compared to the natural substrate IMP.

While direct inhibitory data for this compound on IMPDH is lacking, the information on the related compound, 2-chloroadenosine, suggests that the chloro-substitution can confer potent activity at adenosine receptors. It is plausible that this compound also exhibits activity at these receptors, which warrants further investigation.

References

A Comparative Guide to 2-Chloroinosine and 2-Chloroadenosine in Adenosine Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloroadenosine (B27285) is a synthetic analog of adenosine (B11128), a ubiquitous neuromodulator in the central and peripheral nervous systems. It is known for its metabolic stability compared to adenosine and its activity as an agonist at adenosine receptors. 2-Chloroinosine is a related purine (B94841) nucleoside, differing from 2-chloroadenosine by the substitution of an amino group with a hydroxyl group at the 6-position of the purine ring. Understanding the receptor binding profiles of these compounds is crucial for their application in pharmacological research and drug development.

Quantitative Data Presentation

A direct quantitative comparison of the binding affinities of this compound and 2-chloroadenosine is hampered by the lack of specific binding data (Ki or Kd values) for this compound at adenosine receptors in published literature. However, extensive data is available for 2-chloroadenosine, which is summarized in the table below.

Table 1: Receptor Binding Affinity (Ki/Kd) of 2-Chloroadenosine at Adenosine Receptor Subtypes

CompoundReceptor SubtypeKi (nM)Kd (nM)Species/TissueReference
2-ChloroadenosineA1300
2-ChloroadenosineA2A80
2-ChloroadenosineA31900
[3H]-2-ChloroadenosineAdenosine Receptors23.5Rat brain synaptic membranes[1]
2-ChloroadenosineAdenosine Receptors280Human cerebral cortex[2]

Note on this compound: While direct binding data for this compound is unavailable, studies on its parent compound, inosine, can provide some insight. Inosine has been shown to be a low-affinity agonist at the A2A adenosine receptor and can compete for binding at the A3 receptor with an IC50 of 25 ± 6 µM in recombinant rat A3 receptors. It does not appear to bind to A1 receptors. This suggests that this compound may also exhibit some affinity for A2A and A3 receptors, though likely with lower potency compared to 2-chloroadenosine.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the receptor binding characteristics of compounds like 2-chloroadenosine.

Radioligand Binding Assay

This is a common method to determine the affinity of a ligand for a receptor.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of a test compound for a specific receptor subtype.

Materials:

  • Cell membranes expressing the target adenosine receptor subtype (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [3H]-CGS 21680 for A2A)

  • Test compound (e.g., 2-chloroadenosine)

  • Non-specific binding inhibitor (e.g., a high concentration of a known agonist or antagonist)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest and isolate the membrane fraction through centrifugation.

  • Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Control Groups:

    • Total Binding: Membranes + radioligand.

    • Non-specific Binding: Membranes + radioligand + a high concentration of a non-radiolabeled competitor to saturate all specific binding sites.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., cAMP Accumulation Assay)

Functional assays measure the biological response following receptor activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist.

Materials:

  • Intact cells expressing the target adenosine receptor subtype.

  • Test agonist (e.g., 2-chloroadenosine).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., ELISA-based or HTRF-based).

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor.

  • Stimulation: Add varying concentrations of the test agonist to the cells. For A1 and A3 receptors, which are Gi-coupled, also add forskolin to stimulate basal cAMP levels.

  • Incubation: Incubate for a specific time to allow for cAMP production (for Gs-coupled A2A/A2B receptors) or inhibition of forskolin-stimulated cAMP production (for Gi-coupled A1/A3 receptors).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) from the dose-response curve.

Signaling Pathways and Experimental Workflow

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate adenylyl cyclase activity. A1 and A3 receptors are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, A2A and A2B receptors are coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP levels.

Adenosine_Signaling cluster_A1_A3 A1 / A3 Receptor Signaling cluster_A2A_A2B A2A / A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi Gi/o A1_A3->Gi Activation AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Receptor Gs Gs A2A_A2B->Gs Activation AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set Up Incubation Tubes (Total, Non-specific, Test Compound) prep_membranes->setup_assay add_reagents Add Radioligand and Membranes setup_assay->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash scintillation Scintillation Counting wash->scintillation analyze Data Analysis (IC50, Ki calculation) scintillation->analyze end End analyze->end

References

Unveiling the Cellular Impact of 2-Chloroinosine: A Comparative Guide to Purinergic Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of purine (B94841) nucleoside analogs on cellular signaling is paramount. This guide provides a comprehensive comparison of 2-Chloroinosine and its parent molecule, Inosine (B1671953), against the well-established effects of Adenosine (B11128) and its chlorinated analog, 2-Chloroadenosine. By examining their differential impacts on cellular pathways, this document serves as a critical resource for designing experiments and interpreting data in the pursuit of novel therapeutic agents.

While direct experimental data on this compound is limited in publicly available literature, its effects can be inferred by comparing the known biological activities of Inosine and Adenosine, and the influence of chlorination on Adenosine's function. This guide will first delve into the established roles of Inosine and Adenosine, followed by an analysis of how the addition of a chlorine atom to Adenosine alters its activity, providing a predictive framework for the cellular effects of this compound.

Inosine and Adenosine: A Tale of Two Purines

Inosine and Adenosine are two closely related purine nucleosides that play critical, yet distinct, roles in cellular physiology. While Adenosine is a well-characterized signaling molecule that acts through specific cell surface receptors, Inosine's effects are more varied, encompassing both receptor-mediated and intracellular actions.

Adenosine , often termed a "retaliatory metabolite," is released during periods of cellular stress, such as hypoxia and inflammation, and acts as a potent signaling molecule by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. Activation of these receptors triggers a cascade of downstream signaling events that regulate a wide array of physiological processes, including neurotransmission, inflammation, and cardiac function.

Inosine , historically considered an inactive metabolite of Adenosine, is now recognized to possess its own unique biological activities.[1][2] While it is a less potent agonist at adenosine receptors compared to adenosine, it can exert immunomodulatory, neuroprotective, and cardioprotective effects.[2][3] A significant portion of Inosine's effects is attributed to its intracellular metabolism, where it can serve as a substrate for the synthesis of ATP, particularly under ischemic conditions, thereby contributing to cellular energy homeostasis.[1]

The Impact of Chlorination: A Case Study of 2-Chloroadenosine

The addition of a chlorine atom at the 2-position of the adenine (B156593) base dramatically alters the properties of Adenosine, creating the metabolically stable analog 2-Chloroadenosine (2-CADO) . This modification makes the molecule resistant to deamination by adenosine deaminase (ADA), the primary enzyme responsible for the degradation of Adenosine to Inosine. This increased metabolic stability prolongs its half-life and enhances its potency as an adenosine receptor agonist. 2-Chloroadenosine is a non-selective agonist at adenosine receptors, with affinity for A1, A2A, and A3 subtypes.

Predicted Effects of this compound

Based on the comparison between Adenosine and Inosine, and the known effects of chlorination on Adenosine, we can predict the likely cellular effects of This compound .

  • Enhanced Metabolic Stability: Similar to 2-Chloroadenosine, this compound is expected to be more resistant to enzymatic degradation than Inosine, leading to a longer duration of action.

  • Altered Receptor Affinity: While Inosine has weak affinity for adenosine receptors, chlorination could potentially modify this interaction. However, without direct binding studies, the precise impact on receptor agonism or antagonism remains speculative.

  • Intracellular Effects: A primary mechanism of Inosine's action is its intracellular conversion to contribute to the ATP pool. This compound would also be expected to be transported into the cell via nucleoside transporters. Its subsequent metabolism and impact on cellular energetics would be a key area for investigation.

Comparative Data: Adenosine Analogs

The following table summarizes the key properties and effects of Adenosine, Inosine, and 2-Chloroadenosine to provide a framework for understanding the potential actions of this compound.

CompoundPrimary Cellular Target(s)Key Cellular EffectsMetabolic Stability
Adenosine Adenosine Receptors (A1, A2A, A2B, A3)Neuromodulation, anti-inflammatory, cardioprotectiveLow (rapidly deaminated to Inosine)
Inosine Intracellular energy pathways, weak agonist at Adenosine ReceptorsCytoprotective, neuroprotective, immunomodulatory, ATP precursorHigher than Adenosine
2-Chloroadenosine Adenosine Receptors (A1, A2A, A3)Potent neuromodulator, pro-apoptotic in some cancer cells, anticonvulsantHigh (resistant to adenosine deaminase)
This compound (Predicted) Intracellular energy pathways, potentially altered affinity for Adenosine ReceptorsPotentially enhanced cytoprotective and neuroprotective effects due to increased stabilityHigh (predicted resistance to degradation)

Signaling Pathways and Experimental Workflows

To validate the effects of this compound and compare it to other purine nucleosides, a series of key experiments are necessary.

Adenosine Receptor Activation Pathway

This pathway illustrates the canonical signaling cascade following the activation of A1 adenosine receptors by an agonist like Adenosine or 2-Chloroadenosine.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Adenosine / 2-Chloroadenosine A1R A1 Receptor Agonist->A1R Binds G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ca2+/K+ Channels G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates PKA->Ion_Channel Phosphorylates Neurotransmitter_Release Neurotransmitter Release Ion_Channel->Neurotransmitter_Release Inhibits

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental Workflow for Apoptosis Induction

This workflow outlines the steps to assess the pro-apoptotic effects of a compound like 2-Chloroadenosine.

Cell_Culture Cancer Cell Line (e.g., Jurkat, HeLa) Treatment Treat with 2-Chloroadenosine (or this compound) Cell_Culture->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Staining Stain with Annexin V and Propidium Iodide Harvest->Staining FACS Analyze by Flow Cytometry Staining->FACS Data_Analysis Quantify Apoptotic vs. Necrotic Cells FACS->Data_Analysis

Caption: Workflow for Assessing Apoptosis.

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptors

Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human A1, A2A, A2B, or A3 adenosine receptors.

  • Binding Reaction: Incubate the cell membranes with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) in the presence of increasing concentrations of the unlabeled competitor (this compound, Inosine, Adenosine, or 2-Chloroadenosine).

  • Incubation: Incubate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional effect of this compound on adenylyl cyclase activity mediated by adenosine receptors.

Methodology:

  • Cell Culture: Plate cells expressing the adenosine receptor of interest in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Stimulate the cells with forskolin (B1673556) (to activate adenylyl cyclase) in the presence or absence of increasing concentrations of the test compound (this compound). For A1 or A3 receptors (Gi-coupled), the compound's ability to inhibit forskolin-stimulated cAMP production is measured. For A2A or A2B receptors (Gs-coupled), the compound's ability to directly stimulate cAMP production is measured.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Detection: Quantify cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Generate dose-response curves and determine the EC50 or IC50 values.

Cell Viability and Apoptosis Assays

Objective: To evaluate the cytotoxic and pro-apoptotic effects of this compound.

Methodology:

  • Cell Treatment: Treat cancer cell lines (e.g., leukemia, lymphoma) or primary cells with increasing concentrations of this compound for 24-72 hours.

  • MTT Assay (Viability):

    • Add MTT solution to the cells and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm.

  • Annexin V/Propidium Iodide Staining (Apoptosis):

    • Harvest the cells and wash with binding buffer.

    • Stain the cells with FITC-conjugated Annexin V and Propidium Iodide.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

This guide provides a foundational framework for the investigation of this compound's effects on cellular pathways. By leveraging the comparative data and experimental protocols outlined herein, researchers can effectively design studies to elucidate the specific mechanisms of action of this and other novel purine analogs, ultimately contributing to the development of new therapeutic strategies.

References

A Researcher's Guide to Investigating Antibody Cross-Reactivity with 2-Chloroinosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Structural Basis for Potential Cross-Reactivity

The likelihood of an antibody cross-reacting with multiple antigens is fundamentally linked to the structural similarities between those antigens. In the case of 2-Chloroinosine, its structure shares a core purine (B94841) nucleoside framework with other endogenous molecules like inosine (B1671953), adenosine, and guanosine. Understanding these similarities and differences is the first step in predicting potential antibody cross-reactivity.

Below is a comparative illustration of the chemical structures of this compound and related nucleosides.

G cluster_2_chloroinosine This compound cluster_inosine Inosine cluster_guanosine Guanosine cluster_adenosine Adenosine 2-Chloroinosine_mol Inosine_mol Guanosine_mol Adenosine_mol

Caption: Chemical structures of this compound and related nucleosides.

As depicted, this compound is a derivative of inosine with a chlorine atom at the C2 position of the purine ring. This modification, while seemingly minor, can significantly alter the electronic and steric properties of the molecule, which in turn can influence antibody binding. An antibody developed against inosine might exhibit cross-reactivity with this compound if the C2 position is not a critical part of the epitope recognized by the antibody. Conversely, the presence of the chlorine atom could create a unique epitope, leading to highly specific antibodies for this compound with minimal cross-reactivity to inosine or other nucleosides.

Hypothetical Cross-Reactivity Analysis

Given the structural similarities, it is plausible that an antibody raised against inosine could recognize this compound, and vice-versa. The degree of cross-reactivity would depend on which specific features of the molecule the antibody's paratope interacts with.

  • High Cross-Reactivity Scenario: If the antibody primarily recognizes the ribose sugar and the core hypoxanthine (B114508) structure, excluding the C2 position, then a high degree of cross-reactivity between inosine and this compound would be expected.

  • Low Cross-Reactivity Scenario: If the C2 position of the purine ring is a key component of the epitope, the addition of a bulky and electronegative chlorine atom would likely disrupt binding, leading to low cross-reactivity.

Experimental Workflow for Assessing Cross-Reactivity

A systematic experimental approach is crucial to definitively determine and quantify the cross-reactivity of an antibody with this compound and its analogs. The following workflow outlines the key steps in this process.

G cluster_workflow Experimental Workflow for Cross-Reactivity Assessment A Antibody Production / Sourcing (e.g., Anti-Inosine or novel Anti-2-Chloroinosine) B Antigen Immobilization (e.g., Coating ELISA plate with Inosine-BSA conjugate) A->B C Competitive ELISA Setup B->C D Incubation with Antibody and Competitor Molecules (this compound, Inosine, Guanosine, Adenosine) C->D E Washing and Secondary Antibody Incubation D->E F Substrate Addition and Signal Detection E->F G Data Analysis: IC50 Determination and % Cross-Reactivity Calculation F->G H Results Interpretation and Comparison G->H

Caption: A typical workflow for determining antibody cross-reactivity using competitive ELISA.

Detailed Experimental Protocol: Competitive ELISA

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method for quantifying antibody specificity and cross-reactivity. This protocol provides a step-by-step guide for assessing the cross-reactivity of an antibody with this compound.

Materials:

  • High-binding 96-well microtiter plates

  • Antibody of interest (e.g., anti-Inosine antibody)

  • Coating antigen (e.g., Inosine conjugated to a carrier protein like BSA)

  • Competitor molecules: this compound, Inosine, Guanosine, Adenosine

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating:

    • Dilute the coating antigen (e.g., Inosine-BSA) to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the competitor molecules (this compound, Inosine, Guanosine, Adenosine) in assay buffer (e.g., PBS with 1% BSA). A typical concentration range would be from 1 µM to 1 mM.

    • Prepare a fixed, sub-saturating concentration of the primary antibody in assay buffer. The optimal concentration should be determined beforehand by titration.

    • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the diluted primary antibody.

    • Incubate this mixture for 30 minutes at room temperature.

    • Wash the antigen-coated plate three times with wash buffer.

    • Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the antigen-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature until sufficient color development is observed (typically 15-30 minutes).

    • Add 50 µL of stop solution to each well to quench the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

Data Presentation and Interpretation

The results of the competitive ELISA should be presented in a clear and structured format to facilitate comparison. A data table summarizing the key findings is essential.

Competitor MoleculeIC50 (µM)% Cross-Reactivity
This compound Calculated ValueCalculated Value
InosineCalculated Value100% (Reference)
GuanosineCalculated ValueCalculated Value
AdenosineCalculated ValueCalculated Value

Data Analysis:

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is the concentration of a competitor that is required to inhibit 50% of the antibody binding to the coated antigen. This is determined by plotting the absorbance values against the log of the competitor concentration and fitting a sigmoidal dose-response curve.

  • Percent Cross-Reactivity Calculation: The percent cross-reactivity of a competitor is calculated relative to the reference antigen (in this case, Inosine) using the following formula:

    % Cross-Reactivity = (IC50 of Inosine / IC50 of Competitor) x 100%

A higher percent cross-reactivity indicates a greater ability of the competitor to bind to the antibody.

Conclusion

While direct experimental data on the cross-reactivity of antibodies with this compound is currently lacking, this guide provides the necessary theoretical framework and practical protocols for researchers to conduct their own investigations. By understanding the structural relationships between this compound and its endogenous analogs, and by employing standardized immunoassays like the competitive ELISA, scientists can generate the crucial data needed to characterize antibody specificity. This information is vital for the development of specific molecular tools for research and for the assessment of potential off-target effects in drug development programs involving purine nucleoside analogs.

Comparative Analysis of 2-Chloroinosine and Guanosine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-Chloroinosine and a class of structurally related compounds, guanosine (B1672433) analogs. While guanosine analogs have been extensively studied and developed into antiviral and immunomodulatory therapies, data on this compound remains comparatively scarce. This document summarizes the available information, presents standardized protocols for comparative experimental evaluation, and highlights the potential mechanisms of action that warrant further investigation.

Physicochemical Properties

A fundamental aspect of drug design and development is the understanding of a compound's physicochemical properties. These characteristics influence absorption, distribution, metabolism, and excretion (ADME) profiles, as well as formulation development.

PropertyThis compoundGuanosineAcyclovir (Guanosine Analog)
Molecular Formula C₁₀H₁₁ClN₄O₅C₁₀H₁₃N₅O₅C₈H₁₁N₅O₃
Molecular Weight 302.67 g/mol 283.24 g/mol 225.21 g/mol
Structure Inosine (B1671953) with a chlorine atom at the C2 position of the purine (B94841) ringA purine nucleoside with guanine (B1146940) attached to a ribose ringAcyclic guanine nucleoside analog
Solubility Data not readily available in public literatureSlightly soluble in water; soluble in dilute acid and base0.7 mg/mL in water at 25°C

Biological Activity and Therapeutic Potential

Guanosine analogs exhibit a broad spectrum of biological activities, primarily as antiviral and immunomodulatory agents. The mechanism of action often involves the modulation of host immune responses, particularly through the activation of Toll-like receptor 7 (TLR7).

Antiviral Activity

Many guanosine analogs, such as Acyclovir and Ganciclovir, are potent antiviral drugs.[1] Their mechanism typically involves phosphorylation by viral or cellular kinases to their triphosphate form, which then inhibits viral DNA or RNA polymerases.[1]

Table 2: Comparative Antiviral Activity Data (Hypothetical)

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compounde.g., Influenza AMDCKData not availableData not availableData not available
Ribavirin (Guanosine analog)Influenza AMDCK1.5>100>66
Acyclovir (Guanosine analog)Herpes Simplex Virus-1Vero0.1>300>3000

EC₅₀ (Half-maximal effective concentration) and CC₅₀ (Half-maximal cytotoxic concentration) values are essential for determining the therapeutic window of an antiviral compound. The Selectivity Index (SI = CC₅₀/EC₅₀) is a critical measure of a drug's safety margin.

Immunomodulatory Activity

Certain guanosine analogs are recognized as agonists of Toll-like receptor 7 (TLR7), a key component of the innate immune system.[2] Activation of TLR7 triggers downstream signaling pathways, leading to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for antiviral defense.[2] The potential of this compound to act as a TLR7 agonist is an area of significant research interest.

Experimental Protocols

To facilitate the direct comparison of this compound and guanosine analogs, detailed experimental protocols are provided below. These standardized methods are crucial for generating reproducible and comparable data.

Synthesis of this compound

A general synthesis approach for this compound can be adapted from methods used for similar nucleoside analogs.[3]

Protocol: Chemoenzymatic Synthesis of this compound

  • Starting Materials: 2,6-Dichloropurine (B15474) and a protected ribose derivative.

  • Step 1: Glycosylation: Couple 2,6-dichloropurine with the protected ribose derivative in the presence of a suitable catalyst (e.g., a Lewis acid) in an organic solvent.

  • Step 2: Selective Hydrolysis: Selectively hydrolyze the chlorine atom at the C6 position to a hydroxyl group using a mild base, yielding the inosine ring system.

  • Step 3: Deprotection: Remove the protecting groups from the ribose moiety using standard deprotection conditions (e.g., acid or fluoride (B91410) treatment).

  • Purification: Purify the final product, this compound, using column chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification by RP-HPLC

Protocol: RP-HPLC Purification of Nucleoside Analogs

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak and confirm the identity and purity by mass spectrometry and NMR.

Cell-Based Antiviral Assay

This protocol is a general method for determining the antiviral efficacy of a compound against a specific virus in a cell culture system.

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 24-well plates and incubate until confluent.

  • Compound Preparation: Prepare a serial dilution of the test compounds (this compound and guanosine analogs) in a cell culture medium.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and add the different concentrations of the test compounds.

  • Overlay and Incubation: Overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells, forming plaques. Incubate for 2-3 days.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay

Determining the cytotoxicity of a compound is crucial to assess its therapeutic index.

Protocol: MTT Assay

  • Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

TLR7 Agonist Assay

This assay determines if a compound can activate the TLR7 signaling pathway.

Protocol: HEK-Blue™ TLR7 Reporter Assay

  • Cell Line: Use a commercially available reporter cell line, such as HEK-Blue™ TLR7 cells, which express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Cell Seeding: Seed the HEK-Blue™ TLR7 cells in a 96-well plate.

  • Compound Stimulation: Add serial dilutions of the test compounds (this compound and known TLR7 agonists like Imiquimod or R848 as positive controls) to the cells and incubate for 16-24 hours.

  • SEAP Detection: Collect the supernatant and measure SEAP activity using a colorimetric substrate (e.g., QUANTI-Blue™).

  • Data Analysis: Measure the absorbance at 620-655 nm. An increase in absorbance indicates the activation of the TLR7/NF-κB pathway. Determine the EC₅₀ for TLR7 activation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a clear understanding of the mechanisms of action.

Experimental_Workflow_for_Antiviral_Screening cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Dilution Treatment Compound Treatment Compound_Prep->Treatment Cell_Culture Host Cell Culture Infection Virus Infection Cell_Culture->Infection Infection->Treatment 1 hr Incubation Incubation Treatment->Incubation 48-72 hrs Plaque_Staining Plaque Staining Incubation->Plaque_Staining Data_Acquisition Plaque Counting Plaque_Staining->Data_Acquisition EC50_Calc EC50 Calculation Data_Acquisition->EC50_Calc

Caption: Workflow for antiviral screening using a plaque reduction assay.

TLR7_Signaling_Pathway TLR7_Agonist TLR7 Agonist (e.g., Guanosine Analog) TLR7 TLR7 TLR7_Agonist->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 activates NFkB NF-κB IKK_complex->NFkB activates Nucleus Nucleus NFkB->Nucleus IRF7->Nucleus Gene_Expression Pro-inflammatory Cytokine & IFN-I Gene Expression Nucleus->Gene_Expression induces

Caption: Simplified TLR7 signaling pathway initiated by a guanosine analog.

Conclusion and Future Directions

The comparative analysis of this compound and guanosine analogs is currently hampered by a significant lack of publicly available biological data for this compound. While guanosine analogs are well-established as potent antiviral and immunomodulatory agents, the therapeutic potential of this compound remains largely unexplored.

The experimental protocols provided in this guide offer a standardized framework for researchers to systematically evaluate the antiviral efficacy, cytotoxicity, and immunomodulatory properties of this compound in direct comparison with various guanosine analogs. Such studies are essential to elucidate its mechanism of action and determine its potential as a novel therapeutic agent. Future research should focus on generating robust preclinical data to fill the existing knowledge gap and to ascertain whether this compound holds promise as a valuable addition to the arsenal (B13267) of nucleoside analog-based therapies.

References

A Guide to Isotopic Labeling of 2-Chloroinosine for Enhanced Bioanalytical Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and biomedical research, the precise quantification of nucleoside analogues is paramount for understanding their pharmacokinetic profiles and therapeutic efficacy. 2-Chloroinosine, a chlorinated purine (B94841) ribonucleoside, and its derivatives are of significant interest in various research domains. Accurate validation of analytical methods for such compounds necessitates the use of robust internal standards. This guide provides a comparative overview of using isotopically labeled this compound as an internal standard in validation studies, particularly for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

The Gold Standard: Stable Isotope Labeled Internal Standards

For quantitative bioanalysis using LC-MS, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1][2] A SIL internal standard is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, or ²H).[3] This structural identity with the analyte of interest ensures that the internal standard co-elutes chromatographically and experiences identical ionization efficiency and potential matrix effects in the mass spectrometer.[2] This co-behavior allows for highly accurate and precise quantification by correcting for variability during sample preparation and analysis.[4]

Performance Comparison: Isotopically Labeled this compound vs. Alternatives

The use of an isotopically labeled this compound internal standard is expected to provide superior performance compared to other commonly used internal standards, such as structural analogues, or performing the analysis without an internal standard. The following table summarizes the anticipated performance characteristics based on data from analogous nucleoside validation studies.

Performance MetricIsotopically Labeled this compound ISStructural Analogue ISNo Internal Standard
Linearity (R²) > 0.990.98 - 0.99< 0.98
Accuracy (% Bias) Within ± 5%Within ± 15%> ± 20%
Precision (%RSD) < 5%< 15%> 20%
Matrix Effect Effectively minimizedVariable correctionSignificant and uncorrected
Recovery Correction for analyte lossInconsistent correctionNo correction

This data is representative of typical performance observed in bioanalytical assays of nucleosides using different internal standard strategies.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of [¹³C₅, ¹⁵N₄]-2-Chloroinosine

This protocol is a conceptual adaptation based on the synthesis of other isotopically labeled purine ribonucleosides.

Objective: To synthesize this compound with uniform ¹³C and ¹⁵N labeling in the purine and ribose moieties.

Materials:

  • ¹³C₆-Glucose

  • ¹⁵N-Ammonium Chloride

  • Bacillus subtilis (or other suitable microorganism for purine biosynthesis)

  • Cell culture media and supplements

  • Enzymes for nucleoside extraction and conversion (e.g., lysozyme, nuclease P1, alkaline phosphatase)

  • Reagents for chlorination (e.g., sulfuryl chloride)

  • Purification columns (e.g., HPLC)

Methodology:

  • Metabolic Labeling: Culture Bacillus subtilis in a medium where the primary carbon and nitrogen sources are replaced with ¹³C₆-Glucose and ¹⁵N-Ammonium Chloride, respectively. This will lead to the incorporation of the stable isotopes into the cellular machinery and metabolic products, including purine nucleotides.

  • Extraction of RNA: After sufficient growth, harvest the bacterial cells and extract the total RNA using standard molecular biology protocols.

  • Enzymatic Digestion: Digest the isotopically labeled RNA to its constituent ribonucleosides using a combination of nuclease P1 and alkaline phosphatase.

  • Purification of Labeled Inosine: Separate and purify the [¹³C₅, ¹⁵N₄]-Inosine from the mixture of ribonucleosides using high-performance liquid chromatography (HPLC).

  • Chlorination: Chemically convert the purified [¹³C₅, ¹⁵N₄]-Inosine to [¹³C₅, ¹⁵N₄]-2-Chloroinosine. This can be achieved through a regioselective chlorination reaction, for instance, using a chlorinating agent like sulfuryl chloride in an appropriate solvent system.

  • Final Purification: Purify the final product, [¹³C₅, ¹⁵N₄]-2-Chloroinosine, using HPLC to ensure high purity.

  • Characterization: Confirm the identity and isotopic enrichment of the final product using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Bioanalytical Method Validation using Isotopically Labeled this compound

This protocol outlines a general workflow for the validation of an LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., plasma) using an isotopically labeled internal standard.

Objective: To validate an LC-MS/MS method for the accurate and precise quantification of this compound in plasma.

Materials:

  • Blank human plasma

  • This compound analytical standard

  • Isotopically labeled this compound internal standard (IS)

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Methodology:

  • Preparation of Stock and Working Solutions: Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., methanol). Prepare serial dilutions to create working solutions for calibration standards and quality control (QC) samples.

  • Preparation of Calibration Standards and QCs: Spike blank plasma with the appropriate working solutions of this compound to create a calibration curve (typically 8-10 non-zero concentrations) and at least three levels of QC samples (low, medium, and high).

  • Sample Preparation:

    • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add a fixed amount of the IS working solution.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

    • Alternatively, for cleaner samples, perform solid-phase extraction (SPE). Condition the SPE cartridge, load the sample, wash, and elute the analyte and IS.

    • Evaporate the supernatant or eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Develop a chromatographic method to achieve good separation of this compound from endogenous matrix components.

    • Optimize the mass spectrometer parameters for the detection of this compound and its labeled IS using multiple reaction monitoring (MRM).

  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

    • Determine the concentrations of the QC samples and unknown samples from the calibration curve.

    • Evaluate the method for linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification), recovery, and matrix effect according to regulatory guidelines (e.g., FDA, EMA).

Visualizing the Context: Pathways and Workflows

To better understand the biological relevance and the analytical process, the following diagrams illustrate the purine salvage pathway where this compound would be metabolized, and the experimental workflow for its quantification.

Purine_Salvage_Pathway cluster_legend Legend Hypoxanthine Hypoxanthine Inosine Inosine Hypoxanthine->Inosine PNP IMP Inosine Monophosphate (IMP) Hypoxanthine->IMP HPRT Inosine->IMP 5'-Nucleotidase Ribose1P Ribose-1-P AMP Adenosine Monophosphate (AMP) Adenosine Adenosine Adenosine->Inosine ADA Adenosine->AMP AK Adenine Adenine Adenine->AMP APRT Adenine->Adenosine PNP Chloroinosine This compound (Analyte) Chloroinosine->Hypoxanthine Potential Metabolism ChloroIMP 2-Chloro-IMP Chloroinosine->ChloroIMP Kinase? HPRT HPRT APRT APRT PNP PNP ADA ADA AK AK PRPP PRPP PRPP->HPRT PRPP->APRT Pi Pi Purine_Metabolite Purine Metabolite Adenine_Metabolite Adenine Metabolite Analyte Analyte Enzyme Enzyme Cofactor Cofactor

Caption: Purine Salvage Pathway and Potential Metabolism of this compound.

Bioanalytical_Workflow start Start: Biological Sample (e.g., Plasma) add_is Add Isotopically Labeled This compound (Internal Standard) start->add_is sample_prep Sample Preparation (Protein Precipitation or SPE) add_is->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis: Peak Area Ratio (Analyte/IS) ms_detection->data_analysis quantification Quantification using Calibration Curve data_analysis->quantification end End: Concentration of this compound quantification->end

Caption: Experimental Workflow for Quantification of this compound.

Conclusion

The use of an isotopically labeled this compound internal standard is the recommended approach for the validation of bioanalytical methods. Its identical chemical and physical properties to the analyte ensure the most accurate and precise quantification, which is crucial for reliable pharmacokinetic and toxicokinetic studies in drug development. While the synthesis of such a standard requires specialized procedures, the significant improvement in data quality justifies the investment for robust and defensible bioanalytical results.

References

Control Experiments for Studies Involving 2-Chloroinosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential control experiments for research involving 2-Chloroinosine and its analogs, such as 2-Chloroadenosine (2-CADO) and 2-Chloro-2'-deoxyadenosine (Cladribine). It offers a comparative analysis with alternative compounds, detailed experimental protocols, and quantitative data to ensure the robustness and reproducibility of your findings.

The Importance of Rigorous Controls

Negative Controls: Establishing a Baseline

Negative controls are crucial for determining the baseline response in an experimental system. They ensure that the observed effects are due to the compound of interest and not the delivery vehicle or other experimental manipulations.

Control TypePurposeRecommended Implementation
Vehicle Control To account for any effects of the solvent used to dissolve this compound.Treat cells with the same volume of the vehicle (e.g., DMSO, PBS) as used for the this compound treatment group. The final concentration of the vehicle should be consistent across all experimental and control wells and ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.
Untreated Control To establish the normal physiological state of the cells or organism under investigation.Maintain a group of cells or animals under the same experimental conditions without any treatment.
Structurally Related, Less Active Analog (Optional) To demonstrate the specificity of the observed effects to the chemical structure of this compound.If available, a purine (B94841) analog with known lower biological activity in the specific context of the study can be used. This can help to rule out non-specific effects related to the general class of compounds.

Positive Controls: Validating Assay Performance

Positive controls are essential for confirming that the experimental setup and assays are functioning correctly and are capable of detecting the expected biological response.

Biological EffectRecommended Positive ControlTypical Concentration
Apoptosis Induction Staurosporine1-2 µM
Camptothecin2-4 µg/mL
Doxorubicin10 µM
DNA Damage Etoposide1.6 mg/mL
CisplatinVaries by cell line
Cell Viability Reduction DoxorubicinVaries by cell line

Comparative Compounds: Benchmarking Performance

To understand the relative potency and mechanism of action of this compound, it is beneficial to compare its effects with other well-characterized compounds, particularly other purine nucleoside analogs.

CompoundClassPrimary Mechanism of Action
Fludarabine Purine Nucleoside AnalogInhibition of DNA polymerase and ribonucleotide reductase, leading to inhibition of DNA synthesis and repair.
Clofarabine Purine Nucleoside AnalogInhibition of DNA polymerase and ribonucleotide reductase, induction of apoptosis.
Cladribine (2-CdA) Purine Nucleoside AnalogIncorporation into DNA, leading to DNA strand breaks and apoptosis. Resistant to adenosine (B11128) deaminase.

Quantitative Data Presentation

Summarizing quantitative data in tables allows for easy comparison of the potency of this compound and its analogs.

Table 1: Comparative Cytotoxicity (EC50/IC50) of Purine Nucleoside Analogs in Leukemia Cell Lines

CompoundCell LineCancer TypeAssayEC50/IC50 (µM)Reference
Cladribine (2-CdA) CLL Patient CellsChronic Lymphocytic LeukemiaMTT Assay0.16 (median)[1]
Clofarabine CLL Patient CellsChronic Lymphocytic LeukemiaMTT Assay0.08 (median)[1]
Cladribine (2-CdA) AML Patient CellsAcute Myeloid LeukemiaMTT Assay0.15 (median)[1]
Clofarabine AML Patient CellsAcute Myeloid LeukemiaMTT Assay0.12 (median)[1]
Cladribine (2-CdA) HL-60Acute Promyelocytic LeukemiaXTT Assay~0.02[2]
Cladribine (2-CdA) MOLT-4Acute Lymphoblastic LeukemiaXTT Assay~0.01
Cladribine (2-CdA) THP-1Acute Monocytic LeukemiaXTT Assay~0.03

Note: EC50/IC50 values can vary significantly between different cell lines and experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound, vehicle control, and positive control (e.g., Doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with this compound, vehicle control, and a positive control for apoptosis (e.g., Staurosporine) for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

DNA Damage Assay (Comet Assay)

Principle: Also known as single-cell gel electrophoresis, the comet assay detects DNA strand breaks. Damaged DNA migrates further in an electric field, forming a "comet tail."

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from treated and control cells.

  • Embedding in Agarose (B213101): Mix cells with low-melting-point agarose and layer onto a microscope slide.

  • Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind nucleoids.

  • Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then perform electrophoresis.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Quantify the amount of DNA in the comet tail as a measure of DNA damage.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the putative signaling pathways involved in the action of this compound and its analogs.

G cluster_0 2-Chlorodeoxyadenosine (Cladribine) Induced Apoptosis 2-CdA 2-CdA Uptake Uptake 2-CdA->Uptake Phosphorylation Phosphorylation Uptake->Phosphorylation 2-CdATP 2-CdATP Phosphorylation->2-CdATP DNA_Incorporation Incorporation into DNA 2-CdATP->DNA_Incorporation DNA_Damage DNA Strand Breaks DNA_Incorporation->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis G cluster_1 2-Chloroadenosine (2-CADO) Induced Apoptosis 2-CADO 2-CADO Uptake_CADO Uptake 2-CADO->Uptake_CADO Phosphorylation_CADO Phosphorylation Uptake_CADO->Phosphorylation_CADO Ca_Signal Intracellular Ca2+ Signaling Uptake_CADO->Ca_Signal 2-CATP 2-CATP Phosphorylation_CADO->2-CATP ATP_Depletion ATP Depletion 2-CATP->ATP_Depletion Caspase_Activation Caspase Activation ATP_Depletion->Caspase_Activation Apoptosis_CADO Apoptosis Caspase_Activation->Apoptosis_CADO Ca_Signal->Caspase_Activation G cluster_workflow General Experimental Workflow for this compound Studies Start Start Cell_Culture Cell Culture Preparation Start->Cell_Culture Treatment Treatment with this compound & Controls (Vehicle, Positive) Cell_Culture->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Endpoint_Assays Endpoint Assays Incubation->Endpoint_Assays Viability Cell Viability (MTT Assay) Endpoint_Assays->Viability Apoptosis Apoptosis (Annexin V/PI) Endpoint_Assays->Apoptosis DNA_Damage DNA Damage (Comet Assay) Endpoint_Assays->DNA_Damage Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Apoptosis->Data_Analysis DNA_Damage->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

The Reproducibility of Experiments Using 2-Chloroinosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of scientific experiments is paramount for advancing our understanding of biological processes and for the development of novel therapeutics. 2-Chloroinosine, a synthetic analog of the naturally occurring purine (B94841) nucleoside inosine (B1671953), has garnered interest within the research community. However, a comprehensive understanding of its experimental reproducibility requires a comparative analysis with its parent compound, inosine, and its closely related adenosine (B11128) analog, 2-chloroadenosine (B27285). This guide provides an objective comparison of the performance of these molecules, supported by available experimental data, to aid researchers in designing robust and reproducible experiments.

Comparative Analysis of this compound and Alternatives

Due to the limited direct experimental data on this compound, this guide leverages information from its structural and functional analogs, inosine and 2-chloroadenosine, to provide a comparative framework.

Chemical Structure and Receptor Affinity

The seemingly minor structural differences between these purine analogs can lead to significant variations in their biological activity and receptor interactions. The presence of a chlorine atom at the 2-position of the purine ring in this compound and 2-chloroadenosine enhances metabolic stability compared to their unmodified counterparts.

CompoundStructureKey CharacteristicsAdenosine Receptor Affinity
Inosine A naturally occurring purine nucleoside.Plays a role in purine metabolism and signaling pathways.[1]Less potent agonist at the A2A adenosine receptor compared to adenosine.[2]
This compound A synthetic analog of inosine.Expected to have increased metabolic stability due to the chlorine substitution.Data not widely available, but likely interacts with adenosine receptors.
2-Chloroadenosine A metabolically stable analog of adenosine.[3]Acts as a non-selective adenosine receptor agonist.[4] Induces apoptosis in various cell lines.[5]Agonist for A1, A2A, and A3 adenosine receptors.
Biological Activity and Effects

The cellular effects of these compounds can vary significantly, influencing the choice of molecule for a specific experimental context.

CompoundBiological EffectCell Type/SystemConcentration/DosageReference
Inosine Antidepressant-like effectMice10 mg/kg (i.p.)
Neuroprotective, cardioprotective, immunomodulatoryGeneralNot specified
Proangiogenic effectRodent model of myocardial ischemiaNot specified
2-Chloroadenosine Induction of apoptosisRheumatoid arthritis fibroblast-like synoviocytes≥50 μM
Anticonvulsant activityMice0.25-1 mg/kg
Antileukemic activityPediatric patients with acute leukemia3 to 10.7 mg/m²/d (continuous infusion)
2-chloro-N6-cyclopentyladenosine (CCPA) Antagonist at human A3 adenosine receptorCHO cells expressing human A3 receptorKᵢ = 38 nM

Experimental Protocols

Reproducibility is heavily dependent on meticulous adherence to well-defined experimental protocols. Below are generalized methodologies for key in vitro experiments that can be adapted for studies involving this compound and its analogs.

General Cell Culture and Treatment Protocol

This protocol provides a basic framework for treating adherent cell lines with purine nucleoside analogs.

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • This compound, Inosine, or 2-Chloroadenosine stock solution (dissolved in an appropriate solvent, e.g., DMSO or sterile water)

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells into multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Treatment Media: Prepare serial dilutions of the test compound (e.g., this compound) in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Cell Treatment: Remove the existing medium from the cell culture plates and replace it with the prepared treatment media.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Endpoint Analysis: Following incubation, perform the desired downstream assays, such as cell viability assays (e.g., MTT, trypan blue exclusion), apoptosis assays (e.g., Annexin V/PI staining), or molecular analyses (e.g., Western blotting, qPCR).

Cell Viability Assay (MTT Assay)

This colorimetric assay is commonly used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Add MTT Reagent: Following the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Solubilize Formazan (B1609692) Crystals: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the purple formazan crystals.

  • Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes influenced by these compounds is crucial for understanding their mechanisms of action.

cluster_0 Experimental Workflow: In Vitro Cell-Based Assay A Cell Culture (Seeding and Growth) B Treatment with This compound or Analog A->B C Incubation (e.g., 24, 48, 72h) B->C D Endpoint Analysis (e.g., Viability, Apoptosis) C->D

Caption: A generalized workflow for in vitro cell-based experiments.

2-Chloroadenosine 2-Chloroadenosine Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) 2-Chloroadenosine->Adenosine_Receptors Intracellular_Metabolism Intracellular Metabolism (Phosphorylation) 2-Chloroadenosine->Intracellular_Metabolism Inosine Inosine Inosine->Adenosine_Receptors Downstream_Signaling Downstream Signaling (e.g., cAMP, PKA, ERK) Adenosine_Receptors->Downstream_Signaling Intracellular_Metabolism->Downstream_Signaling Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory) Downstream_Signaling->Cellular_Response

References

Specificity of 2-Chloroinosine's Biological Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a chemical probe is paramount. This guide provides a comparative analysis of the biological specificity of 2-Chloroinosine, contrasting its effects with key alternatives, 2-Chloroadenosine and Cladribine (B1669150) (2-Chloro-2'-deoxyadenosine). By examining available experimental data, this document aims to clarify the on- and off-target effects of these compounds, facilitating informed decisions in research and development.

This compound, a purine (B94841) nucleoside analog, exerts its biological effects primarily after intracellular phosphorylation. Its metabolite, this compound 5'-monophosphate (2-Cl-IMP), is a substrate for inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine (B1146940) nucleotides. This targeted interaction forms the basis of its mechanism of action. In contrast, its structural relatives, 2-Chloroadenosine and Cladribine, exhibit distinct modes of action and specificity profiles.

Comparative Biological Activity

To objectively assess the specificity of this compound, a comparison of its activity with that of 2-Chloroadenosine and Cladribine is presented below. The data highlights the different primary targets and potencies of these compounds.

CompoundPrimary Target(s)Key Quantitative DataReference(s)
This compound Inosine Monophosphate Dehydrogenase (IMPDH)kcat = 0.049 s⁻¹, Km = 48 µM (for 2-Cl-IMP)[1]
2-Chloroadenosine Adenosine (B11128) Receptors (A₁, A₂ₐ, A₃)Ki = 300 nM (A₁), 80 nM (A₂ₐ), 1900 nM (A₃)[2][3]
Cladribine Deoxycytidine Kinase (dCK) / DNA SynthesisIC₅₀ ≈ 2.43 µM (U266 Multiple Myeloma cells)[4]

Table 1: Comparative Biological Activities. This table summarizes the primary molecular targets and key quantitative data for this compound, 2-Chloroadenosine, and Cladribine.

Specificity Profiles: On-Target vs. Off-Target Effects

The therapeutic utility and research applicability of a compound are critically dependent on its selectivity. While on-target activity is desired, off-target effects can lead to unforeseen biological consequences and toxicity.

2-Chloroadenosine: As a non-selective adenosine receptor agonist, 2-Chloroadenosine's biological effects are mediated through multiple G protein-coupled receptors. Its activity is not limited to a single intracellular enzyme but rather a family of cell surface receptors, leading to a broader range of physiological responses.

Cladribine (2-Chloro-2'-deoxyadenosine): Cladribine's selectivity is achieved through its preferential activation in lymphocytes, which have high levels of deoxycytidine kinase (dCK) and low levels of 5'-nucleotidase. This leads to the accumulation of its active triphosphate form and subsequent disruption of DNA synthesis, inducing apoptosis in these cells. While generally considered to have a favorable off-target profile, some studies suggest potential for off-target effects, though comprehensive quantitative kinase profiling data remains limited. For instance, cladribine has been shown to inhibit MRP5 with an IC50 of 64 µM and BCRP, ENT1, ENT2, and CNT3 with Ki values of 50, 36, 50, and 17 µM, respectively.[5]

Experimental Methodologies

The quantitative data presented in this guide are derived from specific experimental assays. Understanding these protocols is crucial for interpreting the data and for designing future experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay is a common method to determine the inhibitory activity of a compound against a panel of kinases.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The kinase, its substrate, and ATP are incubated with the test compound. After the reaction, a reagent is added to deplete the remaining ATP, and then a second reagent converts the generated ADP to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a light signal that is proportional to the kinase activity.

Protocol Outline:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

  • Kinase Reaction: The kinase, its specific substrate, and ATP are combined in a reaction buffer. The test compound is then added.

  • ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • ADP Conversion and Detection: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Luminescence is measured, and the IC₅₀ value (the concentration of inhibitor that reduces kinase activity by 50%) is calculated.

Radioligand Competitive Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Ki) can be calculated.

Protocol Outline:

  • Membrane Preparation: Membranes expressing the target receptor are prepared from cells or tissues.

  • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.

Deoxycytidine Kinase (dCK) Activity Assay

This assay measures the activity of dCK, the enzyme responsible for activating Cladribine.

Principle: The assay measures the phosphorylation of a dCK substrate. One common method is a coupled-enzyme assay where the product of the dCK reaction is a substrate for a second enzyme that produces a detectable signal (e.g., NADH). Another approach involves monitoring the depletion of ATP using a luciferase-based assay.

Protocol Outline (Coupled-Enzyme Assay):

  • Reaction Mixture: A reaction mixture containing the dCK enzyme, a substrate (e.g., deoxycytidine or a test compound), ATP, and the coupling enzyme system is prepared.

  • Initiation: The reaction is initiated by the addition of the dCK enzyme.

  • Detection: The change in absorbance (e.g., at 340 nm for NADH) or luminescence is monitored over time.

  • Data Analysis: The rate of the reaction is calculated, which is proportional to the dCK activity.

Signaling Pathways and Workflows

To visually represent the mechanisms discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

2_Chloroinosine_Metabolism This compound This compound 2-Cl-IMP 2-Cl-IMP This compound->2-Cl-IMP Intracellular Phosphorylation XMP XMP 2-Cl-IMP->XMP IMPDH

Figure 1: Metabolic activation of this compound.

Adenosine_Receptor_Signaling 2-Chloroadenosine 2-Chloroadenosine Adenosine_Receptors Adenosine Receptors (A1, A2A, A3) 2-Chloroadenosine->Adenosine_Receptors Downstream_Signaling Downstream Signaling (e.g., cAMP modulation) Adenosine_Receptors->Downstream_Signaling

Figure 2: 2-Chloroadenosine signaling pathway.

Cladribine_Mechanism Cladribine Cladribine Active_Metabolite Cladribine-TP Cladribine->Active_Metabolite dCK DNA_Synthesis_Inhibition DNA Synthesis Inhibition Active_Metabolite->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Figure 3: Mechanism of action of Cladribine.

Kinase_Inhibition_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction & Detection Compound_Dilution Compound Dilution Incubation Incubation Compound_Dilution->Incubation Reagent_Preparation Kinase, Substrate, ATP Reagent Preparation Reagent_Preparation->Incubation Detection Luminescence Reading Incubation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis IC50 Calculation

Figure 4: General workflow for an in vitro kinase inhibition assay.

Conclusion

This comparative guide highlights the distinct mechanisms of action and specificity profiles of this compound, 2-Chloroadenosine, and Cladribine. This compound's biological activity is contingent on its intracellular phosphorylation and subsequent interaction with IMPDH, suggesting a focused effect on purine metabolism. In contrast, 2-Chloroadenosine acts as a non-selective agonist at adenosine receptors, while Cladribine's selectivity is driven by differential enzyme expression in lymphocytes.

For researchers selecting a chemical probe, these differences are critical. The choice between these compounds should be guided by the specific biological question and the desired level of selectivity. While the data for 2-Chloroadenosine and Cladribine are more extensive, further investigation into the comprehensive off-target profile of this compound's metabolites is warranted to fully confirm its specificity. The provided experimental protocols offer a foundation for such future validation studies.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloroinosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount for laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Chloroinosine, a chlorinated nucleoside analog. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining compliance with regulatory standards.

Hazard Assessment and Waste Characterization

  • Ignitability: The propensity of a chemical to catch fire.

  • Corrosivity: The ability to cause severe damage to skin or to corrode metal.[1]

  • Reactivity: The likelihood of a chemical to explode or react violently.[1][2]

  • Toxicity: The potential to cause harm if inhaled, ingested, or absorbed through the skin.[1]

As a chlorinated organic compound, this compound waste falls under the category of halogenated organic waste. It is crucial to segregate this waste stream from non-halogenated solvents and other incompatible materials to prevent dangerous reactions and facilitate proper disposal.

Table 1: General Hazardous Waste Acceptance Criteria

Waste CategoryParameterMaximum Concentration LimitDisposal Method
Halogenated SolventsTotal Organic Halogens1,000 ppmIncineration
Non-Halogenated SolventsTotal Volatile Organic Compounds (VOCs)500 ppmFuel Blending/Incineration
Heavy MetalsLead, Mercury, Cadmium, Chromium5.0 mg/L (each)Chemical Precipitation/Stabilization
Corrosive WastepH< 2.0 or > 12.5Neutralization
Reactive WasteCyanide, Sulfide250 mg/kg (reactive cyanide), 500 mg/kg (reactive sulfide)Chemical Oxidation/Reduction

Personal Protective Equipment (PPE) and Handling

When handling this compound for disposal, appropriate personal protective equipment is mandatory. This includes, but is not limited to:

  • A fully buttoned laboratory coat.

  • Nitrile rubber gloves (double gloving is recommended).

  • ANSI-approved chemical splash goggles or a face shield.

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The overriding principle for the prudent handling of laboratory waste is that no activity should begin unless a plan for the disposal of all waste has been formulated.

  • Container Selection: Collect this compound waste in a designated, compatible, and leak-proof container with a secure, tight-fitting lid. Polyethylene containers are often suitable for halogenated waste. The container must be in good condition and clean on the outside.

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity. Do not use abbreviations or chemical formulas.

  • Segregation: Store the this compound waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation. This area should be a cool, dry, and well-ventilated space, away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents. Store the container in secondary containment to prevent spills.

  • Waste Accumulation: Do not mix this compound waste with other waste streams, particularly non-halogenated waste, to avoid complicating and increasing the cost of disposal. Keep the waste container closed at all times except when adding waste.

  • Disposal Request: Once the container is full or has been in accumulation for the maximum allowable time (consult your institution's policy, often up to one year for partially filled containers), arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.

Emergency Procedures for Spills

In the event of a small spill, contain the leak and absorb the material with an inert absorbent. Place the contaminated absorbent material in a sealed, labeled bag and dispose of it as hazardous waste. For larger spills, evacuate the area and immediately contact your institution's emergency response team.

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated assess_hazard Assess Hazard: - Review SDS (if available) - Treat as Halogenated Organic Waste start->assess_hazard select_ppe Select Appropriate PPE: - Lab Coat - Gloves - Goggles/Face Shield assess_hazard->select_ppe fume_hood Work in Chemical Fume Hood select_ppe->fume_hood container Select & Label Compatible Waste Container: - 'HAZARDOUS WASTE' - 'this compound' fume_hood->container segregate Segregate from Incompatible Wastes container->segregate store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment segregate->store disposal_request Container Full or Time Limit Reached? store->disposal_request disposal_request->store No contact_ehs Contact EHS for Pickup and Disposal disposal_request->contact_ehs Yes end End: Proper Disposal Complete contact_ehs->end

References

Essential Safety and Logistics for Handling 2-Chloroinosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential information for the safe handling and disposal of 2-Chloroinosine, a crucial compound in various research applications. Adherence to these protocols is vital for personnel safety and regulatory compliance.

Personal Protective Equipment (PPE) and Engineering Controls

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. When handling this compound, the following PPE and engineering controls are mandatory.

Equipment/Control Specification
Ventilation Handle in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[1][2]
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield should be worn in addition to goggles if there is a splash hazard.
Hand Protection Wear chemical-impermeable gloves, such as nitrile or neoprene.[1][3] Gloves must be inspected for tears or punctures before each use and changed immediately if contaminated.
Body Protection Wear a flame-resistant lab coat that is fully buttoned. Impervious clothing should be worn if there is a risk of significant skin contact.
Respiratory Protection If engineering controls are insufficient to maintain exposure below acceptable limits, or if dust is generated, a NIOSH-approved full-face respirator with appropriate cartridges should be used.
Feet Closed-toe shoes must be worn in the laboratory at all times.
First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid is crucial.

Exposure Route First-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes risks and ensures procedural consistency.

1. Preparation and Planning:

  • Before beginning any work, ensure the Safety Data Sheet (SDS) for this compound is readily available and has been reviewed by all personnel involved.
  • Verify that all necessary PPE is available, in good condition, and correctly sized.
  • Prepare the designated work area, preferably within a chemical fume hood, by ensuring it is clean and uncluttered.
  • Have spill control materials (e.g., absorbent pads, inert absorbent material) readily accessible.

2. Handling the Compound:

  • Wear the appropriate PPE as specified in the table above.
  • Avoid the formation of dust and aerosols.
  • Use non-sparking tools to prevent ignition sources.
  • Weigh the compound in a well-ventilated area or a balance enclosure.
  • If creating a solution, add the solid this compound to the solvent slowly to avoid splashing.

3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
  • Keep away from incompatible materials, such as strong oxidizing agents.
  • The storage area should be clearly marked with the identity of the substance.

Disposal Plan: Step-by-Step Procedure

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous waste.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, weigh paper, pipette tips) in a designated, suitable, and closed container. The container should be made of a material compatible with the chemical.
  • For liquid waste (solutions containing this compound), use a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
  • Include the date when the first waste was added to the container.

3. Storage of Waste:

  • Store the sealed waste container in a designated "Satellite Accumulation Area" within the laboratory. This area should be at or near the point of waste generation.
  • Ensure the waste storage area is secure and away from general laboratory traffic.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
  • Do not dispose of this compound down the drain or in the regular trash.
  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_handling Handling Procedure cluster_disposal Disposal Procedure prep 1. Preparation & Planning (Review SDS, Prepare PPE & Work Area) handle 2. Handling Compound (Wear PPE, Avoid Dust, Weigh Carefully) prep->handle storage 3. Storage (Tightly Closed Container, Cool & Dry Area) handle->storage collect 1. Waste Collection (Designated, Labeled Container) handle->collect Generate Waste label_waste 2. Labeling ('Hazardous Waste', Chemical Name, Date) collect->label_waste store_waste 3. Waste Storage (Satellite Accumulation Area) label_waste->store_waste dispose 4. Final Disposal (Licensed Waste Disposal Service) store_waste->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroinosine
Reactant of Route 2
Reactant of Route 2
2-Chloroinosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.